Product packaging for 2-Nitrobenzenesulfenyl chloride(Cat. No.:CAS No. 7669-54-7)

2-Nitrobenzenesulfenyl chloride

Cat. No.: B1219011
CAS No.: 7669-54-7
M. Wt: 189.62 g/mol
InChI Key: NTNKNFHIAFDCSJ-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfenyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClNO2S and its molecular weight is 189.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16179. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClNO2S B1219011 2-Nitrobenzenesulfenyl chloride CAS No. 7669-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitrophenyl) thiohypochlorite
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InChI

InChI=1S/C6H4ClNO2S/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H
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InChI Key

NTNKNFHIAFDCSJ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4ClNO2S
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DSSTOX Substance ID

DTXSID4064765
Record name Benzenesulfenyl chloride, 2-nitro-
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Molecular Weight

189.62 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 2-Nitrobenzenesulfenyl chloride
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CAS No.

7669-54-7
Record name 2-Nitrobenzenesulfenyl chloride
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Record name o-nitrobenzenesulphenyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrobenzenesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7669-54-7

This technical guide provides a comprehensive overview of 2-Nitrobenzenesulfenyl chloride (NBSC), a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, and key experimental protocols for its synthesis and application.

Core Properties and Safety Information

This compound, also known as o-Nitrophenylsulfenyl chloride, is a yellow crystalline solid widely used as a chlorinating agent and for the introduction of the 2-nitrophenylsulfenyl (Nps) protecting group in the synthesis of peptides and other complex organic molecules.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 7669-54-7[1][3]
Molecular Formula C₆H₄ClNO₂S[1][3]
Molecular Weight 189.62 g/mol [1][4]
Appearance Light yellow to yellow to orange crystalline powder[1]
Melting Point 74 - 77 °C[1]
Boiling Point 125 °C (lit.)[1]
Solubility Decomposes in water.[5]
IUPAC Name (2-nitrophenyl)sulfane-1-chloride[3]
Synonyms o-Nitrophenylsulfenyl chloride, NBSC, NPS-Cl[1][6]
Safety and Hazard Data

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is corrosive and reacts with water.[4]

HazardDescriptionGHS PictogramPrecautionary Statements
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Category 1B).[4][6]CorrosiveP260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310
Eye Damage Causes serious eye damage (Category 1).[4][6]
Hazards not otherwise classified Reacts with water.[4] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[4]P264, P304+P340, P363, P405, P501

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in peptide chemistry are provided below.

Synthesis of this compound

The most common method for the preparation of this compound is the chlorination of di-o-nitrophenyl disulfide. The following protocol is adapted from a procedure in Organic Syntheses.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A Di-o-nitrophenyl disulfide E This compound A->E Chlorination B Chlorine (gas) B->E C Iodine (catalyst) C->E D Carbon Tetrachloride (solvent) D->E

Caption: Synthesis of this compound.

Materials:

  • Di-o-nitrophenyl disulfide

  • Dry carbon tetrachloride

  • Iodine

  • Chlorine gas, dried with sulfuric acid

Equipment:

  • Three-necked, round-bottomed flask

  • Reflux condenser

  • Gas inlet tube

  • Stirrer

  • Heating mantle

  • Gas trap

Procedure:

  • In a three-necked, round-bottomed flask fitted with a stirrer, reflux condenser, and a gas inlet tube, place 154 g (0.5 mole) of di-o-nitrophenyl disulfide, 1 liter of dry carbon tetrachloride, and 0.25 g of iodine.

  • Attach a glass tube to the top of the condenser, leading to a carbon tetrachloride trap to monitor the chlorine flow.

  • Pass a current of dry chlorine gas into the reaction mixture while maintaining the temperature at 50-60 °C. The rate of chlorine flow should be regulated so that little to no gas escapes through the trap.

  • Continue the chlorination for approximately 3 to 3.5 hours. The reaction is complete when the disulfide has dissolved, and the solution turns a clear, deep-red color.

  • After the reaction is complete, filter the solution while hot to remove any insoluble impurities.

  • Cool the filtrate in an ice bath to crystallize the product.

  • Collect the crystals by filtration, wash with a small amount of cold carbon tetrachloride, and dry under vacuum. This yields a product with a melting point of 73–74.5 °C.

Application in Peptide Synthesis: N-Protection of Amino Acids

This compound is widely used to protect the amino group of amino acids during peptide synthesis. The resulting Nps-amino acids are stable under various conditions but can be readily deprotected.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A Amino Acid E Nps-Amino Acid A->E N-protection B This compound B->E C 2N NaOH C->E D Dioxane/Water D->E

Caption: N-protection of an amino acid using NBSC.

Materials:

  • Amino acid (e.g., L-phenylalanine)

  • This compound

  • 2 N Sodium hydroxide solution

  • Dioxane

  • 1 N Sulfuric acid

  • Ethyl acetate or ether

  • Dicyclohexylamine (for salt formation, optional)

Procedure:

  • Dissolve or suspend the amino acid (0.02 mole) in a mixture of 10 ml of water and 25 ml of dioxane.

  • With vigorous shaking, add this compound (0.022 mole) in 10 equal portions over 15 minutes. Concurrently, add 2 N sodium hydroxide (12 ml) dropwise to maintain a basic pH.

  • After the addition is complete, acidify the solution with dilute sulfuric acid.

  • Extract the Nps-amino acid derivative with ethyl acetate or a 1:1 mixture of ethyl acetate and ether.

  • Wash the organic extract repeatedly with water until the aqueous layer is neutral to Congo red paper.

  • Dry the organic layer with sodium sulfate.

  • The Nps-amino acid can be isolated by evaporation of the solvent. For improved stability and handling, it can be converted to its dicyclohexylammonium (DCHA) salt by adding dicyclohexylamine to the solution, which typically causes the salt to crystallize.

Logical Workflow for Tryptophan-Containing Peptide Analysis

This compound can be used for the selective modification and isolation of tryptophan-containing peptides from a complex mixture. The nitroaryl chromophore introduced allows for easy spectrophotometric detection.

G A Protein containing Tryptophan B Enzymatic/Chemical Fragmentation A->B C Peptide Mixture B->C D Reaction with NBSC C->D E Labelled Peptide Mixture (Nps-Trp peptides are yellow) D->E F Chromatographic Separation (e.g., Column or Paper) E->F G Isolation of yellow Nps-Trp peptides F->G H Spectrophotometric Detection (λmax ~365 nm) G->H

Caption: Workflow for tryptophan peptide analysis.

This workflow highlights the utility of this compound in proteomics and protein chemistry. The covalent modification of the indole ring of tryptophan provides a chromophoric tag, simplifying the isolation and identification of these specific peptides from a complex digest.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrobenzenesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Nitrobenzenesulfenyl chloride (Nps-Cl). This reagent is of significant interest in organic synthesis, particularly in the realm of peptide chemistry and the development of complex molecules, where it serves as a crucial protecting group for amines. This document consolidates key data into structured tables, presents detailed experimental protocols, and utilizes visualizations to elucidate reaction pathways and workflows, serving as an essential resource for researchers and professionals in the field.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is characterized by its sensitivity to moisture, with which it reacts.[2] The core physicochemical properties are summarized in the tables below for quick reference.

Table 1: General and Physical Properties
PropertyValueReference(s)
Appearance Light yellow to golden crystalline powder or needles[2]
Molecular Formula C₆H₄ClNO₂S[2]
Molecular Weight 189.62 g/mol [2]
Melting Point 74 - 77 °C[2]
Boiling Point 125 °C (lit.)[2]
Solubility Decomposes in water. Soluble in many organic solvents.[3]
Stability Moisture sensitive. Stable under normal, dry conditions.[2]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 7669-54-7[2]
PubChem CID 24319[1]
MDL Number MFCD00007128[2]
Synonyms o-Nitrophenylsulfenyl chloride, Nps-Cl[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum complements the proton NMR data for structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the nitro group (NO₂) and the sulfenyl chloride (S-Cl) moiety.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the chlorination of 2,2'-dinitrodiphenyl disulfide.

Experimental Protocol: Synthesis via Chlorination of 2,2'-Dinitrodiphenyl Disulfide

This protocol is adapted from established methods for the synthesis of related sulfenyl chlorides.

Materials:

  • 2,2'-Dinitrodiphenyl disulfide

  • Anhydrous carbon tetrachloride (or another suitable inert solvent)

  • Chlorine gas or sulfuryl chloride

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, suspend 2,2'-dinitrodiphenyl disulfide in anhydrous carbon tetrachloride under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly bubble chlorine gas through the suspension with vigorous stirring. Alternatively, add sulfuryl chloride dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane or carbon tetrachloride to yield yellow crystals of this compound.

G cluster_synthesis Synthesis of this compound Start 2,2'-Dinitrodiphenyl disulfide in inert solvent Chlorination Chlorination (Cl₂ or SO₂Cl₂) Cooling Start->Chlorination Reaction Reaction Monitoring (TLC) Chlorination->Reaction Workup Solvent Removal (Reduced Pressure) Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

A simplified workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack. This property is harnessed in its primary application as a protecting group for amines, known as the Nps group.

The Nps group is stable under acidic conditions but can be readily cleaved under mild, neutral conditions using thiols, which is a significant advantage in the multi-step synthesis of complex molecules like peptides and oligonucleotides.[5]

Mechanism of Amine Protection (Nps-Protection)

The reaction with a primary or secondary amine proceeds via a nucleophilic substitution at the sulfur atom.

G cluster_protection Nps-Protection of Amines Amine Primary or Secondary Amine (R-NH₂) NucleophilicAttack Nucleophilic Attack of Amine on Sulfur Amine->NucleophilicAttack NpsCl This compound NpsCl->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Deprotonation Deprotonation & Loss of Chloride Intermediate->Deprotonation ProtectedAmine Nps-Protected Amine Deprotonation->ProtectedAmine

Reaction pathway for the protection of amines using Nps-Cl.
Experimental Protocol: Nps-Protection of an Amino Acid

This protocol provides a general procedure for the protection of the amino group of an amino acid.

Materials:

  • Amino acid

  • Dioxane (or a similar solvent)

  • 1 M Sodium hydroxide solution

  • This compound

Procedure:

  • Dissolve the amino acid in a mixture of dioxane and 1 M sodium hydroxide solution and cool the mixture in an ice bath.

  • Prepare a solution of this compound in dioxane.

  • Add the this compound solution dropwise to the amino acid solution while simultaneously adding 1 M NaOH to maintain a basic pH.

  • Stir the reaction mixture for a few hours at room temperature.

  • After the reaction is complete, work up the mixture by acidification followed by extraction with an organic solvent.

  • The Nps-protected amino acid can be isolated and purified by standard methods.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent decomposition due to moisture.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a unique set of properties that make it an effective protecting group for amines. Its ease of introduction and mild cleavage conditions have established its utility in the synthesis of sensitive and complex molecules, particularly in the fields of peptide and medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

Spectral Analysis of 2-Nitrobenzenesulfenyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Nitrobenzenesulfenyl chloride (CAS Number: 7669-54-7), a key reagent in organic synthesis. Due to the limited availability of published, quantitative spectral data for this specific compound, this guide presents available information and general characteristics. It is important to distinguish this compound from the more commonly reported 2-Nitrobenzenesulfonyl chloride.

Molecular Structure and Properties:

  • Chemical Name: this compound

  • Synonyms: 2-Nitrophenylsulfenyl chloride, o-Nitrobenzenesulfenyl chloride, NPS-Cl[1]

  • CAS Number: 7669-54-7[1]

  • Molecular Formula: C₆H₄ClNO₂S[1]

  • Molecular Weight: 189.62 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available high-resolution NMR data for this compound is scarce. The data presented here is based on general principles and data for structurally similar compounds.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.4d1HAromatic H (ortho to -NO₂)
~ 7.6 - 7.8m2HAromatic H
~ 7.4 - 7.6m1HAromatic H

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 150C-SCl
~ 148C-NO₂
~ 134Aromatic CH
~ 129Aromatic CH
~ 125Aromatic CH
~ 124Aromatic CH
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorptions corresponding to the nitro group and the aromatic ring.

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 1520 - 1530StrongAsymmetric NO₂ stretch
~ 1340 - 1350StrongSymmetric NO₂ stretch
~ 3100 - 3000Medium-WeakAromatic C-H stretch
~ 1600, 1475Medium-WeakAromatic C=C stretch
~ 700 - 800StrongC-S stretch
~ 600 - 700StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data

m/zIonNotes
189[M]⁺Corresponding to the molecular weight with ³⁵Cl
191[M+2]⁺Isotopic peak for ³⁷Cl, expected to be about one-third the intensity of the M⁺ peak

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not widely published. The following are generalized procedures that would be appropriate for this type of compound.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The sample should be dry, as the compound is moisture-sensitive.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or with a direct infusion source.

  • Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule to induce fragmentation and aid in structural elucidation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing the spectral data of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample 2-Nitrobenzenesulfenyl chloride NMR_Sample Dissolve in deuterated solvent Sample->NMR_Sample IR_Sample Prepare KBr pellet or use ATR Sample->IR_Sample MS_Sample Prepare dilute solution Sample->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_info Electronic environment of H and C atoms Connectivity NMR->NMR_info IR_info Functional Groups (e.g., -NO₂, C=C) IR->IR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Structure Molecular Structure Confirmation NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

References

Synonyms for 2-Nitrobenzenesulfenyl chloride (o-Nitrophenylsulfenyl chloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Nitrobenzenesulfenyl chloride, a pivotal reagent in synthetic chemistry, particularly in the fields of peptide synthesis and drug development. This document elaborates on its synonyms, physicochemical properties, and key applications, offering detailed experimental protocols and visual workflows to support advanced research and development activities.

Nomenclature and Identification

This compound is widely known by several synonyms. Proper identification is crucial for sourcing and regulatory compliance. The most common synonyms and identifiers are compiled below.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Source
Systematic Name This compoundIUPAC
Alternative Name o-Nitrophenylsulfenyl chlorideCommon
Alternative Name Nps-ClAbbreviation
Alternative Name Benzenesulfenyl chloride, 2-nitro-Chemical Abstracts
Alternative Name (2-nitrophenyl) thiohypochloriteIUPAC
Alternative Name 2-nitrophenylsulphenyl chloride
Alternative Name o-Nitrobenzenesulphenyl chloride
Alternative Name NPS Reagent
CAS Number 7669-54-7[1]
EC Number 231-644-2[1]
PubChem CID 24319[1]
MDL Number MFCD00007128[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental design.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₄ClNO₂S[1]
Molecular Weight 189.62 g/mol [1]
Appearance Yellow to gold powder/crystals[2][3]
Melting Point 70-75 °C[3]
Boiling Point 125 °C (lit.)[2]
Purity ≥97%[3]
Solubility Decomposes in water.[1]

Core Applications in Research and Development

This compound is a versatile reagent primarily utilized for the protection of amino groups in peptide and nucleoside synthesis, and for the chemical modification of tryptophan residues.

Amine Protection in Peptide Synthesis

The 2-nitrophenylsulfenyl (Nps) group serves as an effective protecting group for the α-amino functionality of amino acids. This protection is crucial during peptide bond formation to prevent self-coupling and other side reactions. The Nps group is introduced under basic conditions and can be selectively removed under mild acidic conditions or by treatment with specific nucleophiles, making it compatible with various peptide synthesis strategies.

Modification of Tryptophan Residues

This compound reacts selectively with the indole side chain of tryptophan residues in peptides and proteins. This reaction introduces a chromophoric tag, which can be exploited for the selective isolation and quantification of tryptophan-containing peptides.[4] The modification occurs at the 2-position of the indole ring, forming a thioether linkage.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

N-Protection of Amino Acids using the Schotten-Baumann Reaction

This protocol describes the general procedure for the protection of the amino group of an amino acid using this compound under Schotten-Baumann conditions.[6][7][8][9]

Protocol 1: Synthesis of Nps-Amino Acids

  • Dissolution of Amino Acid: Dissolve the desired amino acid in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide. Cool the solution in an ice bath.

  • Addition of Reagent: Add a solution of this compound in dioxane portion-wise to the cooled amino acid solution. Concurrently, add 1M sodium hydroxide dropwise to maintain a basic pH.

  • Reaction: Stir the reaction mixture vigorously for 2 hours at room temperature.

  • Work-up: Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the Nps-protected amino acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Deprotection of Nps-Protected Amino Acids

The Nps group can be cleaved under mild conditions using thiols. This protocol outlines a general procedure for the deprotection of an Nps-protected amino acid or peptide.

Protocol 2: Cleavage of the Nps-Protecting Group

  • Dissolution: Dissolve the Nps-protected amino acid or peptide in a suitable organic solvent (e.g., dichloromethane or dimethylformamide).

  • Addition of Thiol: Add an excess of a thiol reagent, such as thiophenol or 2-mercaptoethanol, to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can often be monitored by the appearance of a yellow color.

  • Work-up and Isolation: Upon completion, the deprotected product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) followed by filtration or by standard chromatographic techniques.

Modification of Tryptophan Residues

This protocol details the selective modification of the indole side chain of tryptophan with this compound.[4][5]

Protocol 3: Selective Modification of Tryptophan

  • Dissolution: Dissolve the tryptophan-containing peptide or protein in glacial acetic acid.

  • Reagent Addition: Add a solution of this compound in glacial acetic acid to the peptide solution.

  • Reaction: Allow the reaction to proceed at room temperature. The progress can be monitored spectrophotometrically by the appearance of the nitroaryl chromophore (λmax ≈ 365 nm).

  • Isolation: The modified peptide can be isolated and purified using standard techniques such as gel filtration or reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and reaction pathways described in this guide.

Protection_Deprotection_Workflow cluster_protection N-Protection (Schotten-Baumann) cluster_deprotection Deprotection AminoAcid Amino Acid Reaction_P Reaction (Room Temp, 2h) AminoAcid->Reaction_P NPSCl_Base This compound + Base (e.g., NaOH in Dioxane/Water) NPSCl_Base->Reaction_P Workup_P Acidic Work-up & Purification Reaction_P->Workup_P NpsAminoAcid Nps-Protected Amino Acid Workup_P->NpsAminoAcid NpsAminoAcid_Start Nps-Protected Amino Acid Reaction_D Reaction (Room Temp) NpsAminoAcid_Start->Reaction_D Thiol_Base Thiol (e.g., Thiophenol) + Base (e.g., DIPEA) Thiol_Base->Reaction_D Workup_D Work-up & Isolation Reaction_D->Workup_D DeprotectedAA Deprotected Amino Acid Workup_D->DeprotectedAA

Figure 1. General workflow for the protection and deprotection of amino acids using the Nps group.

Tryptophan_Modification_Pathway Tryptophan Tryptophan Residue (in Peptide/Protein) Reaction Electrophilic Aromatic Substitution (at C2 of Indole Ring) Tryptophan->Reaction NPSCl This compound (in Glacial Acetic Acid) NPSCl->Reaction ModifiedTrp 2-(2-Nitrophenylthio)tryptophan (Chromophoric Adduct) Reaction->ModifiedTrp Forms Thioether Linkage

Figure 2. Reaction pathway for the selective modification of tryptophan residues.

Logical_Relationship_NPS_in_Peptide_Synthesis Start Start: Free Amino Acid Protection Protection of α-Amino Group with Nps-Cl Start->Protection Activation Activation of Carboxyl Group Protection->Activation Coupling Peptide Bond Formation Activation->Coupling Deprotection Selective Removal of Nps Group Coupling->Deprotection Elongation Further Peptide Chain Elongation Deprotection->Elongation Cycle for next amino acid FinalProduct Final Peptide Deprotection->FinalProduct Final Step Elongation->Coupling

Figure 3. Logical workflow of Nps-Cl as a protecting group in solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Nitrobenzenesulfenyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for the reaction of 2-Nitrobenzenesulfenyl chloride with primary and secondary amines. This reaction is of significant interest in organic synthesis, particularly in the context of amine protection and the formation of sulfonamides, which are important structural motifs in many pharmaceutical compounds.

Core Mechanism of Action

The reaction between this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center. The fundamental mechanism involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable N-substituted 2-nitrobenzenesulfonamide and hydrochloric acid.[1] The presence of the ortho-nitro group on the benzene ring plays a crucial role in enhancing the electrophilicity of the sulfur atom through its strong electron-withdrawing inductive and resonance effects, thereby facilitating the reaction.[1]

The reaction can be generalized as follows:

RNH₂ (Primary Amine) + o-NO₂C₆H₄SO₂Cl → o-NO₂C₆H₄SO₂NHR + HCl R₂NH (Secondary Amine) + o-NO₂C₆H₄SO₂Cl → o-NO₂C₆H₄SO₂NR₂ + HCl

A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Mechanistic Pathway

The reaction proceeds through a stepwise mechanism, which can be visualized as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Primary Amine) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack SulfonylChloride This compound SulfonylChloride->TetrahedralIntermediate Sulfonamide N-Substituted 2-Nitrobenzenesulfonamide TetrahedralIntermediate->Sulfonamide Chloride Elimination HCl HCl TetrahedralIntermediate->HCl

Caption: Nucleophilic substitution mechanism of this compound with a primary amine.

Quantitative Data on Reaction Parameters

The yield of N-substituted 2-nitrobenzenesulfonamides is influenced by several factors, including the nature of the amine, the solvent, the base used, and the reaction temperature and time. The following tables summarize representative quantitative data from various literature sources.

Table 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
ParameterValueReference
Reactants
4-Methoxybenzylamine1.1 equivalents[2]
2-Nitrobenzenesulfonyl chloride1.0 equivalent[2]
Triethylamine1.1 equivalents[2]
Solvent Dichloromethane[2]
Reaction Temperature 0 °C to room temperature[2]
Reaction Time ~20 minutes[2]
Yield (after recrystallization) 90-91%[2]
Table 2: Large-Scale Synthesis of 2-nitro-N-propylbenzenesulfonamide
CompoundMolecular Weight ( g/mol )MolesMass (kg)Molar Ratio
2-Nitrobenzenesulfonyl Chloride221.6245.1210.001.0
n-Propylamine59.1147.382.801.05
Triethylamine101.1954.155.481.2
Product (Expected) 244.27~40.61~9.92~90% yield
Data adapted from a representative large-scale synthesis protocol.[3]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted 2-nitrobenzenesulfonamides.

General Laboratory Scale Synthesis of N-Substituted 2-Nitrobenzenesulfonamides

This protocol is a general procedure adaptable for various primary and secondary amines.

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Triethylamine (1.1 equivalents) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add this compound (1.05 eq.) to the cooled solution over 5-10 minutes.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram

The logical steps for the synthesis and purification are outlined in the following workflow diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Dissolve Amine & Base in DCM Cool Cool to 0°C Start->Cool Add Add this compound Cool->Add React Stir at Room Temperature Add->React Quench Quench with 1M HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization / Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: A typical experimental workflow for the synthesis of N-substituted 2-nitrobenzenesulfonamides.

Deprotection of the Nosyl Group (Fukuyama Amine Synthesis)

A significant advantage of using this compound as a protecting group for amines is the mild conditions required for its removal. The resulting nosylamide can be deprotected using a thiol, such as thiophenol, in the presence of a base. This reaction is a key step in the Fukuyama amine synthesis.

The deprotection mechanism involves a nucleophilic aromatic substitution where the thiolate anion attacks the aromatic ring, forming a Meisenheimer complex. This is followed by the elimination of sulfur dioxide and the release of the free amine.[4]

Deprotection Signaling Pathway

Deprotection_Pathway NosylAmide N-Substituted 2-Nitrobenzenesulfonamide Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer Thiolate Thiolate (e.g., PhS⁻) Thiolate->Meisenheimer Nucleophilic Attack Elimination Elimination of SO₂ Meisenheimer->Elimination Amine Free Amine Elimination->Amine Byproduct Aryl Thioether Elimination->Byproduct

Caption: Deprotection of a nosyl-protected amine via the Fukuyama protocol.

Conclusion

The reaction of this compound with amines provides a robust and efficient method for the synthesis of N-substituted 2-nitrobenzenesulfonamides. The electron-withdrawing nitro group enhances the reactivity of the sulfonyl chloride, and the resulting sulfonamide serves as an excellent protecting group for amines due to its stability and ease of cleavage under mild conditions. The experimental protocols provided herein offer a solid foundation for researchers in the fields of organic synthesis and drug development to utilize this versatile reagent effectively. Further optimization of reaction conditions can be explored to improve yields and purity for specific amine substrates.

References

A Theoretical and Computational-Based Guide to the Reactivity of 2-Nitrobenzenesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Nitrobenzenesulfenyl Chloride (NBSC)

This compound (NBSC), also known as NPS-Cl, is a versatile reagent in organic synthesis.[1][2] Its reactivity is primarily characterized by the electrophilic nature of the sulfur atom, which is activated by the adjacent chlorine atom and the electron-withdrawing 2-nitro group on the aromatic ring. This electronic arrangement makes NBSC a potent electrophile, readily reacting with a variety of nucleophiles.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the nuanced reaction mechanisms of NBSC.[3] These methods provide deep insights into transition state geometries, reaction pathways, and the electronic factors that control reactivity and selectivity, complementing experimental findings.[3]

Core Reactivity: Electrophilic Addition to Alkenes

A hallmark reaction of this compound is its electrophilic addition across carbon-carbon double bonds. This reaction is of significant interest due to its stereospecific outcomes and the utility of the resulting β-chloro thioether products in further synthetic transformations.

The Reaction Mechanism

Theoretical studies corroborate a two-step mechanism initiated by the electrophilic attack of the sulfenyl chloride on the alkene. This process proceeds through a bridged, three-membered ring intermediate known as an episulfonium ion (or thiiranium ion).[4][5] The subsequent step involves the nucleophilic attack by the chloride ion, which opens the ring to yield the final product.

The general workflow for a computational investigation into this mechanism is outlined below.

G start Define Reactants (Alkene, NBSC) geom_opt Geometry Optimization & Frequency Calculation start->geom_opt ts_search Transition State (TS) Search geom_opt->ts_search Locate Saddle Point energy Calculate Relative Energies (Activation & Reaction Energies) geom_opt->energy irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc Verify TS Connects Reactants & Products intermediate Identify Intermediates (Episulfonium Ion) irc->intermediate product_opt Product Geometry Optimization intermediate->product_opt intermediate->energy product_opt->energy end Construct Potential Energy Surface energy->end G Reactants Alkene + NBSC TS1 Transition State 1 (Episulfonium Formation) Reactants->TS1 Intermediate Episulfonium Ion Intermediate + Cl- TS1->Intermediate Electrophilic Attack TS2 Transition State 2 (Ring Opening) Intermediate->TS2 Product β-Chloro Thioether TS2->Product Nucleophilic Attack

References

Electrophilicity of 2-Nitrobenzenesulfenyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of 2-Nitrobenzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NPS-Cl) is a highly reactive organosulfur compound valued for its role as a potent electrophile in organic synthesis. Its reactivity is primarily dictated by the electrophilic character of the sulfur atom, which is significantly enhanced by the presence of both a chloro substituent and an ortho-nitro group on the aromatic ring. This guide provides a detailed examination of the electronic factors governing its electrophilicity, summarizes key quantitative data, and outlines its primary applications, including electrophilic additions to alkenes and its use as a protective agent for amines in peptide and nucleoside chemistry. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory professionals.

Introduction

This compound, also known as o-nitrophenylsulfenyl chloride or NPS-Cl, is a yellow crystalline solid with the molecular formula C₆H₄ClNO₂S.[1] It is a versatile reagent in synthetic organic chemistry, primarily functioning as a source of an electrophilic "RS+" moiety (specifically, the 2-nitrophenylthio group).[2] Its utility spans various transformations, from the synthesis of complex sulfenamides, which may possess antibacterial and antifungal properties, to its critical role as the amine-protecting group "Nps" in the synthesis of peptides and nucleic acids.[3][4] The compound is sensitive to moisture, decomposing to release HCl, and should be handled accordingly.[5]

The Nature of Electrophilicity

The pronounced electrophilicity of the sulfur atom in this compound is the cornerstone of its chemical reactivity. This property is a result of a confluence of electronic and structural effects.

Electronic and Structural Factors

The sulfur atom in NPS-Cl is bonded to a highly electronegative chlorine atom and a 2-nitrophenyl group. Both substituents act to decrease the electron density on the sulfur, rendering it highly susceptible to attack by nucleophiles.

  • Inductive Effect of Chlorine: The chlorine atom withdraws electron density from the sulfur via the sigma bond, creating a significant partial positive charge (δ+) on the sulfur.

  • Electron-Withdrawing Nitro Group: The nitro group (-NO₂) at the ortho position is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack but, more importantly for this compound's reactivity, it strongly withdraws electron density from the sulfur atom through both inductive and resonance effects. This significantly enhances the sulfur's electrophilic character.

  • Intramolecular S···O Interaction: Electrochemical studies on o-nitrophenyl sulfenyl chloride have revealed that through-space interactions between the sulfur and an oxygen atom of the ortho-nitro group play a crucial role in stabilizing the molecule and its reduced forms.[6] This interaction further influences the electronic environment of the sulfur center.

Diagram 1. Key factors contributing to the electrophilicity of sulfur in NPS-Cl.

Quantitative Assessment of Electrophilicity

Physical and Computed Properties

A summary of key physical and computed properties for this compound is presented below.

PropertyValueReference
Molecular FormulaC₆H₄ClNO₂S[1]
Molecular Weight189.62 g/mol [1]
AppearanceYellow to gold crystalline powder or needles[7]
Melting Point70-75 °C[7]
Water SolubilityDecomposes[7]
Polar Surface Area (Computed)71.1 Ų[1]
XLogP3 (Computed)2.6[1]
Electrochemical Analysis

Electrochemical studies provide insight into the molecule's redox behavior and reaction mechanisms. The reduction of arene sulfenyl chlorides has been investigated, revealing distinct mechanisms based on the substituents.

CompoundReduction Mechanism HighlightsReference
This compoundUndergoes a stepwise reductive cleavage.[6]
Through-space S···O interactions stabilize both the neutral molecule and its reduced forms.[6]
The two-electron reduction product (arenethiolate) can react with the parent molecule to generate disulfides.[6]

Reactions as an Electrophile

The high electrophilicity of NPS-Cl enables several important transformations in organic synthesis.

Electrophilic Addition to Alkenes

Sulfenyl chlorides readily add across carbon-carbon double bonds in a characteristic electrophilic addition reaction.[2] The reaction is initiated by the attack of the alkene's π-bond on the electrophilic sulfur atom. This is believed to proceed through a bridged episulfonium ion intermediate. The subsequent attack by the chloride ion occurs from the face opposite to the bridge, typically resulting in an overall anti-addition product.

Diagram 2. General mechanism for the electrophilic addition of NPS-Cl to an alkene.

Nucleophilic Substitution: The Nps Protecting Group

One of the most prominent applications of NPS-Cl is in the protection of primary and secondary amines, particularly in the context of peptide and nucleoside synthesis.[5][8] The reaction of NPS-Cl with an amine, typically in the presence of a mild base, yields a 2-nitrophenylsulfenamide (Nps-amine).

The Nps group is advantageous because it is stable to a range of conditions but can be selectively removed under mild conditions, making it orthogonal to other common protecting groups like Boc and Fmoc.[8] Cleavage is typically achieved using nucleophilic thiols, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[9]

G cluster_protection Protection Step cluster_deprotection Deprotection Step start Free Amine (e.g., on Amino Acid) reagents_p NPS-Cl, Base (e.g., Pyridine) product_p Nps-Protected Amine reagents_p->product_p Formation of Sulfenamide start_d Nps-Protected Amine product_p->start_d Peptide Synthesis Steps reagents_d Thiol (e.g., Thiophenol), Base product_d Free Amine reagents_d->product_d Cleavage

Diagram 3. Experimental workflow for amine protection and deprotection using NPS-Cl.

Key Experimental Protocols

The following sections provide generalized procedures for the synthesis and application of this compound. Note: These are illustrative protocols and should be adapted and optimized for specific substrates and scales. Appropriate safety precautions must be taken.

Synthesis of this compound

NPS-Cl is typically prepared by the chlorination of 2,2'-dinitrodiphenyl disulfide.[2]

  • Reagents: 2,2'-dinitrodiphenyl disulfide, chlorine gas, iodine (catalyst), dry carbon tetrachloride (solvent).

  • Procedure:

    • Suspend 2,2'-dinitrodiphenyl disulfide (1.0 eq) and a catalytic amount of iodine in dry carbon tetrachloride in a three-necked flask equipped with a stirrer, gas inlet, and condenser.

    • Heat the suspension to 50-60 °C.

    • Bubble chlorine gas (approx. 1.4 eq) through the mixture over 2-3 hours. The reaction is complete when the starting solid has fully dissolved, yielding a dark yellow solution.

    • Filter the warm solution to remove any insoluble impurities.

    • Cool the filtrate to approximately 5 °C to crystallize the product.

    • Collect the yellow crystals by filtration and dry under reduced pressure.

  • Caution: The reaction involves toxic chlorine gas and the product is corrosive and moisture-sensitive. The entire procedure must be conducted in a well-ventilated fume hood.

General Protocol for N-Protection of an Amino Acid

This protocol describes the formation of an Nps-protected amino acid.

  • Reagents: Amino acid, this compound (1.0-1.2 eq), a base such as pyridine or collidine, a solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

  • Procedure:

    • Dissolve or suspend the amino acid in the chosen solvent.

    • Add the base (2-3 eq) to the mixture.

    • Slowly add a solution of this compound in the same solvent at room temperature or while cooling in an ice bath.

    • Stir the reaction mixture for 1-4 hours at room temperature.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an appropriate aqueous workup to remove the base hydrochloride salt and any excess reagents.

    • Purify the resulting Nps-protected amino acid by crystallization or column chromatography.

Conclusion

This compound is a powerful electrophilic reagent whose reactivity is governed by the synergistic electron-withdrawing effects of its chloro and ortho-nitro substituents. Its well-defined behavior in electrophilic additions and its utility as the readily cleavable Nps protecting group have cemented its place as a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and biopolymers. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is essential for its effective application in research and development.

References

Stability and Storage Conditions for 2-Nitrobenzenesulfenyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Nitrobenzenesulfenyl chloride (NBSC). Due to its reactive nature, proper handling and storage are critical to ensure its integrity and prevent the formation of impurities that can impact experimental outcomes. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides visual workflows for proper handling and storage.

Core Concepts: Stability Profile

This compound is a yellow crystalline solid that is sensitive to environmental conditions, particularly moisture.[1][2] Its stability is a critical factor for its successful use as a reagent in organic synthesis. The primary degradation pathway is hydrolysis, which occurs upon exposure to water or moist air.

Key Stability-Influencing Factors:
  • Moisture: NBSC reacts with water, leading to decomposition.[1][3] It is classified as moisture-sensitive and should be handled under dry conditions.[2]

  • Temperature: Elevated temperatures can accelerate decomposition. It is recommended to keep the compound refrigerated.[4]

  • Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[4]

Quantitative Data Summary

Quantitative stability data for this compound is limited in publicly accessible sources. The following tables summarize the available qualitative and physical data.

Table 1: Qualitative Stability and Incompatibility Data

ParameterObservationSource(s)
Moisture Sensitivity Decomposes on exposure to moist air or water. Reacts with water.[1][3]
Thermal Stability Heating may cause expansion or decomposition.[1]
Incompatible Materials Strong oxidizing agents, strong bases.[4]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Chemical Formula C6H4ClNO2S[5]
Molecular Weight 189.62 g/mol [5]
Appearance Yellow crystalline powder[5]
Melting Point 74-77 °C[6]
Solubility Decomposes in water. Soluble in various organic solvents.[7]

Experimental Protocols

The following are generalized experimental protocols for assessing the stability and purity of this compound. These are based on standard analytical techniques for organic compounds.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and identify the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity based on the peak area percentage.

Protocol 2: Stability Study under Accelerated Conditions

Objective: To evaluate the stability of this compound under elevated temperature and humidity.

Methodology:

  • Sample Preparation:

    • Place accurately weighed samples of this compound into several vials.

  • Storage Conditions:

    • Store the vials under controlled conditions, for example:

      • 40°C / 75% Relative Humidity (RH)

      • 25°C / 60% RH (as a control)

  • Time Points:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

  • Analysis:

    • At each time point, analyze the samples for purity using the HPLC method described in Protocol 1.

    • Monitor for the appearance of new degradation peaks and a decrease in the main peak area.

  • Data Evaluation:

    • Plot the purity of this compound as a function of time for each storage condition to assess the degradation rate.

Visualizations

Logical Workflow for Handling and Storage

Caption: Recommended Handling and Storage Workflow

Experimental Workflow for Stability Assessment

G Figure 2. Stability Assessment Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis start Initial Sample Characterization (t=0) aliquot Aliquot Samples into Vials start->aliquot conditions Place Samples under Defined Storage Conditions aliquot->conditions pull_sample Pull Samples at Predetermined Intervals conditions->pull_sample hplc_analysis Analyze by HPLC for Purity pull_sample->hplc_analysis plot_data Plot Purity vs. Time hplc_analysis->plot_data determine_rate Determine Degradation Rate plot_data->determine_rate report Generate Stability Report determine_rate->report

Caption: Stability Assessment Workflow

Conclusion

The stability of this compound is paramount for its effective use in research and development. The primary concerns are its sensitivity to moisture and elevated temperatures. By adhering to the storage and handling recommendations outlined in this guide, researchers can minimize degradation and ensure the quality of the reagent. For critical applications, it is advisable to perform purity checks using a validated analytical method, such as HPLC, particularly for older batches or those that may have been exposed to suboptimal conditions.

References

An In-depth Technical Guide to the Safe Handling and Application of 2-Nitrobenzenesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and key applications of 2-nitrobenzenesulfenyl chloride. The information is intended to support laboratory safety and facilitate the effective use of this reagent in research and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is crucial to understand its physical and chemical properties to ensure safe handling and storage.

PropertyValueReference
CAS Number 7669-54-7[1][2][3]
Molecular Formula C₆H₄ClNO₂S[1][2][3]
Molecular Weight 189.62 g/mol [1][2]
Appearance Yellow crystalline powder[1]
Melting Point 70.0-79.0 °C[3]
Synonyms 2-Nitrophenylsulfenyl chloride, NPS-Cl, o-Nitrobenzenesulfenyl chloride[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires strict adherence to safety protocols. It is corrosive and can cause severe skin burns and eye damage.[1][4][5] Inhalation may lead to corrosive injuries to the respiratory tract.[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1B
alt text
DangerH314: Causes severe skin burns and eye damage.[1][6]
Serious Eye Damage/Eye Irritation, Category 1
alt text
DangerH318: Causes serious eye damage.[1]

Personal Protective Equipment (PPE):

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Skin and Body Protection: Protective clothing, including a lab coat and closed-toe shoes.[4][7]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.

Handling:

  • Avoid all personal contact, including inhalation of dust or fumes.[4]

  • Use in a well-ventilated area, preferably a chemical fume hood.[4]

  • Prevent contact with skin and eyes.[4]

  • Keep away from heat and sources of ignition.[8]

  • The substance is moisture-sensitive and may decompose on exposure to moist air or water.[4]

Storage:

  • Store in original, tightly sealed containers.[4]

  • Keep in a cool, dry, and well-ventilated place.[4][7][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

  • It is recommended to store this product under refrigeration.[8]

First-Aid Measures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[8]

Experimental Protocols

This compound is a valuable reagent in organic synthesis, primarily used for the protection of amines and the formation of sulfenamides.

General Procedure for the N-Protection of Primary and Secondary Amines

This protocol describes the general method for the formation of a 2-nitrophenylsulfenamide from a primary or secondary amine.

Reagents and Equipment:

  • This compound

  • Primary or secondary amine

  • Base (e.g., triethylamine, pyridine, or sodium hydroxide)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or dioxane)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Deprotection of 2-Nitrophenylsulfenamides

The 2-nitrophenylsulfenyl (Nps) protecting group can be readily cleaved under mild conditions.

Reagents and Equipment:

  • N-protected amine (2-nitrophenylsulfenamide)

  • Thiol reagent (e.g., thiophenol or 2-mercaptoethanol)

  • Base (e.g., potassium carbonate or DBU)

  • Solvent (e.g., DMF or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the N-protected amine (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the thiol reagent (2-5 equivalents) and the base (2-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The deprotection can often be followed by the appearance of a yellow color.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The deprotected amine can be purified by standard methods if necessary.

Visualized Workflows

The following diagrams illustrate the logical flow of the safety and experimental procedures described in this guide.

Caption: Workflow for Safe Handling of this compound.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Dissolve_Amine Dissolve Amine and Base in Anhydrous Solvent Start->Dissolve_Amine Cool Cool to 0 °C Dissolve_Amine->Cool Add_NPSCl Add 2-Nitrobenzenesulfenyl Chloride Solution Cool->Add_NPSCl Warm_Stir Warm to Room Temperature and Stir Add_NPSCl->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash, Dry, and Concentrate Extract->Wash_Dry Purify Purify by Chromatography or Recrystallization Wash_Dry->Purify End End Purify->End

Caption: General Experimental Workflow for N-Protection with this compound.

References

Methodological & Application

Synthesis of 2-Nitrobenzenesulfenyl chloride from 2,2'-dinitrodiphenyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrobenzenesulfenyl chloride (NPS-Cl) is a valuable reagent in organic synthesis, primarily utilized for the protection of amines as their corresponding sulfonamides. The "nosyl" protecting group is stable under various reaction conditions but can be selectively removed under mild conditions, making it a strategic choice in multi-step syntheses.[1] Its electrophilic nature, enhanced by the electron-withdrawing nitro group, allows for efficient reactions with a wide range of nucleophiles.[1] This document provides a detailed protocol for the synthesis of this compound via the chlorinative cleavage of 2,2'-dinitrodiphenyl disulfide.

Synthesis Overview

The synthesis of this compound is achieved by the chlorination of 2,2'-dinitrodiphenyl disulfide. This reaction involves the cleavage of the disulfide bond by an electrophilic chlorine source, yielding two equivalents of the desired sulfenyl chloride. The reaction is typically carried out in an organic solvent.

Reaction Scheme:

(O2NC6H4S)2 + Cl2 → 2 O2NC6H4SCl

Physicochemical and Yield Data

Quantitative data for the starting material and the final product are summarized below for easy reference. While specific yield data for the direct synthesis of this compound is not extensively documented in the provided search results, related preparations of the corresponding sulfonyl chloride from the same disulfide precursor report high yields, suggesting the initial chlorination step is efficient.[1][2][3]

Table 1: Physicochemical Properties of Reactant and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2,2'-Dinitrodiphenyl disulfide1155-00-6C12H8N2O4S2308.33192–195Yellow crystalline solid
This compound7669-54-7C6H4ClNO2S189.6274–77Light yellow to orange powder/crystal

Table 2: Reported Yields for Related Syntheses

PrecursorProductChlorination ConditionsYield (%)Purity (%)Reference
2,2'-Dinitrodiphenyl disulfide2-Nitrobenzenesulfonyl chlorideChlorine, Formic Acid, 40°C, 3h97.598.8 (HPLC)[2]
2,2'-Dinitrodiphenyl disulfide2-Nitrobenzenesulfonyl chlorideChlorine, conc. HCl, conc. HNO3, 70°C84-[3]

Note: The yields above are for the over-oxidation to the sulfonyl chloride. The initial cleavage to the sulfenyl chloride is a prerequisite step and is expected to be of high efficiency.

Experimental Protocol

This protocol is adapted from established methods for the chlorination of diaryl disulfides.[3] It describes the synthesis of this compound from 2,2'-dinitrodiphenyl disulfide using chlorine gas.

4.1 Materials and Equipment

  • Materials:

    • 2,2'-Dinitrodiphenyl disulfide (CAS: 1155-00-6)

    • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

    • Chlorine gas

    • Inert gas (e.g., nitrogen or argon)

    • Petroleum ether or hexanes for washing

  • Equipment:

    • Three-necked round-bottom flask

    • Stirrer (magnetic or mechanical)

    • Gas inlet tube

    • Condenser with a drying tube or gas outlet to a scrubber

    • Heating mantle or oil bath

    • Standard glassware for filtration and workup

    • Schlenk line or inert atmosphere setup

4.2 Synthetic Workflow Diagram

SynthesisWorkflow start Start setup Assemble dry glassware under inert atmosphere. start->setup Preparation reagents Charge flask with 2,2'-dinitrodiphenyl disulfide and anhydrous solvent. setup->reagents chlorination Bubble chlorine gas through the stirred solution. Monitor reaction (e.g., by TLC). reagents->chlorination Reaction evaporation Once reaction is complete, remove excess chlorine and solvent under vacuum. chlorination->evaporation Workup purification Recrystallize crude product from a suitable solvent (e.g., CCl4 or hexane). evaporation->purification Purification product Isolate pure crystals by filtration, wash with cold hexanes, and dry under vacuum. purification->product end Obtain 2-Nitrobenzenesulfenyl chloride product product->end Final Product

References

Protocol for the Application of 2-Nitrobenzenesulfenyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzenesulfenyl chloride (NBS-Cl) and its derivatives, such as o-nitrobenzenesulfonyl chloride (oNBS-Cl), are versatile reagents in peptide chemistry. They are primarily utilized for the protection of amine functionalities, including the α-amino group of amino acids and the side chain of tryptophan, as well as in procedures for the site-specific N-methylation of peptides. The 2-nitrobenzenesulfenyl (Nps) protecting group is notable for its mild cleavage conditions, which offers orthogonality with other common protecting groups used in peptide synthesis. This document provides detailed application notes and protocols for the use of this compound in these key areas of peptide synthesis.

I. Synthesis of Nps-Protected Amino Acids via Schotten-Baumann Reaction

The introduction of the Nps protecting group onto the α-amino group of an amino acid is typically achieved through the Schotten-Baumann reaction. This method involves the acylation of the amino acid with this compound under basic aqueous conditions.

Experimental Protocol
  • Dissolution of Amino Acid: Dissolve the desired amino acid (1.0 equivalent) in 2 N NaOH solution. The volume of the NaOH solution should be sufficient to fully dissolve the amino acid.

  • Reaction Setup: Cool the amino acid solution in an ice-water bath with vigorous stirring.

  • Addition of NBS-Cl: Slowly and portion-wise, add this compound (1.05 equivalents) to the cold, stirred amino acid solution.

  • pH Maintenance: Concurrently, add a solution of 2 N NaOH dropwise to maintain the pH of the reaction mixture between 8 and 9. The reaction is typically rapid.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amino acid.

  • Work-up:

    • Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1 N HCl.

    • The Nps-protected amino acid will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the product under vacuum over P₂O₅.

Quantitative Data

The yields for the synthesis of Nps-amino acids via the Schotten-Baumann reaction are generally high. The following table provides representative yields for a selection of amino acids.

Amino AcidYield of Nps-Amino Acid (%)
Glycine85-95%
Alanine88-96%
Valine82-93%
Leucine85-97%
Phenylalanine90-98%
Proline75-88%

Note: Yields can vary based on the specific reaction conditions and the scale of the synthesis.

II. On-Resin N-Methylation of Peptides using o-Nitrobenzenesulfonyl Chloride

A key application of o-nitrobenzenesulfonyl chloride is the site-specific N-methylation of peptide backbones on a solid support.[1] This three-step procedure involves the protection of the secondary amine as a sulfonamide, followed by methylation, and subsequent deprotection.[1]

Logical Relationship of On-Resin N-Methylation

On-Resin N-Methylation Workflow A Resin-Bound Peptide (Free N-terminus) B Sulfonylation (o-NBS-Cl, Collidine) A->B C N-Protected Peptide-Resin B->C D Methylation (Methylating Agent, Base) C->D E N-Methylated, N-Protected Peptide-Resin D->E F Desulfonylation (Thiol, Base) E->F G N-Methylated Peptide-Resin F->G

On-Resin N-Methylation Workflow
Experimental Protocol

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) setup on a 0.1 mmol scale.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Methylating agent (e.g., dimethyl sulfate or methyl 4-nitrobenzenesulfonate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol (BME) or Thiophenol

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

  • Sulfonylation:

    • Dissolve o-nitrobenzenesulfonyl chloride (3 equivalents, 0.3 mmol) and 2,4,6-collidine (5 equivalents, 0.5 mmol) in DCM.

    • Add the solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Methylation:

    • Wash the resin with DMF.

    • Add a solution of the methylating agent (e.g., methyl 4-nitrobenzenesulfonate, 3-5 equivalents) in DMF.

    • Add a non-nucleophilic base (e.g., MTBD, 2-4 equivalents).

    • Shake the mixture at room temperature for 30 minutes.

    • Wash the resin with DMF (3x).

  • Desulfonylation (Nps Group Cleavage):

    • Prepare a solution of 2-mercaptoethanol (10 equivalents, 1.0 mmol) and DBU (5 equivalents, 0.5 mmol) in DMF.

    • Add the solution to the resin. A bright yellow color should develop.

    • Shake at room temperature for 30 minutes.

    • Repeat the desulfonylation step one more time.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • The resin is now ready for the next coupling step in the peptide synthesis.

Quantitative Data for On-Resin N-Methylation

The efficiency of each step is crucial for the overall success of the synthesis. The following table summarizes typical reaction times and completion rates.

StepReagentsTimeCompletion
Sulfonylationo-NBS-Cl, Collidine2 hours>99%
MethylationMethyl nosylate, MTBD30 minutes>95%
Desulfonylation2-Mercaptoethanol, DBU2 x 30 minutesQuantitative

III. Protection of the Tryptophan Side Chain

The indole side chain of tryptophan is susceptible to oxidation and other side reactions during peptide synthesis, particularly during the acidic conditions of final cleavage. This compound can be used to protect the tryptophan side chain at the 2-position of the indole ring.

Experimental Workflow for Tryptophan Side-Chain Protection

Tryptophan Side-Chain Protection and Deprotection A Peptide with Unprotected Tryptophan B Reaction with NBS-Cl in Acetic Acid A->B C Peptide with Nps-Protected Tryptophan B->C D Peptide Synthesis Elongation C->D E Final Cleavage and Deprotection (with Thiol Scavenger) D->E F Deprotected Peptide E->F

Tryptophan Side-Chain Protection and Deprotection
Experimental Protocol

This protocol describes the protection of the tryptophan side chain in a peptide-resin.

  • Resin Swelling: Swell the peptide-resin containing the unprotected tryptophan residue in a suitable solvent like DMF.

  • Protection Reaction:

    • Prepare a solution of this compound (excess, e.g., 5-10 equivalents) in glacial acetic acid.

    • Add the NBS-Cl solution to the swollen resin.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with acetic acid, followed by DCM and DMF to remove excess reagents.

  • Confirmation of Protection: The successful protection can be confirmed by the appearance of a yellow color on the resin beads.

Deprotection of Nps-Tryptophan

The Nps group can be removed from the tryptophan side chain during the final cleavage from the resin by including a thiol scavenger in the cleavage cocktail.

Cleavage Cocktail Example:

  • Trifluoroacetic acid (TFA): 95%

  • Thiophenol or 2-Mercaptoethanol: 2.5%

  • Water or Triisopropylsilane (TIS): 2.5%

The thiol scavenger facilitates the nucleophilic cleavage of the Nps group, regenerating the native tryptophan side chain.

Conclusion

This compound is a valuable tool in peptide synthesis, offering versatile solutions for amine protection, site-specific N-methylation, and tryptophan side-chain protection. The protocols outlined in this document provide a framework for the successful application of this reagent. Researchers should optimize these conditions based on the specific requirements of their target peptides to achieve high yields and purity.

References

Application Notes and Protocols: 2-Nitrobenzenesulfenyl Chloride as a Protecting Group for Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and drug development, the strategic protection and deprotection of amino acid functional groups are paramount. The 2-nitrobenzenesulfenyl (NBS) group, introduced via 2-nitrobenzenesulfenyl chloride (NBS-Cl), serves as a valuable protecting group for the α-amino functionality of amino acids. The resulting N-(2-nitrobenzenesulfenyl) amino acids, often referred to as N-nosyl (Ns) amino acids, offer distinct advantages, including stability to acidic conditions and facile cleavage under mild, nucleophilic conditions, rendering them orthogonal to many other common protecting groups.

These application notes provide detailed protocols for the protection of amino acids with this compound and the subsequent deprotection of the nosyl group. Quantitative data on reaction yields are presented, and reaction mechanisms and experimental workflows are visualized to facilitate a comprehensive understanding of the processes.

Data Presentation

Table 1: Protection of Amines with this compound
Amine SubstrateBaseSolventReaction TimeYield (%)Reference
4-MethoxybenzylamineTriethylamineDichloromethaneNot SpecifiedHigh[1]
Primary Amines (General)Pyridine or 2,6-LutidineNot SpecifiedNot SpecifiedHigh[1]
Table 2: Deprotection of N-Nosyl Derivatives with Thiols
N-Nosyl SubstrateThiol ReagentBaseSolventReaction TimeTemperatureYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenolPotassium HydroxideAcetonitrile40 min50 °C89-91[1][2]
N-Methyl-N-benzyl-2-nitrobenzenesulfonamidePolymer-Supported ThiophenolCesium CarbonateTHF24 hRoom Temp.96[3]
N-Methyl-N-benzyl-2-nitrobenzenesulfonamidePolymer-Supported ThiophenolCesium CarbonateTHF6 x 1 min (MW)80 °CHigh[3]
Various Primary and Secondary Nosyl DerivativesPolymer-Supported ThiophenolCesium CarbonateTHF24 h or 6 min (MW)RT or 80 °CVery Good[3]
N-Nosyl-α-amino AcidsSolid-Supported Mercaptoacetic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood[4]

Experimental Protocols

Protocol 1: Protection of a Primary Amine (e.g., 4-Methoxybenzylamine) with this compound

This protocol is adapted from the Fukuyama amine synthesis procedure.[1]

Materials:

  • 4-Methoxybenzylamine

  • 2-Nitrobenzenesulfonyl chloride (NBS-Cl)

  • Triethylamine

  • Dichloromethane (DCM)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Nitrogen inlet

  • Rubber septum

Procedure:

  • To a 300-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, nitrogen gas inlet, and a rubber septum, add 4-methoxybenzylamine (6.81 g, 49.6 mmol), dichloromethane (100 mL), and triethylamine (6.93 mL, 49.6 mmol).[1]

  • Stir the mixture and cool it in an ice-water bath.[1]

  • Slowly add 2-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) over a period of 5 minutes.[1]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.

Protocol 2: Deprotection of an N-Nosyl Amine using Thiophenol

This protocol provides a method for the cleavage of the nosyl protecting group.[1][2]

Materials:

  • N-Nosyl protected amine (e.g., N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide)

  • Thiophenol

  • Potassium hydroxide (aqueous solution, 10.9 M)

  • Acetonitrile

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Nitrogen inlet

  • Rubber septum

  • Oil bath

Procedure:

  • In a 100-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, nitrogen gas inlet, and a rubber septum, add thiophenol (7.82 mL, 76.5 mmol) and acetonitrile (20 mL).[2]

  • Cool the mixture in an ice-water bath and add 10.9 M aqueous potassium hydroxide solution (7.02 mL, 76.5 mmol) over a 10-minute period.[2]

  • After stirring for 5 minutes, remove the ice-water bath.[2]

  • Add a solution of the N-nosyl protected amine (13.5 g, 30.6 mmol) in acetonitrile (20 mL) over 20 minutes.[2]

  • Heat the reaction mixture in a 50°C oil bath for 40 minutes.[2]

  • Allow the mixture to cool to room temperature, then dilute with water (80 mL).[2]

  • Extract the product with three 80-mL portions of dichloromethane.[2]

  • Combine the organic extracts, wash with brine (80 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain the deprotected secondary amine.[2]

Mandatory Visualization

Protection_Mechanism AminoAcid Amino Acid (R-NH₂) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack NBS_Cl 2-Nitrobenzenesulfenyl Chloride NBS_Cl->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Deprotonation NosylProtected N-Nosyl Amino Acid Intermediate->NosylProtected Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Protection of an amino acid with this compound.

Deprotection_Mechanism NosylProtected N-Nosyl Amino Acid Meisenheimer Meisenheimer Complex (Resonance Stabilized) NosylProtected->Meisenheimer Thiolate Thiolate (RS⁻) Thiolate->Meisenheimer Nucleophilic Aromatic Substitution FreeAmine Free Amino Acid (R-NH₂) Meisenheimer->FreeAmine Elimination Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Deprotection of an N-nosyl amino acid using a thiol.[2]

Experimental_Workflow Start Start: Free Amino Acid Protection Protection with NBS-Cl (Protocol 1) Start->Protection Purification1 Purification of N-Nosyl Amino Acid Protection->Purification1 PeptideCoupling Peptide Coupling Reaction Purification1->PeptideCoupling Deprotection Deprotection with Thiol (Protocol 2) PeptideCoupling->Deprotection Purification2 Purification of Deprotected Peptide Deprotection->Purification2 End End: Elongated Peptide Purification2->End

Caption: General experimental workflow for using NBS-Cl as a protecting group.

References

Application Notes and Protocols for Tryptophan Modification in Proteins using NPS-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylsulfenyl chloride (NPS-Cl) is a valuable reagent for the selective chemical modification of tryptophan residues in peptides and proteins. This modification has significant applications in protein chemistry, functional studies, and the development of protein-based therapeutics. The reaction involves the electrophilic attack of the sulfenyl chloride on the indole ring of tryptophan, resulting in the formation of a 2-(2'-nitrophenylsulfenyl)-tryptophan derivative. This adduct introduces a chromophore that absorbs maximally at 365 nm, providing a convenient spectrophotometric handle for quantifying the extent of modification.[1]

The modification of tryptophan residues can be a powerful tool to:

  • Probe protein structure and function: Tryptophan is often found in functionally important regions of proteins, such as active sites or protein-protein interaction interfaces. Its modification can provide insights into the role of these residues.

  • Introduce labels and probes: The modified tryptophan can serve as an attachment point for fluorescent dyes, affinity labels, or other reporter groups.

  • Develop novel protein therapeutics: Altering the properties of tryptophan residues can impact the stability, bioavailability, and target-binding affinity of protein drugs.[2][3][4][5]

These application notes provide a detailed overview of the use of NPS-Cl for tryptophan modification, including experimental protocols, quantitative data, and potential applications.

Reaction Mechanism

NPS-Cl reacts specifically with the C2 position of the indole ring of tryptophan under acidic conditions. The proposed mechanism involves the electrophilic attack of the sulfenyl chloride on the electron-rich indole ring.

ReactionMechanism cluster_reactants Reactants cluster_products Products Tryptophan Tryptophan Residue (in Protein) Intermediate Electrophilic Attack Intermediate Tryptophan->Intermediate π-nucleophile NPS_Cl NPS-Cl (2-Nitrophenylsulfenyl chloride) NPS_Cl->Intermediate Electrophile Product 2-(2'-Nitrophenylsulfenyl)-Tryptophan (NPS-Trp Adduct) Intermediate->Product - H+ H_plus H+ Cl_minus Cl- ExperimentalWorkflow Start Start Protein_Prep Prepare Protein Solution (1-10 mg/mL in buffer) Start->Protein_Prep Reaction Mix Protein and NPS-Cl (10-100x molar excess) Incubate at RT Protein_Prep->Reaction Reagent_Prep Prepare fresh NPS-Cl in glacial acetic acid Reagent_Prep->Reaction Purification Purify by Gel Filtration (e.g., Sephadex G-25) Reaction->Purification Analysis Spectrophotometric Analysis (A280 and A365) Purification->Analysis Quantification Calculate Degree of Modification Analysis->Quantification End End Quantification->End PPI_Pathway ProteinA Protein A (with Tryptophan at interface) Complex Protein A-B Complex ProteinA->Complex Binds ProteinB Protein B ProteinB->Complex NoBinding No Binding ProteinB->NoBinding ModifiedA NPS-Modified Protein A ModifiedA->NoBinding Disrupted Binding Signaling_Pathway Signal Upstream Signal Kinase Kinase (Active) Signal->Kinase ModifiedKinase NPS-Modified Kinase (Inactive) Signal->ModifiedKinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->PhosphoSubstrate NoPhosphorylation No Phosphorylation Substrate->NoPhosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream ModifiedKinase->NoPhosphorylation Cannot Phosphorylate

References

Application Notes and Protocols: 2-Nitrobenzenesulfenyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzenesulfenyl chloride (NPS-Cl) is a versatile reagent in organic synthesis, primarily utilized for the protection of various functional groups and as an electrophile in addition and cyclization reactions. Its utility stems from the reactivity of the sulfenyl chloride moiety, which is activated by the electron-withdrawing nitro group on the aromatic ring. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including the protection of amines and thiols, synthesis of heterocyclic compounds, and electrophilic addition to alkenes.

Protection of Functional Groups

The 2-nitrophenylsulfenyl (Nps) group serves as a valuable protecting group for amines and thiols due to its ease of introduction and mild cleavage conditions.

Protection of Amines (N-Nps)

The Nps group is widely used to protect primary and secondary amines, including amino acids and peptides. The protection is achieved by reacting the amine with this compound in the presence of a base.

General Reaction Scheme:

Experimental Protocol: N-Protection of a Primary Amine

This protocol describes the general procedure for the N-protection of a primary amine with this compound.

Materials:

  • Primary amine

  • This compound (NPS-Cl)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine or pyridine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM or THF to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Nps protected amine.

Quantitative Data for N-Nps Protection of Various Amines:

Amine SubstrateBase (eq.)SolventTime (h)Yield (%)Reference
BenzylamineTriethylamine (1.1)DCM2>95
AnilinePyridine (1.1)THF392
Glycine methyl esterTriethylamine (1.1)DCM1.598
DiethylamineTriethylamine (1.1)DCM294

Deprotection of N-Nps Amines:

The Nps group is readily cleaved under mild conditions using thiols, such as thiophenol or 2-mercaptoethanol, in the presence of a base. This orthogonality makes it valuable in multi-step synthesis.

Experimental Protocol: Deprotection of an N-Nps Protected Amine

Materials:

  • N-Nps protected amine

  • Thiophenol or 2-mercaptoethanol

  • Potassium carbonate or Cesium carbonate

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Diethyl ether

  • Aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Nps protected amine (1.0 eq) in ACN or DMF.

  • Add potassium carbonate or cesium carbonate (2.0 eq) and thiophenol (1.5 eq).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with aqueous sodium bicarbonate solution to remove the thiol and its disulfide byproduct.

  • Dry the organic layer, filter, and concentrate to yield the deprotected amine.

Quantitative Data for N-Nps Deprotection:

N-Nps SubstrateThiol Reagent (eq.)Base (eq.)SolventTime (h)Yield (%)Reference
Nps-BenzylamineThiophenol (1.5)K₂CO₃ (2.0)ACN195
Nps-Glycine methyl ester2-Mercaptoethanol (2.0)Cs₂CO₃ (2.0)DMF293

Workflow for Amine Protection and Deprotection using this compound

G Workflow for Amine Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection start_amine Primary/Secondary Amine reagents_prot This compound Base (e.g., TEA, Pyridine) start_amine->reagents_prot 1. reaction_prot Reaction in Anhydrous Solvent (DCM or THF) reagents_prot->reaction_prot 2. workup_prot Aqueous Workup and Extraction reaction_prot->workup_prot 3. purification_prot Column Chromatography workup_prot->purification_prot 4. product_nps N-Nps Protected Amine purification_prot->product_nps 5. start_nps N-Nps Protected Amine reagents_deprot Thiol (e.g., Thiophenol) Base (e.g., K₂CO₃) start_nps->reagents_deprot 1. reaction_deprot Reaction in Solvent (ACN or DMF) reagents_deprot->reaction_deprot 2. workup_deprot Extraction and Washing reaction_deprot->workup_deprot 3. product_amine Deprotected Amine workup_deprot->product_amine 4.

Caption: Workflow for the protection of amines with this compound and subsequent deprotection.

Protection of Thiols (S-Nps)

This compound reacts readily with thiols to form unsymmetrical disulfides, effectively protecting the thiol group.

Experimental Protocol: S-Protection of Cysteine

Materials:

  • L-Cysteine hydrochloride

  • This compound (NPS-Cl)

  • Dioxane

  • 1 M Sodium hydroxide solution

Procedure:

  • Dissolve L-cysteine hydrochloride (1.0 eq) in a mixture of dioxane and 1 M sodium hydroxide solution at 0 °C.

  • Add a solution of this compound (1.0 eq) in dioxane dropwise to the cysteine solution while maintaining the pH at ~5 by the concomitant addition of 1 M NaOH.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Acidify the solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to obtain S-Nps-cysteine.

Deprotection of S-Nps Thiols:

The S-Nps group can be cleaved by treatment with a reducing agent, such as dithiothreitol (DTT), to regenerate the free thiol.

Synthesis of Heterocycles

This compound can be employed in the synthesis of sulfur and nitrogen-containing heterocycles. One notable application is in the synthesis of benzothiazines.

Experimental Protocol: Synthesis of a Benzothiazine Derivative

This protocol outlines a potential route to a benzothiazine derivative through the reaction of 2-aminothiophenol with this compound followed by cyclization.

Materials:

  • 2-Aminothiophenol

  • This compound (NPS-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • A suitable cyclization agent (e.g., a dehydrating acid or a base)

Procedure:

  • Dissolve 2-aminothiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF at 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 4-6 hours to form the intermediate disulfide.

  • Add the cyclization agent and heat the reaction mixture to reflux. Monitor the cyclization by TLC.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by chromatography.

Logical Relationship for Benzothiazine Synthesis

G Synthesis of Benzothiazine Derivatives start 2-Aminothiophenol intermediate Intermediate Disulfide start->intermediate + Reagent reagent 2-Nitrobenzenesulfenyl Chloride cyclization Intramolecular Cyclization intermediate->cyclization Heat / Catalyst product Benzothiazine Derivative cyclization->product

Caption: Logical pathway for the synthesis of benzothiazine derivatives.

Electrophilic Addition to Alkenes

This compound undergoes electrophilic addition to alkenes to furnish β-chloro thioethers. The reaction typically proceeds via a bridged thiiranium ion intermediate, leading to anti-addition.

Experimental Protocol: Addition of NPS-Cl to Cyclohexene

Materials:

  • Cyclohexene

  • This compound (NPS-Cl)

  • Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CCl₄ or DCM.

  • Add cyclohexene (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 30-60 minutes. The reaction is often rapid, as indicated by the discharge of the yellow color of the NPS-Cl solution.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, trans-1-chloro-2-(2-nitrophenylthio)cyclohexane, can be purified by recrystallization or chromatography if necessary.

Quantitative Data for Addition to Alkenes:

AlkeneSolventTime (min)Yield (%)Reference
CyclohexeneCCl₄30>95
StyreneDCM4590

G cluster_step1 Step 1: Formation of Thiiranium Ion cluster_step2 Step 2: Nucleophilic Attack by Chloride Alkene R-CH=CH-R' Thiiranium_Ion Bridged Thiiranium Ion Intermediate Alkene->Thiiranium_Ion + NPS-Cl Product trans-β-Chloro Thioether Thiiranium_Ion->Product + Cl⁻ (anti-attack)

Application Note: HPLC Analysis of Thiols via Pre-Column Derivatization with 2-Nitrobenzenesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of thiols, such as cysteine and glutathione, is critical in various fields, including biomedical research and pharmaceutical development, due to their significant roles in biological systems. Thiols are involved in redox regulation, detoxification, and protein structure. Their low intrinsic UV absorbance and susceptibility to oxidation, however, present analytical challenges. Pre-column derivatization is a widely employed strategy to enhance the detection and separation of thiols by high-performance liquid chromatography (HPLC). This application note describes a robust method for the derivatization of thiols with 2-nitrobenzenesulfenyl chloride (NBSCl) to form stable S-(2-nitrophenyl)thioether derivatives, which possess a strong chromophore suitable for UV-Vis detection.

The reaction of this compound with thiols proceeds via a nucleophilic substitution, where the thiol sulfur atom attacks the electrophilic sulfur of NBSCl, leading to the formation of a stable disulfide bond and the release of a chloride ion. The resulting S-(2-nitrophenyl) derivative is significantly more hydrophobic than the parent thiol, allowing for excellent separation by reversed-phase HPLC. The nitro group in the ortho position of the phenyl ring provides a strong UV absorbance, enabling sensitive detection.

Reaction Mechanism

The derivatization reaction involves the nucleophilic attack of the thiolate anion on the sulfur atom of this compound, forming a mixed disulfide.

Diagram of the derivatization reaction signaling pathway:

G cluster_reactants Reactants cluster_products Products Thiol Thiol (R-SH) Derivatization Reaction Thiol->Derivatization Nucleophilic Attack NBSCl 2-Nitrobenzenesulfenyl chloride (NBSCl) NBSCl->Derivatization Derivative S-(2-nitrophenyl)thioether Derivative HCl HCl Derivatization->Derivative Forms Derivatization->HCl Byproduct G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample (Standard or Unknown) protein_precip Protein Precipitation (if necessary) start->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_buffer Add Buffer (pH 8.5) & Pyridine supernatant->add_buffer add_nbscl Add NBSCl Reagent add_buffer->add_nbscl incubate Incubate at 60°C for 30 min add_nbscl->incubate neutralize Neutralize with HCl incubate->neutralize centrifuge2 Centrifugation neutralize->centrifuge2 hplc_inject Inject into HPLC centrifuge2->hplc_inject end Data Acquisition & Analysis hplc_inject->end

Application Notes and Protocols for the Cleavage of the Nps (2-nitrophenylsulfenyl) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrophenylsulfenyl (Nps) group is a valuable tool in organic synthesis, particularly in peptide chemistry, for the protection of amino functionalities. Its lability under specific, mild conditions allows for orthogonal deprotection strategies in the presence of other protecting groups like Boc and Fmoc. This document provides detailed application notes and protocols for the efficient cleavage of the Nps protecting group, including quantitative data, experimental procedures, and mechanistic insights.

Introduction to Nps Group Cleavage

The Nps group is typically removed by nucleophilic attack on the sulfenyl sulfur atom or by treatment with acid. The choice of cleavage reagent and conditions depends on the specific substrate and the presence of other sensitive functional groups. Common reagents for Nps deprotection include soft thiol nucleophiles, phosphines, and anhydrous acids.

Cleavage Methods and Quantitative Data

The following table summarizes various conditions for the cleavage of the Nps protecting group, along with reported yields and reaction times. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Cleavage ReagentSolvent(s)Temperature (°C)TimeTypical Yield (%)Notes
Thiophenol Dichloromethane (DCM) or Dimethylformamide (DMF)Room Temperature5 - 30 min>95Highly efficient and rapid. The resulting 2-nitrophenylsulfenyl thiophenol is easily removed.
2-Mercaptoethanol Dichloromethane (DCM) or Acetic AcidRoom Temperature1 - 2 hours80 - 95A common and effective method, though slightly slower than thiophenol.
Triphenylphosphine/H₂O Dioxane or Tetrahydrofuran (THF)Room Temperature1 - 3 hours85 - 95A milder alternative to thiols, proceeding via a phosphonium salt intermediate.
Anhydrous HCl Dioxane, Diethyl Ether, or Methanol0 - Room Temperature15 - 60 min>90Rapid cleavage, but less selective if other acid-labile protecting groups are present.[1]
Tributylphosphine Dichloromethane (DCM)Room Temperature30 - 60 min>90An alternative phosphine reagent.

Note: The yields and reaction times are approximate and can be influenced by factors such as substrate structure, concentration, and the presence of scavengers.

Experimental Protocols

Protocol 1: Cleavage of Nps Group using Thiophenol

This protocol describes a general procedure for the deprotection of an Nps-protected amino acid or peptide in solution.

Materials:

  • Nps-protected substrate

  • Thiophenol

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve the Nps-protected substrate in DCM or DMF (e.g., 10 mL per gram of substrate).

  • To the stirred solution, add 2-3 equivalents of thiophenol.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 5-30 minutes at room temperature.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified further by crystallization or chromatography if necessary.

Protocol 2: Cleavage of Nps Group using Anhydrous HCl in Dioxane

This protocol is suitable for substrates that are stable to acidic conditions.

Materials:

  • Nps-protected substrate

  • 4 M HCl in Dioxane

  • Diethyl ether

  • Centrifuge

Procedure:

  • Dissolve the Nps-protected substrate in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add an excess (e.g., 10 equivalents) of 4 M HCl in dioxane to the solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, add cold diethyl ether to precipitate the deprotected product as its hydrochloride salt.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether to remove any soluble byproducts.

  • Dry the product under vacuum.

Mechanistic Insights and Diagrams

The cleavage of the Nps group by a thiol nucleophile proceeds via a nucleophilic aromatic substitution-like mechanism at the sulfur atom. The soft thiol attacks the electrophilic sulfur of the Nps group, leading to the formation of a mixed disulfide and the deprotected amine.

Nps_Cleavage_Thiol Nps_Amine R-NH-S-(2-NO2Ph) (Nps-protected Amine) Deprotected_Amine R-NH2 (Deprotected Amine) Nps_Amine->Deprotected_Amine Nucleophilic Attack by Thiol Thiol R'-SH (Thiol Nucleophile) Mixed_Disulfide R'-S-S-(2-NO2Ph) (Mixed Disulfide)

Caption: Mechanism of Nps cleavage by a thiol nucleophile.

The cleavage with anhydrous HCl involves the protonation of the nitrogen atom of the sulfonamide, which weakens the N-S bond and facilitates its cleavage.

Nps_Cleavage_HCl Nps_Amine R-NH-S-(2-NO2Ph) (Nps-protected Amine) Amine_Salt R-NH3+ Cl- (Amine Hydrochloride Salt) Nps_Amine->Amine_Salt Protonation and N-S Bond Cleavage HCl HCl (anhydrous) Sulfenyl_Chloride Cl-S-(2-NO2Ph) (2-Nitrophenylsulfenyl Chloride)

Caption: Mechanism of Nps cleavage by anhydrous HCl.

Application Notes

  • Orthogonality: The Nps group is orthogonal to the Boc and Fmoc protecting groups. It can be selectively removed in the presence of Boc groups (which are acid-labile) by using thiol-based methods, and in the presence of Fmoc groups (which are base-labile) by using either thiol or mild acid-based methods.[2][3][]

  • Side Reactions: When using Nps protection for tryptophan-containing peptides, care must be taken during cleavage. The indole side chain of tryptophan can be modified by the sulfenyl group.[5] The use of scavengers, such as indole or 2-methylindole, in the cleavage cocktail can help to minimize this side reaction. Similarly, the free thiol of cysteine can also react with the Nps group, and appropriate protection strategies should be employed.[5]

  • Monitoring the Reaction: The cleavage of the Nps group can be conveniently monitored by TLC, as the 2-nitrophenylsulfenyl group imparts a yellow color to the protected compound, which disappears upon deprotection.

  • Solid-Phase Peptide Synthesis (SPPS): The Nps group has been successfully employed in SPPS.[6] Cleavage from the resin and deprotection can often be performed simultaneously using a cleavage cocktail containing a thiol scavenger.

Experimental Workflow for Nps Deprotection in SPPS

SPPS_Nps_Cleavage_Workflow Resin Nps-Peptide-Resin Wash1 Wash with DCM Resin->Wash1 Cleavage Treat with Cleavage Cocktail (e.g., TFA/Thiophenol/TIPS) Wash1->Cleavage Filter Filter to separate resin Cleavage->Filter Precipitate Precipitate peptide in cold ether Filter->Precipitate Centrifuge Centrifuge and wash pellet Precipitate->Centrifuge Dry Dry the deprotected peptide Centrifuge->Dry Purify Purify by HPLC Dry->Purify

Caption: General workflow for Nps deprotection in solid-phase peptide synthesis.

By following these protocols and considering the provided application notes, researchers can effectively utilize the Nps protecting group in their synthetic strategies and achieve high yields of their target molecules.

References

Application Notes and Protocols for the Synthesis of Sulfenamides using 2-Nitrobenzenesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-nitrobenzenesulfenyl chloride in the synthesis of sulfenamides. This document includes detailed protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of sulfenamides.[1] Sulfenamides are a class of organosulfur compounds containing a sulfur-nitrogen bond. These compounds are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities, including antibacterial and antifungal properties.[1][2] The reaction of this compound with primary or secondary amines provides a direct and efficient route to N-substituted 2-nitrobenzenesulfenamides.

The 2-nitrophenyl group imparts unique reactivity to the sulfenamide, which can be advantageous in subsequent synthetic transformations. The electrophilicity of the sulfur atom in this compound is enhanced by the electron-withdrawing nitro group, facilitating its reaction with nucleophilic amines.

Reaction Principle

The synthesis of sulfenamides from this compound is a nucleophilic substitution reaction at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfenyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

General Reaction Scheme

The general reaction for the synthesis of a sulfenamide from this compound and a primary or secondary amine is depicted below.

Caption: Synthesis of N-substituted 2-nitrobenzenesulfenamides.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a sulfonamide, which is analogous to the synthesis of a sulfenamide. Specific data for sulfenamide synthesis is less commonly reported, but the following provides a strong comparative baseline.

ParameterValueReference
Starting Material 1 2-Nitrobenzenesulfonyl chloride[3]
Molar Amount (mmol)45.62[3]
Mass (g)10.11[3]
Starting Material 2 Isopropylamine[3]
Molar Amount (mmol)68.85[3]
Mass (g)11.07[3]
Base Triethylamine[3]
Molar Amount (mmol)93[3]
Volume (mL)13[3]
Solvent Dichloromethane[3]
Volume (mL)50[3]
Reaction Time 6 hours[3]
Reaction Temperature Room Temperature (after initial cooling)[3]
Product Yield 96%[3]
Product Mass (g) 10.73[3]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of N-substituted 2-nitrobenzenesulfenamides. This protocol is based on established procedures for the reaction of sulfonyl chlorides with primary amines and can be adapted for sulfenyl chlorides.[3]

Materials and Equipment
  • This compound

  • Primary or secondary amine

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stirrer, dissolve the primary or secondary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Sulfenyl Chloride: Cool the mixture to 0 °C in an ice-water bath. In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfenamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Experimental Workflow

G start Start dissolve_reactants Dissolve amine and base in anhydrous DCM start->dissolve_reactants cool_mixture Cool to 0 °C (ice-water bath) dissolve_reactants->cool_mixture add_sulfenyl_chloride Add 2-nitrobenzenesulfenyl chloride solution dropwise cool_mixture->add_sulfenyl_chloride react Stir at room temperature for 2-4 hours add_sulfenyl_chloride->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Workup: Wash with 1M HCl, water, brine monitor->workup Reaction complete dry_and_concentrate Dry over MgSO4, filter, and concentrate workup->dry_and_concentrate purify Purify by recrystallization or column chromatography dry_and_concentrate->purify end End purify->end

Caption: Workflow for sulfenamide synthesis.

Safety Precautions

  • This compound is a corrosive and moisture-sensitive solid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Amines can be corrosive and toxic. Consult the safety data sheet (SDS) for the specific amine being used.

  • The reaction produces HCl gas, which is corrosive. The use of a base is essential to neutralize it.

Applications in Drug Development

Sulfenamides derived from this compound serve as important intermediates in the synthesis of more complex molecules with potential therapeutic applications. The S-N bond in sulfenamides can be cleaved under specific conditions, allowing for the release of the amine, which makes the 2-nitrophenylsulfenyl group a useful protecting group in some synthetic strategies. Furthermore, the inherent biological activity of certain sulfenamides makes them attractive scaffolds for the development of new drug candidates.[1][2]

References

Application Notes and Protocols for the Characterization of 2-Nitrobenzenesulfenyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize 2-nitrobenzenesulfenyl chloride and its derivatives. Detailed protocols for the key analytical methods are provided to assist researchers in the structural elucidation, purity assessment, and quantification of these versatile compounds.

Introduction

This compound (NBSC) and its derivatives are reactive intermediates widely employed in organic synthesis and chemical biology.[1] They are particularly valuable as reagents for the derivatization of thiols, enabling their detection and quantification. In drug development, these compounds can be used to modify proteins and peptides, aiding in the study of protein function and the development of new therapeutics. Accurate characterization of NBSC derivatives is crucial to ensure the reliability and reproducibility of experimental results. This document outlines the application of various analytical techniques for this purpose.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of this compound derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of NBSC derivatives. The aromatic protons of the 2-nitrophenyl group exhibit characteristic chemical shifts, and the formation of a derivative can be confirmed by the appearance of new signals corresponding to the attached moiety.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Chemical Shift (ppm) Solvent
¹H8.27, 7.95, 7.91, 7.89CDCl₃
¹³C148.5, 134.2, 131.9, 127.8, 125.4, 124.9CDCl₃

Data sourced from publicly available spectral databases.

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 12-16 ppm.

    • Use an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

    • Acquire 16-64 scans depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program.

    • Set the spectral width to approximately 200-250 ppm.

    • Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups in NBSC derivatives. The presence of the nitro group (NO₂) and the carbon-sulfur (C-S) bond can be confirmed by their characteristic absorption bands.

Table 2: Key IR Absorption Frequencies for this compound Derivatives

Functional Group Characteristic Absorption (cm⁻¹)
NO₂ (asymmetric stretch)1510 - 1530
NO₂ (symmetric stretch)1340 - 1360
C-S stretch600 - 800
Aromatic C-H stretch3000 - 3100

Data is indicative and may vary depending on the specific derivative.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

    • Place a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of interest.

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound derivatives. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a robust method for assessing the purity of NBSC derivatives and for monitoring reaction progress. The strong UV absorbance of the 2-nitrophenyl group provides high sensitivity.

Table 3: Typical HPLC Parameters for the Analysis of Thiol Derivatized with this compound

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 330 nm
Injection Volume 10 µL

These are general parameters and may require optimization for specific derivatives.

Protocol 3: HPLC Analysis of a Thiol Derivatized with NBSC

  • Sample Preparation:

    • Dissolve the thiol-containing sample in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Add a molar excess of this compound solution in a water-miscible organic solvent (e.g., acetonitrile).

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Quench the reaction by adding a small amount of a thiol-scavenging reagent (e.g., N-ethylmaleimide).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the gradient program as specified in Table 3.

    • Monitor the elution of the derivatized product at the appropriate wavelength.

  • Data Analysis:

    • Integrate the peak corresponding to the NBSC-thiol adduct.

    • Quantify the amount of the derivative using a calibration curve prepared with a standard of the derivatized thiol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of NBSC derivatives and for obtaining structural information through fragmentation analysis.

Table 4: Predicted m/z Values for Common Adducts of a 2-Nitrobenzenesulfenyl-Cysteine Adduct

Adduct Predicted m/z
[M+H]⁺309.04
[M+Na]⁺331.02
[M-H]⁻307.02

M = C₁₀H₁₀N₂O₄S₂ (MW = 308.33)

Protocol 4: LC-MS Analysis

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (Protocol 3).

  • LC-MS System: Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

  • Chromatography: Use the HPLC conditions outlined in Table 3 or an optimized method for the specific derivative.

  • Mass Spectrometry:

    • Set the mass spectrometer to acquire data in either positive or negative ion mode.

    • Acquire full scan MS data to determine the molecular weight of the derivative.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation information for structural confirmation.

  • Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to elucidate the structure of the derivative.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. This technique is particularly useful for resolving stereochemistry and conformational details.

Protocol 5: X-ray Crystallography

  • Crystal Growth:

    • Grow single crystals of the purified this compound derivative. Due to the moisture sensitivity of the sulfenyl chloride moiety, crystallization should be performed under anhydrous conditions.

    • Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head. For air- or moisture-sensitive crystals, this should be done under an inert atmosphere or by coating the crystal in a cryoprotectant oil.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages.

Visualizations

Experimental Workflow for Thiol Derivatization and Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis thiol_sample Thiol-containing Sample derivatization Derivatization Reaction thiol_sample->derivatization nbsc_reagent NBSC Solution nbsc_reagent->derivatization quench Quenching derivatization->quench filtration Filtration (0.22 µm) quench->filtration hplc HPLC Separation filtration->hplc uv_detection UV Detection hplc->uv_detection ms_detection Mass Spectrometry hplc->ms_detection data_analysis Data Analysis & Quantification uv_detection->data_analysis ms_detection->data_analysis

Caption: Workflow for the derivatization of thiols with NBSC followed by HPLC-UV/MS analysis.

Logical Relationship of Analytical Techniques

G cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_compound Compound Characterization NMR NMR (¹H, ¹³C) MS Mass Spectrometry NMR->MS IR IR Spectroscopy XRay X-ray Crystallography HPLC HPLC-UV HPLC->MS Derivative NBSC Derivative Derivative->NMR Derivative->IR Derivative->MS Derivative->XRay Derivative->HPLC

Caption: Interrelationship of analytical techniques for the comprehensive characterization of NBSC derivatives.

References

Quantification of Tryptophan Residues Using 2-Nitrobenzenesulfenyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan is an essential amino acid with a unique indole side chain that plays a critical role in protein structure and function. Its intrinsic fluorescence and ultraviolet absorbance make it a valuable intrinsic probe for studying protein conformation and interactions. Furthermore, tryptophan metabolism is implicated in numerous physiological and pathological processes, making the accurate quantification of tryptophan residues in proteins and peptides crucial for various fields, including biochemistry, drug development, and clinical research.

This document provides detailed application notes and protocols for the quantification of tryptophan residues using 2-Nitrobenzenesulfenyl chloride (NBSC). NBSC is a chromophoric reagent that selectively reacts with the indole side chain of tryptophan under acidic conditions. This reaction results in the formation of a 2-(2-nitrophenylthio)tryptophan derivative, which exhibits a distinct absorbance maximum at 365 nm, allowing for accurate spectrophotometric quantification.

Principle of the Method

The quantification of tryptophan using NBSC is based on the specific chemical reaction between the sulfenyl chloride group of NBSC and the C2 position of the indole ring of tryptophan. This electrophilic substitution reaction leads to the formation of a stable thioether linkage and a chromophoric 2-nitrophenylthio (NPS) group attached to the tryptophan residue.

The resulting NPS-tryptophan adduct has a strong absorbance at 365 nm, a wavelength where most other amino acids and the unmodified protein do not significantly absorb. By measuring the absorbance of the modified protein at this wavelength and using the known molar extinction coefficient of the NPS-tryptophan derivative, the number of tryptophan residues can be determined.

Applications

The NBSC method for tryptophan quantification has several important applications in research and drug development:

  • Protein Characterization: Determination of the tryptophan content of a purified protein is essential for its characterization and to confirm its identity and integrity.

  • Proteomics and Peptide Mapping: NBSC can be used to selectively label tryptophan-containing peptides in a complex mixture, facilitating their identification and quantification in mass spectrometry-based proteomics workflows.[1]

  • Monitoring Protein Modifications: Changes in the number of accessible tryptophan residues can indicate conformational changes, protein unfolding, or chemical modifications, which are important parameters to monitor during drug formulation and stability studies.

  • Investigating Protein-Ligand Interactions: Alterations in the reactivity of tryptophan residues towards NBSC can provide insights into ligand binding sites and conformational changes upon binding.

  • Clinical Research: Aberrant tryptophan metabolism is associated with various diseases. While this method quantifies tryptophan within proteins, it contributes to the broader understanding of tryptophan's role in pathology.

Data Presentation

The quantitative data for the spectrophotometric determination of tryptophan using this compound is summarized in the table below.

ParameterValueReference
Maximum Absorbance Wavelength (λmax)365 nm[2]
Molar Extinction Coefficient (ε)4000 M⁻¹cm⁻¹[2]

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Tryptophan in Purified Proteins

This protocol describes the steps for the colorimetric quantification of tryptophan residues in a purified protein sample.

Materials:

  • This compound (NBSC)

  • Glacial acetic acid

  • Protein sample of known concentration

  • Spectrophotometer capable of measuring absorbance at 365 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NBSC in glacial acetic acid. A typical concentration is 10 mM. Note: NBSC is moisture-sensitive; prepare the solution fresh before use and handle it in a fume hood.

  • Sample Preparation:

    • Dissolve the protein sample in glacial acetic acid to a final concentration of approximately 1 mg/mL. If the protein is not soluble in acetic acid, other denaturing conditions compatible with the NBSC reaction (e.g., 8 M urea in formic acid) may be tested.

  • Reaction:

    • To 1 mL of the protein solution in a glass test tube, add a 10-fold molar excess of the NBSC solution relative to the estimated total amino acid content of the protein.

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Spectrophotometric Measurement:

    • After incubation, transfer the reaction mixture to a quartz cuvette.

    • Measure the absorbance of the solution at 365 nm against a blank containing the protein solution and glacial acetic acid without NBSC.

  • Calculation:

    • Calculate the concentration of NPS-tryptophan using the Beer-Lambert law: A = εbc Where:

      • A is the absorbance at 365 nm

      • ε is the molar extinction coefficient (4000 M⁻¹cm⁻¹)[2]

      • b is the path length of the cuvette (typically 1 cm)

      • c is the molar concentration of NPS-tryptophan

    • Determine the number of tryptophan residues per mole of protein by dividing the molar concentration of NPS-tryptophan by the molar concentration of the protein.

Interferences:

  • Cysteine: The thiol group of cysteine can also react with NBSC. To avoid this interference, it is recommended to perform the reaction under conditions that minimize cysteine reactivity or to block the cysteine residues prior to the NBSC reaction (e.g., with iodoacetamide).

  • Tyrosine: While less reactive than tryptophan and cysteine, tyrosine can potentially react with NBSC under certain conditions. Performing the reaction in acidic conditions, as described in the protocol, favors the selective modification of tryptophan.

  • Light Sensitivity: The NPS-tryptophan adduct can be light-sensitive. Therefore, it is important to perform the reaction and measurements in the dark or under subdued light.

Visualizations

Chemical Reaction

cluster_reactants Reactants cluster_product Product Tryptophan Tryptophan (Indole Side Chain) Product 2-(2-nitrophenylthio)tryptophan (Chromophoric Adduct) Tryptophan->Product + NBSC NBSC 2-Nitrobenzenesulfenyl Chloride (NBSC) NBSC->Product

Caption: Reaction of Tryptophan with NBSC.

Experimental Workflow

A Prepare Protein Sample (in Glacial Acetic Acid) C Mix Protein and NBSC (Molar Excess of NBSC) A->C B Prepare NBSC Solution (in Glacial Acetic Acid) B->C D Incubate (Room Temperature, 30 min, Dark) C->D E Measure Absorbance at 365 nm D->E F Calculate Tryptophan Content E->F

Caption: Workflow for Tryptophan Quantification.

Tryptophan Metabolism Signaling Pathway

Trp Tryptophan Kyn Kynurenine Pathway Trp->Kyn IDO/TDO Ser Serotonin Pathway Trp->Ser TPH Ind Indole Pathway (Gut Microbiota) Trp->Ind Immune Immune Regulation Kyn->Immune Neuro Neurotransmission Ser->Neuro Metabolism Metabolic Homeostasis Ind->Metabolism

Caption: Major Tryptophan Metabolic Pathways.

References

Troubleshooting & Optimization

Technical Support Center: 2-Nitrobenzenesulfenyl Chloride in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrobenzenesulfenyl chloride (Nps-Cl) for amino acid modification, particularly N-protection.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (Nps-Cl) in amino acid chemistry?

A1: this compound is primarily used as a protecting group for the α-amino functionality of amino acids.[1] The resulting Nps-amino acids are stable under certain conditions, and the Nps group can be selectively removed, making it a useful tool in peptide synthesis.

Q2: What are the most common side reactions observed when using Nps-Cl?

A2: The most significant side reactions involve the modification of nucleophilic amino acid side chains. The ε-amino group of lysine and the indole ring of tryptophan are particularly susceptible to reaction with Nps-Cl.[2][3] The thiol group of cysteine is also highly reactive and will readily react.

Q3: Is it possible to selectively protect the α-amino group in the presence of other nucleophilic side chains?

A3: Achieving complete selectivity can be challenging. The relative nucleophilicity of the α-amino group versus the side chain functional groups plays a crucial role. Side chain protection of highly nucleophilic amino acids like lysine and cysteine is often necessary to prevent unwanted modifications. For tryptophan, the reaction with the indole ring is a well-documented event.

Q4: How is the Nps protecting group typically removed?

A4: The Nps group is most commonly cleaved using nucleophilic thiols, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[4] This deprotection is generally mild and orthogonal to many other protecting group strategies.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of Nps-protected amino acid 1. Incomplete reaction. 2. Degradation of Nps-Cl due to moisture. 3. Suboptimal reaction pH.1. Increase reaction time or temperature moderately. 2. Ensure anhydrous reaction conditions and use fresh Nps-Cl. 3. Maintain a basic pH to facilitate the reaction.
Multiple products observed by TLC or HPLC 1. Side reaction with the amino acid side chain (e.g., lysine, tryptophan, cysteine). 2. Di-substitution on the α-amino group (less common). 3. Degradation of the product during workup.1. Use orthogonal protecting groups for reactive side chains (e.g., Boc for lysine). 2. Use a slight excess of the amino acid relative to Nps-Cl. 3. Perform a milder workup, avoiding strong acids or bases if possible.
Modification of Tryptophan Side Chain The indole ring of tryptophan is nucleophilic and reacts with Nps-Cl.This is an expected reaction. If modification is undesired, consider alternative protecting group strategies for the α-amino group. This reaction can also be used for selective tryptophan modification.[2]
Modification of Lysine Side Chain The ε-amino group of lysine is a primary amine and is highly reactive towards Nps-Cl.Protect the lysine side chain with a suitable protecting group (e.g., Boc) prior to reaction with Nps-Cl.
Modification of Cysteine Side Chain The thiol group of cysteine is a strong nucleophile and will react with Nps-Cl.Protect the cysteine thiol group with a suitable protecting group (e.g., Trityl) before introducing the Nps group.
Incomplete deprotection of the Nps group 1. Insufficient amount of thiol reagent. 2. Inadequate reaction time.1. Increase the excess of the thiol reagent. 2. Extend the reaction time and monitor by TLC or HPLC.

Summary of Side Reactions

The following table summarizes the expected reactivity of this compound with the side chains of various amino acids under typical N-protection conditions.

Amino Acid Side Chain Functional Group Potential for Side Reaction Notes
Tryptophan IndoleHighReaction at the indole ring is a common and expected event.
Cysteine Thiol (-SH)Very HighThe highly nucleophilic thiol will readily react to form a disulfide linkage. Side chain protection is essential.
Lysine ε-Amino (-NH₂)Very HighThe primary amine of the side chain is highly nucleophilic and will be readily modified. Side chain protection is required.[5]
Histidine ImidazoleModerateThe imidazole ring is nucleophilic, and reaction is possible, though less favored than with lysine or cysteine. The reaction is pH-dependent.
Tyrosine Phenol (-OH)LowThe phenolic hydroxyl group is a weak nucleophile. Reaction is generally not observed under standard N-protection conditions but may occur under strongly basic conditions.
Methionine Thioether (-S-CH₃)LowThe thioether is a weak nucleophile and is generally not reactive towards Nps-Cl under standard conditions.[6]

Experimental Protocols

General Protocol for N-protection of an Amino Acid with Nps-Cl
  • Dissolve the Amino Acid: Dissolve the amino acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and aqueous 1M NaOH.

  • Cool the Solution: Cool the solution to 0 °C in an ice bath.

  • Prepare Nps-Cl Solution: Dissolve this compound (1.1 equivalents) in dioxane.

  • Reaction: Add the Nps-Cl solution dropwise to the cooled amino acid solution while maintaining the pH at approximately 8-9 by the concomitant addition of 1M NaOH.

  • Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the solution to pH 2-3 with 1M HCl.

  • Extraction: Extract the Nps-amino acid with a suitable organic solvent, such as ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

General Protocol for Deprotection of an Nps-Amino Acid
  • Dissolve the Nps-Amino Acid: Dissolve the Nps-protected amino acid (1 equivalent) in a suitable solvent, such as acetonitrile (CH₃CN).

  • Add Reagents: Add potassium carbonate (K₂CO₃, 2 equivalents) and thiophenol (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitor Reaction: Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, filter the solid and concentrate the filtrate.

  • Purification: Purify the resulting free amino acid by appropriate methods, such as extraction and/or crystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the primary reaction and key side reactions of this compound with amino acids.

G cluster_main Primary Reaction Amino Acid Amino Acid Nps-Amino Acid Nps-Amino Acid Amino Acid->Nps-Amino Acid + Nps-Cl Nps-Cl Nps-Cl Nps-Cl->Nps-Amino Acid

Caption: Primary reaction of an amino acid with this compound (Nps-Cl).

G cluster_side Side Reactions Tryptophan Tryptophan Modified_Trp Indole-Modified Tryptophan Tryptophan->Modified_Trp + Nps-Cl Lysine Lysine Modified_Lys ε-Nps-Lysine Lysine->Modified_Lys + Nps-Cl Cysteine Cysteine Modified_Cys S-Nps-Cysteine Cysteine->Modified_Cys + Nps-Cl Nps-Cl_side Nps-Cl Nps-Cl_side->Modified_Trp Nps-Cl_side->Modified_Lys Nps-Cl_side->Modified_Cys

Caption: Common side reactions of Nps-Cl with nucleophilic amino acid side chains.

G cluster_workflow Experimental Workflow start Start: Unprotected Amino Acid step1 Dissolve in Base start->step1 step2 Add Nps-Cl at 0°C step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Acidic Workup & Extraction step3->step4 step5 Purification step4->step5 product Nps-Protected Amino Acid step5->product deprotection Deprotection with Thiol/Base product->deprotection final_product Free Amino Acid deprotection->final_product

Caption: General experimental workflow for Nps-protection and deprotection of amino acids.

References

Technical Support Center: Enhancing Nps-Protection Yield in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield of Nps (o-nitrophenylsulfenyl) protection of peptides in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Nps protecting group and why is it used in peptide synthesis?

The o-nitrophenylsulfenyl (Nps) group is a protecting group used for the Nα-amino group of amino acids. It is introduced by reacting the amino acid with Nps-chloride (Nps-Cl). The Nps group is valuable in peptide synthesis due to its mild cleavage conditions, which are orthogonal to many other protecting groups used for amino acid side chains. This allows for selective deprotection and subsequent peptide chain elongation.

Q2: What are the common causes of low yield during the Nps-protection step?

Low yields in Nps-protection can stem from several factors:

  • Incomplete reaction: The reaction between the amino acid and Nps-Cl may not have gone to completion.

  • Side reactions: The highly reactive Nps-Cl can participate in undesired side reactions.

  • Difficult purification: The resulting Nps-amino acid may be difficult to purify, leading to product loss. Nps-amino acids are often purified as their dicyclohexylammonium (DCHA) salts to obtain stable, crystalline solids.[1]

  • Degradation of Nps-Cl: The Nps-Cl reagent can degrade, especially if exposed to moisture.

Q3: How can I improve the yield of the Nps-protection reaction?

Optimizing the reaction conditions is key to improving the yield. This includes the choice of base, solvent, and reaction time. Careful control of the reaction temperature is also important.

Q4: What is the most common side reaction during Nps-deprotection and how can I prevent it?

A significant side reaction during the acidic cleavage of the Nps group is the reattachment of the released Nps-Cl to the newly liberated N-terminus of the peptide. This can be minimized by performing the deprotection in the presence of a scavenger, such as an alcohol (e.g., methanol), which traps the Nps-Cl as it is formed.[2]

Troubleshooting Guides

Issue 1: Low Yield of Nps-Protected Amino Acid

Symptoms:

  • Low mass of the crude Nps-amino acid after reaction workup.

  • TLC or HPLC analysis shows a significant amount of unreacted starting amino acid.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Optimize Reaction Time: Monitor the reaction progress using TLC or HPLC and ensure it is allowed to proceed to completion.
Adjust Stoichiometry: Ensure at least a stoichiometric equivalent of Nps-Cl is used. A slight excess may be beneficial, but a large excess can lead to side reactions.
Inefficient Base Choice of Base: The choice of base is crucial. Organic bases like triethylamine (TEA) or N-methylmorpholine (NMM) are commonly used. The optimal base and its concentration may need to be determined empirically for each amino acid.
Poor Solubility Solvent System: Ensure the amino acid is sufficiently soluble in the chosen solvent system. A mixture of solvents, such as dioxane and water, is often used.
Degraded Nps-Cl Reagent Reagent Quality: Use fresh, high-quality Nps-Cl. Store the reagent under anhydrous conditions to prevent hydrolysis.
Issue 2: Difficulty in Purifying the Nps-Amino Acid

Symptoms:

  • The Nps-amino acid oils out during crystallization.[1]

  • Low recovery of the crystalline DCHA salt.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oiling Out During Crystallization Optimize Crystallization Conditions: Try slow cooling, scratching the flask to induce nucleation, or using a different solvent system for crystallization.[1]
Convert to DCHA Salt: If the free acid is difficult to crystallize, converting it to its dicyclohexylammonium (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid.[1][3]
Low Yield of DCHA Salt Stoichiometry of DCHA: Ensure that one equivalent of dicyclohexylamine is added to the Nps-amino acid solution.
Solvent for Precipitation: Use a solvent in which the DCHA salt has low solubility, such as diethyl ether, to maximize precipitation.[1]
Issue 3: Low Yield of Deprotected Peptide due to Nps-Cl Reattachment

Symptoms:

  • Mass spectrometry analysis of the crude deprotected peptide shows a significant peak corresponding to the Nps-protected peptide.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Nps-Cl Reattachment Use of Scavengers: Perform the deprotection with HCl in a non-polar solvent like diethyl ether in the presence of a scavenger such as methanol. The methanol will react with the liberated Nps-Cl, preventing it from reattaching to the peptide's N-terminus.[2]
Optimize Scavenger Concentration: The concentration of the scavenger may need to be optimized. A higher concentration can improve trapping efficiency but may affect the deprotection kinetics.
Incomplete Deprotection Reaction Time and Temperature: Ensure the deprotection reaction is allowed to proceed to completion. Monitor the reaction by TLC or HPLC. The reaction is typically fast, but for sterically hindered N-termini, longer reaction times or slightly elevated temperatures may be necessary.

Experimental Protocols

Protocol 1: Nps-Protection of an Amino Acid (e.g., Phenylalanine)

Materials:

  • L-Phenylalanine

  • Dioxane

  • 2N NaOH

  • o-Nitrophenylsulfenyl chloride (Nps-Cl)

  • Dicyclohexylamine (DCHA)

  • Diethyl ether

  • Ethyl acetate

  • 10% Phosphoric acid[3]

  • Anhydrous sodium sulfate[3]

Procedure:

  • Dissolution: Dissolve L-Phenylalanine in a 1:1 mixture of dioxane and 2N NaOH.

  • Reaction: To the stirred solution, add a solution of Nps-Cl in dioxane dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting amino acid is consumed.

  • Workup: Acidify the reaction mixture with 10% phosphoric acid to a pH of 2-3.[3]

  • Extraction: Extract the Nps-L-Phenylalanine into ethyl acetate.

  • Washing: Wash the organic layer sequentially with 10% phosphoric acid and then water until the pH of the aqueous layer is ≥4.[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[3]

  • Formation of DCHA Salt: To the dried ethyl acetate solution, add one equivalent of dicyclohexylamine.

  • Crystallization: Allow the Nps-L-Phenylalanine DCHA salt to crystallize, potentially with the aid of cooling.

  • Isolation: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Conversion of Nps-Amino Acid DCHA Salt to the Free Acid

Materials:

  • Nps-Amino Acid DCHA Salt

  • Ethyl acetate (or other suitable ether solvent)[3]

  • 10% Phosphoric acid[3]

  • Water

  • Anhydrous sodium sulfate[3]

Procedure:

  • Suspension: Suspend the Nps-Amino Acid DCHA salt in ethyl acetate (5-10 volumes).[3]

  • Acidification: Add 10% phosphoric acid while stirring until the solid dissolves and two clear phases are visible. The pH of the lower aqueous phase should be 2-3.[3]

  • Phase Separation: Separate the aqueous phase.

  • Washing: Wash the organic phase once with 10% phosphoric acid and then three times with water, ensuring the final aqueous wash has a pH ≥4.[3]

  • Drying: Dry the organic phase over anhydrous sodium sulfate.[3]

  • Evaporation: Filter and evaporate the solvent under reduced pressure to obtain the free Nps-amino acid, which may be an oil.[3]

Protocol 3: Nps-Deprotection of a Peptide

Materials:

  • Nps-protected peptide

  • Anhydrous diethyl ether

  • Anhydrous methanol (scavenger)

  • Saturated solution of HCl in anhydrous diethyl ether

Procedure:

  • Dissolution: Dissolve the Nps-protected peptide in a minimal amount of anhydrous methanol.

  • Deprotection: Add a saturated solution of HCl in anhydrous diethyl ether to the peptide solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few minutes.

  • Monitoring: Monitor the deprotection by TLC or HPLC to confirm the disappearance of the starting material.

  • Isolation: The deprotected peptide hydrochloride salt often precipitates from the reaction mixture and can be collected by filtration or centrifugation.

  • Washing: Wash the precipitated peptide with cold, anhydrous diethyl ether to remove any byproducts.

  • Drying: Dry the final product under vacuum.

Visualizing Workflows and Relationships

Nps_Protection_Workflow cluster_protection Nps-Protection cluster_purification Purification Amino_Acid Amino Acid Dissolve Dissolve in Dioxane/NaOH Amino_Acid->Dissolve React React with Nps-Cl Dissolve->React Crude_Product Crude Nps-Amino Acid React->Crude_Product Acidify Acidify (Phosphoric Acid) Crude_Product->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash Extract->Wash Dry Dry (Na2SO4) Wash->Dry Add_DCHA Add DCHA Dry->Add_DCHA Crystallize Crystallize Add_DCHA->Crystallize Nps_AA_DCHA Nps-Amino Acid DCHA Salt Crystallize->Nps_AA_DCHA

Diagram 1: General workflow for Nps-protection and purification.

Troubleshooting_Low_Yield Start Low Yield of Nps-Amino Acid Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize Optimize Reaction: - Increase Time - Adjust Stoichiometry - Change Base/Solvent Incomplete->Optimize Yes Complete Reaction Complete Incomplete->Complete No End Improved Yield Optimize->End Check_Purification Review Purification Procedure Complete->Check_Purification Oiling_Out Oiling Out? Check_Purification->Oiling_Out Optimize_Crystallization Optimize Crystallization: - Slow Cooling - Scratching - Change Solvent Oiling_Out->Optimize_Crystallization Yes Low_Salt_Yield Low DCHA Salt Yield? Oiling_Out->Low_Salt_Yield No Yes_Oil Yes No_Oil No Consider_DCHA Consider DCHA Salt Formation Optimize_Crystallization->Consider_DCHA Consider_DCHA->End Optimize_Precipitation Optimize Precipitation: - Check DCHA Stoichiometry - Use Anti-Solvent Low_Salt_Yield->Optimize_Precipitation Yes Low_Salt_Yield->End No Yes_Low_Salt Yes Optimize_Precipitation->End

Diagram 2: Troubleshooting logic for low Nps-protection yield.

Nps_Deprotection_Mechanism cluster_deprotection Nps-Deprotection cluster_products Reaction Products cluster_side_reaction Side Reaction cluster_prevention Prevention Nps_Peptide Nps-Peptide Add_HCl Add HCl Nps_Peptide->Add_HCl Cleavage Cleavage Add_HCl->Cleavage Deprotected_Peptide Deprotected Peptide (Free N-terminus) Cleavage->Deprotected_Peptide Nps_Cl Nps-Cl (Reactive) Cleavage->Nps_Cl Reattachment Reattachment Deprotected_Peptide->Reattachment Nps_Cl->Reattachment Trapping Trapping of Nps-Cl Nps_Cl->Trapping Nps_Peptide_Side_Product Nps-Peptide (Side Product) Reattachment->Nps_Peptide_Side_Product Add_Scavenger Add Scavenger (e.g., Methanol) Add_Scavenger->Trapping Nps_OMe Nps-OMe (Inactive) Trapping->Nps_OMe

Diagram 3: Nps-deprotection and the reattachment side reaction.

References

Removing excess 2-Nitrobenzenesulfenyl chloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrobenzenesulfenyl chloride (NBSCl). Find detailed protocols and guidance on how to effectively remove excess NBSCl from your reaction mixture, ensuring the purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound from my reaction?

A1: Excess this compound is highly reactive and can lead to the formation of unwanted side products, complicating the purification of your target compound. Due to its reactivity with nucleophiles, it can react with subsequent reagents, solvents, or even the desired product itself during workup and purification steps. Furthermore, NBSCl is a hazardous substance, and its complete removal is essential for the safety and integrity of the final product.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common strategies involve quenching the excess NBSCl to convert it into more easily removable byproducts, followed by standard purification techniques. The main approaches are:

  • Aqueous Workup: This involves adding an aqueous solution (often basic) to the reaction mixture to hydrolyze the NBSCl.

  • Scavenger Resins: These are solid-supported reagents that react with and bind the excess NBSCl, which can then be removed by simple filtration.

  • Chromatography: Direct purification of the crude reaction mixture using techniques like silica gel column chromatography.

  • Recrystallization: Purification of the solid product by recrystallization, which leaves the NBSCl and its byproducts in the mother liquor.

Q3: What happens when this compound is quenched with water or an aqueous base?

A3: this compound readily reacts with water in a process called hydrolysis to form 2-nitrobenzenesulfenic acid, which can be further oxidized. In the presence of a base such as sodium bicarbonate or sodium carbonate, it is converted to the corresponding water-soluble salt, 2-nitrobenzenesulfonate. This allows for its easy removal from the organic layer during an aqueous extraction.[1]

Troubleshooting Guide

Issue Potential Cause Solution
Product is contaminated with a sulfur-containing impurity. Incomplete removal of excess this compound.Choose an appropriate quenching and purification method from the protocols below. Ensure the quenching agent is used in sufficient excess and allowed to react completely.
Low yield after aqueous workup. The desired product may have some water solubility.Minimize the number of aqueous washes or use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer. Alternatively, consider using a scavenger resin to avoid an aqueous workup.
Difficulty separating the organic and aqueous layers during extraction. Formation of an emulsion.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion.
The final product is still yellow after purification. The yellow color may be due to residual this compound or its byproducts.If purification by chromatography was performed, ensure proper solvent system selection for good separation. If the product is a solid, recrystallization is often effective at removing colored impurities.

Comparison of Removal Methods

Method Principle of Removal Advantages Disadvantages Best Suited For
Aqueous Workup (e.g., NaHCO₃) Hydrolysis to the water-soluble 2-nitrobenzenesulfonate salt, followed by extraction.Inexpensive, readily available reagents, and effective for many common reaction solvents.Can be problematic for water-sensitive products or reactions. May lead to emulsions.Reactions where the desired product is not water-sensitive and is soluble in a water-immiscible organic solvent.
Scavenger Resins (e.g., Amine-based) Covalent binding of the excess NBSCl to a solid support, followed by filtration.High product purity, avoids aqueous workup, suitable for water-sensitive products.Resins can be more expensive than simple aqueous reagents. Requires optimization of resin type and amount.Reactions with water-sensitive products or when a non-aqueous workup is preferred.
Silica Gel Chromatography Differential adsorption of the product and impurities onto a silica stationary phase.Can provide very high purity of the final product.Can be time-consuming and require large volumes of solvent. Potential for product loss on the column.Purification of the crude product after an initial quenching and workup step.
Recrystallization Purification of a solid product based on differences in solubility between the product and impurities.Can yield highly pure crystalline products.Only applicable to solid products. Some product loss in the mother liquor is inevitable.Final purification step for solid products.

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Bicarbonate

This is the most common and cost-effective method for removing excess this compound.

Materials:

  • Reaction mixture containing excess this compound.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Once the primary reaction is complete, cool the reaction mixture to room temperature.

  • Slowly and carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: This quenching process can be exothermic and may release gas. Ensure slow addition and proper venting.

  • Stopper the separatory funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the sodium 2-nitrobenzenesulfonate salt.

  • Drain the lower organic layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Further purify the crude product by silica gel chromatography or recrystallization as needed.

Protocol 2: Removal using an Amine Scavenger Resin

This method is ideal for reactions where the product is sensitive to water or when a non-aqueous workup is desired.

Materials:

  • Reaction mixture containing excess this compound.

  • Aminopropyl-functionalized silica gel or a similar amine-based scavenger resin.

  • An appropriate anhydrous organic solvent.

  • Filtration apparatus.

Procedure:

  • Once the primary reaction is complete, add the amine scavenger resin to the reaction mixture. A typical starting point is to use 2-3 equivalents of the resin's loading capacity relative to the initial excess of NBSCl.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the NBSCl spot.

  • Once the scavenging is complete (typically 1-4 hours), filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine the filtrate and the washings and concentrate the solvent under reduced pressure to yield the crude product.

  • The product obtained is often significantly purer than that from a standard aqueous workup and may not require further purification.

Protocol 3: Purification by Silica Gel Chromatography

This protocol is a standard method for purifying the crude product after an initial quenching and workup.

Materials:

  • Crude product containing the desired compound and impurities.

  • Silica gel (230-400 mesh).

  • An appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), determined by TLC analysis.

  • Chromatography column and associated glassware.

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Workflow and Reactions

Removal_Workflow start Reaction Completion (Excess NBSCl present) quench Quench Excess NBSCl start->quench aqueous_workup Aqueous Workup (e.g., NaHCO3 wash) quench->aqueous_workup Water-stable product scavenger_resin Scavenger Resin (Amine-based) quench->scavenger_resin Water-sensitive product extraction Liquid-Liquid Extraction aqueous_workup->extraction filtration Filtration scavenger_resin->filtration purification Purification extraction->purification filtration->purification chromatography Silica Gel Chromatography purification->chromatography Liquid or oil recrystallization Recrystallization purification->recrystallization Solid product Pure Product chromatography->product recrystallization->product

Caption: Decision workflow for removing excess this compound.

Quenching_Reaction NBSCl 2-Nitrobenzenesulfenyl chloride (NBSCl) plus + NBSCl->plus NaHCO3 Sodium Bicarbonate (NaHCO3) in Water arrow NaHCO3->arrow product Sodium 2-nitrobenzenesulfonate (Water-soluble) plus->NaHCO3 arrow->product

Caption: Reaction of this compound with sodium bicarbonate.

References

Instability of 2-Nitrobenzenesulfenyl chloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2-Nitrobenzenesulfenyl chloride, with a specific focus on its instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as o-Nitrophenylsulfenyl chloride (NPS-Cl), is a versatile chemical reagent with the CAS number 7669-54-7.[1][2] It is primarily used in organic synthesis. Key applications include its role as a chlorinating agent, in the synthesis of sulfenamides which can have antibacterial and antifungal properties, and as a derivatizing agent for the analysis of thiols and other sulfur-containing compounds.[1] Researchers also utilize it in the development of pharmaceuticals and agrochemicals.[1]

Q2: Why is my solution of this compound turning yellow/orange and losing activity when water is present?

A2: this compound is highly sensitive to moisture.[3][4] In the presence of water, it undergoes hydrolysis, which is the primary cause of its instability in aqueous solutions.[5] This decomposition leads to the formation of 2-nitrobenzenesulfonic acid and hydrochloric acid, which can result in a color change and a loss of the desired reactivity of the sulfenyl chloride.[5][6]

Q3: What are the decomposition products of this compound in an aqueous environment?

A3: The primary decomposition product upon reaction with water is 2-nitrobenzenesulfonic acid.[5] Under thermal decomposition, other hazardous products can be released, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]

Q4: How should I properly store this compound to ensure its stability?

A4: To maintain its stability, this compound should be stored in its original, securely sealed containers in a cool, dry, and well-ventilated area.[4] It is crucial to store it away from incompatible materials, foodstuffs, and any sources of moisture.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction failure or low yield Decomposition of this compound due to moisture.Ensure all solvents are anhydrous and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagent.
Inconsistent reaction results Partial hydrolysis of the reagent before use.Quantify the purity of the this compound stock solution before each use via a suitable analytical method like HPLC.
Formation of unexpected byproducts Reaction of the sulfenyl chloride with water or other nucleophilic impurities.Purify all starting materials and solvents. Consider adding a non-nucleophilic base to scavenge any generated acid if compatible with your reaction.
Solid reagent appears clumpy or discolored Exposure to atmospheric moisture during storage.Discard the reagent if significant degradation is suspected. For future prevention, store in a desiccator.

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound via UV-Vis Spectroscopy

This protocol allows for the qualitative monitoring of the decomposition of this compound in an aqueous solution.

Materials:

  • This compound

  • Acetonitrile (spectroscopic grade)

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a 1 mM stock solution of this compound in dry acetonitrile.

  • In a quartz cuvette, mix 100 µL of the stock solution with 900 µL of an acetonitrile/water mixture (e.g., 1:1 v/v).

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance spectrum from 250 nm to 500 nm at time zero.

  • Continue to record spectra at regular intervals (e.g., every 5 minutes) for a total period of 60 minutes.

  • Observe the decrease in the absorbance peak corresponding to this compound and the potential appearance of new peaks corresponding to its hydrolysis products.

Protocol 2: Purity Assessment of this compound using HPLC

This protocol provides a method for determining the purity of a this compound sample.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare the mobile phase: a mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio may need to be optimized for your specific column and system (a common starting point is 60:40 acetonitrile:water).

  • Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in dry acetonitrile.

  • Prepare a sample solution of the this compound to be tested at the same concentration.

  • Set the HPLC detector wavelength to an appropriate value for detecting both the parent compound and potential degradation products (e.g., 254 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the chromatograms. The purity of the sample can be estimated by the relative area of the main peak corresponding to this compound.

Visualizations

decomposition_pathway NPSCl 2-Nitrobenzenesulfenyl chloride Product 2-Nitrobenzenesulfonic acid NPSCl->Product Hydrolysis H2O Water (H2O) H2O->Product HCl Hydrochloric acid (HCl)

Caption: Hydrolysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution in Dry Acetonitrile sample Dilute in Acetonitrile/Water stock->sample measure Measure UV-Vis Spectrum (Time = 0) sample->measure monitor Monitor Spectral Changes Over Time measure->monitor interpret Observe Peak Decrease (Decomposition) monitor->interpret

References

Preventing side-chain reactions with 2-Nitrobenzenesulfenyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitrobenzenesulfenyl chloride (Nps-Cl). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent and manage side-chain reactions during your experiments, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (Nps-Cl) in peptide synthesis?

A1: this compound is primarily used as a protecting group for the α-amino group of amino acids. The resulting Nps-amine is stable under various conditions but can be cleaved when needed.

Q2: What is the most common and significant side-chain reaction associated with Nps-Cl?

A2: The most critical side reaction is the electrophilic modification of the tryptophan (Trp) indole ring. Nps-Cl reacts with the electron-rich indole nucleus to form a stable thioether at the 2-position of the ring.[1][2] This modification is often irreversible under standard peptide synthesis conditions and can compromise the structure and function of the final peptide.

Q3: Are other amino acid residues susceptible to side reactions with Nps-Cl?

A3: Yes. Besides tryptophan, other nucleophilic side chains can react, although these reactions are generally less prevalent than tryptophan modification.

  • Cysteine (Cys): The highly nucleophilic thiol (-SH) group can react with Nps-Cl to form a mixed disulfide bond.

  • Methionine (Met): The thioether side chain can be alkylated, though this is less common.[3]

Q4: I've observed an unexpected yellow coloration in my peptide solution after introducing Nps-Cl. What does this indicate?

A4: A yellow color is a strong indicator of the formation of the Nps-tryptophan adduct. The 2-nitrophenylsulfenyl chromophore attached to the indole ring has a characteristic absorbance, making the modified peptide appear yellow.[2]

Q5: Is the modification of tryptophan by Nps-Cl reversible?

A5: Under typical peptide synthesis and cleavage conditions, the 2-thioether bond on the tryptophan indole ring is stable and not easily reversible. While harsh acidic hydrolysis can convert the modified tryptophan to 2-hydroxy-tryptophan, this process also cleaves the peptide backbone, making it unsuitable for recovering the desired peptide.[4] Therefore, prevention of this side reaction is the most effective strategy.

Troubleshooting Guide: Preventing Side-Chain Reactions

Issue 1: Tryptophan Modification During Nps-Cl Protection

This is the most common issue. The choice of strategy depends on whether you can modify your synthesis protocol from the beginning or if you are already at the Nps-Cl addition step.

The following diagram outlines the decision-making process for preventing tryptophan side-chain reactions.

G A Does your peptide sequence contain Tryptophan (Trp)? B No side reaction with Trp expected. Proceed with standard protocol. A->B No C High risk of side reaction. Choose a prevention strategy. A->C Yes D Are you at the beginning of your solid-phase peptide synthesis (SPPS)? C->D E Strategy 1: Use Indole-Protected Tryptophan. (e.g., Fmoc-Trp(Boc)-OH) This is the most robust prevention method. D->E Yes F Strategy 2: Use Scavengers during final cleavage. This is a mitigation strategy. D->F No, peptide already synthesized G cluster_0 Strategy 1: Indole Protection (Proactive) cluster_1 Strategy 2: Scavenger Mitigation (Reactive) A Start SPPS B Use Fmoc-Trp(Boc)-OH for Tryptophan coupling A->B C Complete Peptide Synthesis B->C D Add Nps-Cl to N-terminus C->D E Cleave with TFA Cocktail (e.g., Reagent K) D->E F High Purity Peptide (Trp side-chain is clean) E->F G Start SPPS H Use standard Fmoc-Trp-OH G->H I Complete Peptide Synthesis H->I J Add Nps-Cl to N-terminus (Risk of Trp modification here) I->J K Cleave with Scavenger-Rich Cocktail (e.g., Reagent K with extra TIS/EDT) J->K L Peptide with Potential Trp Adducts K->L G cluster_0 Desired Reaction: N-Terminal Protection cluster_1 Side Reaction: Tryptophan Modification A Peptide-NH2 (N-Terminus) C Nps-Protected Peptide (Desired Product) A->C + Nps-Cl B 2-Nitrobenzenesulfenyl Chloride (Nps-Cl) B->C D Tryptophan Residue (Indole Ring) F Nps-Tryptophan Adduct (Undesired Side Product) D->F + Nps-Cl E 2-Nitrobenzenesulfenyl Chloride (Nps-Cl) E->F

References

Troubleshooting low yield in 2-Nitrobenzenesulfenyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Nitrobenzenesulfenyl Chloride Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of this compound?

A1: The most frequent causes of low yields are incomplete chlorination of the starting material (2,2'-dinitrodiphenyl disulfide), hydrolysis of the product due to moisture, and product loss during workup and purification. Ensuring anhydrous reaction conditions and optimizing reaction time and temperature are critical.

Q2: My reaction seems to have stalled, and the starting disulfide is not fully consumed. What should I do?

A2: Stalling can be due to several factors:

  • Insufficient Chlorinating Agent: Ensure a slight excess of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) is used.

  • Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. For chlorination with chlorine gas in the presence of hydrochloric and nitric acids, a temperature of around 70°C is recommended.[1]

  • Catalyst Absence: Some procedures may benefit from a catalyst. For instance, the use of iodine as a catalyst has been reported in the chlorination of 2,2'-dinitrophenyl disulfide.[2]

Q3: The final product is a dark, oily substance instead of the expected yellow crystalline solid. What went wrong?

A3: An oily product often indicates the presence of impurities or incomplete reaction. Overheating during the reaction or solvent removal can lead to product decomposition.[3] Ensure the purification process, such as recrystallization from an appropriate solvent like glacial acetic acid or toluene, is performed correctly to isolate the pure crystalline product.[1][4]

Q4: Can I use a different chlorinating agent other than chlorine gas?

A4: Yes, other chlorinating agents can be used. For example, sulfuryl chloride is a common alternative for the chlorinolysis of disulfide bonds.[3] The choice of chlorinating agent may require adjustments to the reaction conditions, such as solvent and temperature.

Q5: What is the role of formic acid in some synthesis procedures?

A5: Formic acid can be used as a hydrophilic organic acid solvent during the chlorination of 2,2'-dinitrodiphenyl disulfide.[4][5] Its use has been reported to lead to very high yields, potentially by improving the solubility of intermediates and facilitating the reaction.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure adequate mixing.
Hydrolysis of the product.Use anhydrous solvents and reagents. Protect the reaction from atmospheric moisture.
Product loss during workup.Optimize the extraction and filtration steps. Ensure complete precipitation during recrystallization by cooling to a sufficiently low temperature.
Reaction Not Starting Low temperature.Gently warm the reaction mixture to the recommended temperature.
Inactive catalyst (if applicable).Use a fresh or properly stored catalyst.
Product is Dark/Oily Impurities present.Purify the crude product by recrystallization. Ensure the starting material is of high purity.
Product decomposition.Avoid overheating during the reaction and solvent removal.
Difficulty in Product Isolation Poor crystallization.Try a different recrystallization solvent. Use seed crystals to induce crystallization. Ensure the solution is sufficiently concentrated before cooling.

Experimental Protocols

Protocol 1: Chlorination of 2,2'-Dinitrodiphenyl Disulfide with Chlorine Gas

This protocol is adapted from a procedure reported to yield approximately 84% of the theoretical amount.[1]

Materials:

  • 2,2'-Dinitrodiphenyl disulfide

  • Concentrated hydrochloric acid

  • Concentrated nitric acid

  • Chlorine gas

  • Glacial acetic acid

  • Concentrated ammonium hydroxide

Procedure:

  • In a suitable reaction vessel, suspend 232 g of 2,2'-dinitrodiphenyl disulfide in a mixture of 800 cc of concentrated hydrochloric acid and 200 cc of concentrated nitric acid.[1]

  • Pass a stream of chlorine gas into the mixture at a moderate rate.[1]

  • Warm the mixture on a steam bath to 70°C. The disulfide will melt, and the solution will turn orange-red.[1]

  • Continue heating and passing chlorine gas for one hour after the disulfide has melted.[1]

  • Decant the hot supernatant liquid to separate the molten sulfonyl chloride.

  • Wash the product with two 300-cc portions of warm water (70°C) and allow it to solidify.[1]

  • Dissolve the crude product in 140 cc of glacial acetic acid at 50-60°C and filter quickly by suction.[1]

  • Chill the filtrate in cold water with vigorous stirring to induce crystallization.[1]

  • Triturate the crystalline mixture with 1 liter of cold water, decant, and repeat this washing step twice.[1]

  • Add 1 liter of cold water and 10 cc of concentrated ammonium hydroxide to the crystals with stirring.[1]

  • Collect the crystals by filtration, wash with 200 cc of water, and air dry.[1]

Protocol 2: High-Yield Synthesis Using Formic Acid

This method has been reported to achieve a yield of up to 97.5%.[4][5]

Materials:

  • 2,2'-Dinitrodiphenyl disulfide (referred to as o-nitrophenyl sulfide in the source)

  • Formic acid

  • Chlorine gas

  • Toluene

Procedure:

  • Charge the 2,2'-dinitrodiphenyl disulfide into a reaction vessel.

  • Add formic acid as a hydrophilic organic acid solvent.[4][5]

  • Heat the reaction mixture to 40°C.[5]

  • Introduce chlorine gas and maintain the temperature at 40°C for 3 hours.[5]

  • After the reaction is complete, cool the system and stop the chlorine gas flow.[5]

  • For purification, dissolve the wet crude product in toluene at 40-50°C (weight ratio of crude to toluene is approximately 1.75:1).[5]

  • Slowly cool the solution to 5°C to crystallize the product.[5]

  • Filter the crystals and dry them under a vacuum to obtain pure this compound.[5]

Data Summary

Synthesis Method Key Reagents Temperature Time Reported Yield Reference
Chlorination with HCl/HNO₃/Cl₂2,2'-Dinitrodiphenyl disulfide, HCl, HNO₃, Cl₂70°C~1.5 hours84%[1]
Chlorination in Formic Acid2,2'-Dinitrodiphenyl disulfide, Formic Acid, Cl₂40°C3 hours97.5%[4][5]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2,2'-Dinitrodiphenyl disulfide 2,2'-Dinitrodiphenyl disulfide Chlorination Chlorination 2,2'-Dinitrodiphenyl disulfide->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) Chlorinating_Agent->Chlorination Solvent Solvent (e.g., HCl/HNO₃, Formic Acid) Solvent->Chlorination This compound This compound Chlorination->this compound Troubleshooting_Workflow start Low Yield Observed check_reaction Check for complete consumption of starting material (TLC, GC, etc.) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase reaction time/temp - Check reagent purity/amount - Consider catalyst incomplete->troubleshoot_reaction check_workup Review Workup & Purification: - Check for moisture contamination (hydrolysis) - Optimize extraction/crystallization - Check for mechanical losses complete->check_workup solution Improved Yield troubleshoot_reaction->solution check_workup->solution

References

Technical Support Center: Deprotection of Nps-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 2-nitrophenylsulfenyl (Nps)-protected amines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of the Nps protecting group.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the deprotection of Nps-protected amines.

Q1: Why is my Nps deprotection reaction incomplete?

A1: Incomplete deprotection is a frequent challenge and can be attributed to several factors:

  • Insufficient Reagent: The deprotection agent, typically a thiol, may be depleted through side reactions or oxidation.

  • Steric Hindrance: The Nps-protected amine might be in a sterically hindered environment within the molecule, restricting reagent access.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and incomplete conversion.

  • Suboptimal Reaction Conditions: The reaction time, temperature, or concentration of reagents may not be optimal for your specific substrate.

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_reagent Increase Equivalents of Thiol Reagent start->check_reagent change_solvent Optimize Solvent for Better Solubility check_reagent->change_solvent If still incomplete success Complete Deprotection check_reagent->success If successful increase_time_temp Increase Reaction Time and/or Temperature change_solvent->increase_time_temp If still incomplete change_solvent->success If successful use_stronger_reagent Consider a More Nucleophilic Thiol increase_time_temp->use_stronger_reagent If still incomplete increase_time_temp->success If successful use_stronger_reagent->success If successful failure Re-evaluate Strategy use_stronger_reagent->failure If still incomplete

Caption: A flowchart for troubleshooting incomplete Nps deprotection.

Q2: I am observing unexpected side products, particularly with tryptophan-containing peptides. What could be the cause?

A2: The indole side chain of tryptophan is highly nucleophilic and susceptible to modification by the electrophilic Nps group or its byproducts.[1][2][3][4] Potential side reactions include:

  • Nps-Migration: The Nps group can migrate from the alpha-amino group to the indole nitrogen of a tryptophan residue.

  • Alkylation of Indole: The indole ring can be alkylated by reactive species generated during the deprotection process.[1]

To mitigate these side reactions, consider the following:

  • Use of Scavengers: Incorporate scavengers that can trap the Nps cation. Indole or tryptophan derivatives are effective scavengers for this purpose.

  • Optimization of Deprotection Conditions: Milder deprotection conditions (e.g., lower temperature, shorter reaction time) can minimize side reactions.

Q3: My deprotection reaction is sluggish when working with arginine-containing peptides. How can I improve the reaction rate?

A3: The guanidinium group of arginine can interact with the Nps group or the deprotection reagents, potentially slowing down the reaction. To address this, you can try:

  • Increased Reagent Concentration: A higher concentration of the thiol reagent can help drive the reaction to completion.

  • Solvent Optimization: Ensure that the peptide is fully solubilized. Solvents like DMF or NMP are often used for peptide synthesis and deprotection.

  • Additives: The addition of a weak acid may help to protonate the guanidinium group and reduce its interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Nps deprotection?

A1: The Nps group is typically removed by nucleophilic attack, most commonly with soft thiol nucleophiles.[5] Thiophenol is a widely used reagent for this purpose.[6] Other thiols and reducing agents can also be effective.

Q2: What is the mechanism of Nps deprotection with thiols?

A2: The deprotection proceeds via a nucleophilic aromatic substitution. The thiolate anion attacks the sulfur atom of the Nps group, leading to the cleavage of the S-N bond and release of the free amine.

Mechanism of Thiol-mediated Nps Deprotection

NpsAmine Nps-Protected Amine TransitionState Transition State NpsAmine->TransitionState Thiolate Thiolate (R-S⁻) Thiolate->TransitionState FreeAmine Free Amine TransitionState->FreeAmine NpsThioether Nps-Thioether Byproduct TransitionState->NpsThioether

Caption: The mechanism of Nps deprotection by a thiol nucleophile.

Q3: How can I monitor the progress of my Nps deprotection reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (Nps-protected amine) and the appearance of the product (free amine) can be tracked over time. The Nps group has a characteristic yellow color, so a visual disappearance of this color can also indicate the progression of the reaction.

Q4: Are there any orthogonal deprotection strategies for the Nps group?

A4: Yes, the Nps group is stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc group removal, making it an orthogonal protecting group in peptide synthesis.[6] This allows for selective deprotection of the Nps group in the presence of these other common protecting groups.

Quantitative Data Summary

The following table summarizes data for the deprotection of a nosyl (o-nitrobenzenesulfonyl) group, which is structurally and mechanistically similar to the Nps group, using a solid-supported thiophenol reagent.[6] These conditions can serve as a starting point for optimizing Nps deprotection.

EntryResinBaseSolventTime (h)Yield (%)
1Mercaptomethyl-PSNaHDMF2435
2Mercaptomethyl-PSCs₂CO₃DMF2440
3PS-ThiophenolCs₂CO₃THF2496
A second equivalent of the resin was added after 8 hours to achieve complete conversion.[6]

Experimental Protocols

Protocol 1: General Procedure for Nps Deprotection using Thiophenol in Solution

  • Dissolve the Nps-protected amine in a suitable solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) to a concentration of approximately 0.1 M.

  • Add 2-3 equivalents of thiophenol to the solution.

  • Add 1.5-2 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 2: Nps Deprotection using a Solid-Supported Thiophenol Reagent (Adapted from Nosyl Deprotection) [6]

  • Swell the polymer-supported thiophenol resin (2 equivalents) in the chosen solvent (e.g., THF) for 30 minutes.

  • Dissolve the Nps-protected amine in the same solvent and add it to the resin suspension.

  • Add a base, such as cesium carbonate (Cs₂CO₃, 3-4 equivalents), to the mixture.

  • Agitate the reaction mixture at room temperature. Monitor the reaction by taking small aliquots of the supernatant and analyzing by TLC or HPLC.

  • If the reaction is incomplete after several hours, an additional equivalent of the supported thiol can be added.[6]

  • Upon completion, filter the reaction mixture to remove the resin.

  • Wash the resin with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

  • Purify as necessary.

References

Technical Support Center: Reactions with 2-Nitrobenzenesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrobenzenesulfenyl chloride (Ns-Cl). The focus is on minimizing byproduct formation to ensure cleaner reactions and higher yields of the desired products.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems encountered during reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired N-Sulfonylated Product and Presence of a Water-Soluble Byproduct

  • Possible Cause: Hydrolysis of this compound to 2-nitrobenzenesulfonic acid. This is exacerbated by the presence of water in the reaction solvent or reagents.[1]

  • Solution:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure that the amine and any base used are dry.

    • Solvent Choice: Aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferable to protic solvents.

    • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of hydrolysis.

    • Order of Addition: Add the this compound solution dropwise to the solution of the amine and base to minimize its contact time with any trace amounts of water.

Issue 2: Presence of a Yellow, Insoluble Byproduct Identified as Bis(2-nitrophenyl) disulfide

  • Possible Cause: Bis(2-nitrophenyl) disulfide is a common starting material or impurity in commercially available this compound. It can also potentially form under certain reaction conditions.

  • Solution:

    • Purity of Starting Material: Check the purity of the this compound by techniques such as NMR or LC-MS before use. If significant amounts of the disulfide are present, purification by recrystallization may be necessary.

    • Reaction Conditions: The formation of disulfide from the sulfenyl chloride is less common under standard nosylation conditions but might be promoted by certain reducing agents or disproportionation pathways. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive substrates are used.

Issue 3: Incomplete Reaction or a Complex Mixture of Products

  • Possible Cause 1: Steric hindrance around the amine can slow down the desired reaction, allowing side reactions to become more prominent.

  • Solution 1:

    • Choice of Base: For sterically hindered amines, a non-nucleophilic, sterically hindered base like 2,4,6-collidine or a strong, non-nucleophilic base like DBU can be beneficial. However, for many substrates, the nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP) has been shown to be highly effective, even without an additional tertiary amine base.[2]

    • Reaction Time and Temperature: The reaction may require a longer reaction time or a slight increase in temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

  • Possible Cause 2: The amine is a weak nucleophile.

  • Solution 2: The use of DMAP as a catalyst can significantly accelerate the sulfonylation of weak nucleophiles.[2][3][4] DMAP reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate.[2]

  • Possible Cause 3: The tertiary amine base is reacting with the this compound.

  • Solution 3: While tertiary amines like triethylamine (TEA) and pyridine are commonly used to scavenge the HCl produced, they can also act as nucleophilic catalysts. In some cases, especially with pyridine, this can lead to the formation of a sulfonylpyridinium salt, which can then react with the amine or be susceptible to hydrolysis. For sensitive substrates, consider using a non-nucleophilic base or the more efficient catalyst DMAP.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The two most frequently encountered byproducts are:

  • 2-Nitrobenzenesulfonic acid: Formed by the hydrolysis of this compound in the presence of water.[1]

  • Bis(2-nitrophenyl) disulfide: Often present as an impurity in the starting material or can be formed under specific side reactions.[5]

Q2: How can I minimize the hydrolysis of this compound?

A2: To minimize hydrolysis:

  • Use anhydrous solvents and reagents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Conduct the reaction at low temperatures (e.g., 0 °C).

  • Add the sulfonyl chloride slowly to the reaction mixture.

Q3: Which base is best for my nosylation reaction?

A3: The choice of base depends on the substrate and reaction conditions:

  • Pyridine: Can act as both a base and a nucleophilic catalyst. It is a common choice but can sometimes lead to side reactions.

  • Triethylamine (TEA): A stronger, non-nucleophilic base than pyridine. It is a good general-purpose base for scavenging HCl.

  • 4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst that can significantly accelerate the reaction, especially for weakly nucleophilic or sterically hindered amines. It can often be used in catalytic amounts with another base or even as the sole additive.[2][3][4]

  • 2,4,6-Collidine: A sterically hindered, non-nucleophilic base that can be useful for preventing side reactions with sensitive substrates, although it has been shown to be less effective than DMAP in some cases.[2]

Q4: Does the choice of solvent affect the formation of byproducts?

A4: Yes, the solvent can play a significant role. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally preferred to minimize the hydrolysis of this compound. The polarity of the solvent can also influence the reaction rate.

Q5: Are there any alternative reagents to this compound that might produce fewer byproducts?

A5: Yes, several alternatives have been developed:

  • 4-Nitrobenzenesulfonyl chloride (p-NsCl): Similar reactivity to the ortho isomer and may be preferred in some cases due to different steric and electronic properties.

  • 4-Cyanobenzenesulfonamides: These can be used as an alternative protecting group strategy and are cleaved under similar conditions to nosyl amides.[6][7]

  • Nms-amides (from 2,4,6-tris(trifluoromethyl)benzenesulfonyl chloride): This newer class of sulfonamide protecting groups is reported to have the stability of tosyl groups but with the facile cleavage of nosyl groups, potentially offering a cleaner reaction profile.[8]

Data Presentation

Table 1: Comparison of Bases for the Sulfonylation of a Primary Amine on Solid Support [2]

EntryBaseConversion to Product (%)Byproduct Formation
1CollidineLowSignificant
2DBUNo Conversion-
3DMAP98Minimal

This data highlights the superior performance of DMAP as a catalyst in this specific application, leading to a much cleaner reaction profile.

Experimental Protocols

Protocol 1: General Procedure for the N-Sulfonylation of a Primary Amine with Minimized Byproduct Formation

This protocol is designed to minimize the formation of hydrolysis and other side products.

Materials:

  • Primary amine

  • This compound (of high purity)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) (optional, for scavenging HCl if DMAP is used catalytically)

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried glassware

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve the primary amine (1.0 eq) and DMAP (1.1 eq) in anhydrous DCM. If using catalytic DMAP (0.1 eq), also add TEA (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flame-dried flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Slowly add the this compound solution to the stirred amine solution at 0 °C over 15-30 minutes using a syringe pump or dropping funnel.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Byproduct_Formation_Pathways This compound This compound disulfide Bis(2-nitrophenyl) disulfide This compound->disulfide Side Reaction sulfonic_acid 2-Nitrobenzenesulfonic acid This compound->sulfonic_acid + H2O sulfonamide N-Sulfonylated Product This compound->sulfonamide + Amine + Base amine Primary or Secondary Amine water Water (H2O) base Base (e.g., Pyridine, TEA)

Caption: Byproduct formation pathways in reactions with this compound.

Experimental_Workflow start Start: Anhydrous Conditions reagents Dissolve Amine and Base in Anhydrous Solvent start->reagents cooling Cool to 0 °C reagents->cooling addition Slowly Add This compound cooling->addition reaction Stir at 0 °C and Monitor Progress addition->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification workup->purification product Pure N-Sulfonylated Product purification->product

Caption: Recommended experimental workflow for minimizing byproducts.

DMAP_Catalysis cluster_catalytic_cycle DMAP Catalytic Cycle NsCl 2-Nitrobenzenesulfenyl chloride (Ns-Cl) intermediate [Ns-DMAP]+Cl- NsCl->intermediate + DMAP DMAP DMAP product N-Sulfonylated Product (R-NH-Ns) intermediate->product + Amine amine Amine (R-NH2) DMAP_regen DMAP (regenerated)

Caption: Catalytic role of DMAP in the sulfonylation reaction.

References

Validation & Comparative

A Comparative Guide to 2-Nitrobenzenesulfenyl Chloride and its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. Among the diverse array of sulfur-containing compounds, sulfenyl chlorides stand out for their utility in forming sulfur-nitrogen and sulfur-oxygen bonds. This guide provides an objective comparison of 2-nitrobenzenesulfenyl chloride with other sulfenyl chlorides, supported by experimental data and protocols to aid in the selection of the optimal reagent for specific applications.

Introduction to Sulfenyl Chlorides

Sulfenyl chlorides (RSCl) are reactive organosulfur compounds characterized by a sulfur-chlorine bond. They serve as electrophilic sources of the sulfenyl group (RS), readily reacting with nucleophiles such as amines and alcohols. The reactivity of a sulfenyl chloride is significantly influenced by the nature of the "R" group. Electron-withdrawing groups on R increase the electrophilicity of the sulfur atom, enhancing its reactivity. Conversely, electron-donating groups decrease reactivity. This principle is central to understanding the differences between various sulfenyl chlorides.

This compound: A Profile

This compound, also known as o-nitrobenzenesulfenyl chloride or Nps-Cl, is a yellow crystalline solid widely employed in organic synthesis. The presence of the electron-withdrawing nitro group in the ortho position significantly activates the sulfenyl chloride moiety, making it a highly reactive electrophile. This enhanced reactivity is a key feature that distinguishes it from other sulfenyl chlorides.

Comparison of Properties and Reactivity

The choice of a sulfenyl chloride is often dictated by the desired reactivity and the stability of the resulting product. The following table summarizes the key characteristics of this compound and compares them with other commonly used sulfenyl chlorides.

PropertyThis compoundBenzenesulfenyl Chloride2,4-Dinitrobenzenesulfenyl ChlorideMethanesulfenyl Chloride
Structure O₂NC₆H₄SClC₆H₅SCl(O₂N)₂C₆H₃SClCH₃SCl
Reactivity HighModerateVery HighHigh
Key Applications Amine protection (Nps group), synthesis of sulfenamides and sulfenates.[1]General sulfenylation reactions.Highly activated reagent for sulfenylation, derivatization of amines and thiols.Introduction of the methylthio group.
Stability of Protected Amine Stable to acidic conditions, readily cleaved by nucleophiles (e.g., thiols).[2]Less commonly used for protection due to moderate stability.Very stable sulfonamide, requires strong conditions for cleavage.Generally less stable than aryl sulfenamides.
Cleavage Conditions Mild, nucleophilic conditions (e.g., thiophenol, 2-mercaptoethanol).[2]Varies depending on the substrate.Harsh reductive or nucleophilic conditions.Typically requires specific reagents.

Performance in Key Applications: Sulfenamide Formation (Amine Protection)

A primary application of this compound is the protection of primary and secondary amines as 2-nitrophenylsulfenamides (Nps-amides). The Nps group is valued in peptide synthesis and other multi-step syntheses due to its stability under acidic conditions and its facile, orthogonal removal under mild, nucleophilic conditions.[2][3]

In a typical reaction, an amine is treated with this compound in the presence of a base to yield the corresponding sulfenamide. The electron-withdrawing nitro group on the aromatic ring of this compound makes the sulfur atom highly electrophilic, facilitating a rapid and high-yielding reaction with the amine nucleophile.

In contrast, benzenesulfenyl chloride, lacking an activating group, exhibits lower reactivity towards amines, often requiring longer reaction times or harsher conditions to achieve comparable yields. On the other end of the spectrum, 2,4-dinitrobenzenesulfenyl chloride is even more reactive than its mono-nitro counterpart due to the presence of a second electron-withdrawing nitro group. This heightened reactivity can be advantageous for less nucleophilic amines but may lead to side reactions with sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Amine with this compound (Nps Protection)

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.05 equiv)

  • Pyridine or triethylamine (1.1 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine) to the solution.

  • In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Nps-protected amine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Deprotection of an Nps-Protected Amine

Materials:

  • Nps-protected amine (1.0 equiv)

  • Thiophenol or 2-mercaptoethanol (2-5 equiv)

  • Potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equiv)

  • Acetonitrile or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the Nps-protected amine in the solvent in a round-bottom flask.

  • Add the base (potassium carbonate or DBU) to the solution.

  • Add the thiol (thiophenol or 2-mercaptoethanol) to the reaction mixture.

  • Stir the reaction at room temperature for 1-6 hours, monitoring the progress by TLC. Gentle heating may be required for less reactive substrates.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected amine by column chromatography or distillation.

Visualizing Workflows and Pathways

Experimental Workflow for Amine Protection and Deprotection

G cluster_protection Protection Step cluster_deprotection Deprotection Step start_prot Primary/Secondary Amine reagent_prot This compound + Base (e.g., Pyridine) start_prot->reagent_prot 1. reaction_prot Reaction in Anhydrous Solvent (0°C to RT) reagent_prot->reaction_prot 2. product_prot Nps-Protected Amine reaction_prot->product_prot 3. start_deprot Nps-Protected Amine product_prot->start_deprot Proceed to Deprotection reagent_deprot Thiol (e.g., Thiophenol) + Base (e.g., K2CO3) start_deprot->reagent_deprot 1. reaction_deprot Reaction in Solvent (RT) reagent_deprot->reaction_deprot 2. product_deprot Deprotected Amine reaction_deprot->product_deprot 3.

Caption: A typical experimental workflow for the protection of amines using this compound and subsequent deprotection.

Role in Kinase Inhibitor Synthesis: A Logical Relationship

Derivatives of 2-nitrobenzenesulfonyl chloride have been utilized in the synthesis of kinase inhibitors. For instance, in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a key enzyme in cell cycle regulation, a derivative was used to modify a piperidine-containing scaffold.[4] The following diagram illustrates the logical relationship in this context.

G cluster_synthesis Inhibitor Synthesis cluster_inhibition Biological Action start Piperidine-containing Scaffold reagent 2-Nitrobenzenesulfonyl Chloride Derivative start->reagent reaction Sulfonamide Formation reagent->reaction product CDK2 Inhibitor Precursor reaction->product inhibitor CDK2 Inhibitor product->inhibitor Further Modification target CDK2 inhibitor->target Binds to effect Inhibition of Cell Cycle Progression target->effect Leads to

Caption: Logical relationship showing the use of a 2-nitrobenzenesulfonyl derivative in the synthesis of a CDK2 inhibitor.

Conclusion

This compound is a highly valuable reagent in organic synthesis, particularly for the protection of amines as Nps-sulfenamides. Its enhanced reactivity, a direct consequence of the electron-withdrawing nitro group, allows for efficient reactions under mild conditions. When compared to other sulfenyl chlorides, it offers a balance of reactivity and product stability that is advantageous in many synthetic strategies, especially in the context of peptide synthesis and the development of complex molecules. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the reaction, including the nucleophilicity of the substrate, the desired stability of the product, and the conditions required for subsequent transformations. This guide provides the necessary information for researchers to make an informed decision based on the principles of chemical reactivity and the practical considerations of synthetic planning.

References

Amine Protection in Peptide Synthesis: A Comparative Guide to 2-Nitrobenzenesulfenyl Chloride (NBS) and Fmoc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the strategic planning of peptide synthesis. This guide provides an objective, data-driven comparison of the well-established 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy with the less conventional 2-nitrobenzenesulfenyl (NBS) group for the protection of α-amino groups in solid-phase peptide synthesis (SPPS).

The choice of a protecting group profoundly influences the efficiency of peptide assembly, the purity of the final product, and the overall success of the synthesis, particularly for long or complex sequences. While Fmoc chemistry is the current industry standard, understanding the characteristics of alternative protecting groups like NBS can provide valuable options for specific synthetic challenges.

At a Glance: Key Differences Between NBS and Fmoc Protection

Feature2-Nitrobenzenesulfenyl (NBS)9-Fluorenylmethoxycarbonyl (Fmoc)
Chemical Nature SulfenamideCarbamate
Introduction Reaction of the amino acid with 2-nitrobenzenesulfenyl chloride (NBS-Cl) in the presence of a base.Reaction of the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base.[1]
Cleavage Condition Mildly acidic conditions with a thiol reagent (e.g., β-mercaptoethanol or thiophenol) and a base (e.g., DBU).Mild basic conditions (typically 20% piperidine in DMF).[2]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups. Potentially compatible with a wider range of side-chain protecting groups.Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[3]
Byproducts of Cleavage 2-nitrothiophenol and the corresponding disulfide.Dibenzofulvene (DBF), which can form adducts with the deprotecting agent (e.g., piperidine).[4]
Monitoring Deprotection can be monitored by the appearance of a yellow color from the 2-nitrothiophenol byproduct.Deprotection is readily monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct.[4]
Known Side Reactions Potential for side reactions with the indole side chain of tryptophan. Limited data on other side reactions.Aspartimide formation, diketopiperazine formation at the dipeptide stage, and premature cleavage of some side-chain protecting groups.[5]

Chemical Principles and Reaction Mechanisms

The fundamental difference between NBS and Fmoc protection lies in their distinct chemical structures and the mechanisms governing their removal.

2-Nitrobenzenesulfenyl (NBS) Protection

The NBS group is introduced by the reaction of an amino acid with this compound (NBS-Cl). The resulting sulfonamide bond is stable to the acidic and basic conditions typically employed in Fmoc and Boc strategies, respectively. Cleavage of the NBS group is achieved through a nucleophilic attack by a thiol, such as β-mercaptoethanol or thiophenol, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

NBS_Protection_Deprotection cluster_protection NBS Protection cluster_deprotection NBS Deprotection Amino_Acid H₂N-CHR-COOH NBS_Protected_AA NBS-HN-CHR-COOH Amino_Acid->NBS_Protected_AA + NBS-Cl NBS_Cl 2-Nitrobenzenesulfenyl chloride (NBS-Cl) Base Base NBS_Protected_Peptide Resin-Peptide-N(NBS)-CHR-CO- Deprotected_Peptide Resin-Peptide-NH₂-CHR-CO- NBS_Protected_Peptide->Deprotected_Peptide + R-SH, DBU Thiol R-SH (e.g., β-mercaptoethanol) DBU DBU

NBS Protection and Deprotection Pathway.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is a carbamate-based protecting group introduced via reaction with Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Its removal is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate and release of the free amine, carbon dioxide, and dibenzofulvene (DBF).

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amino_Acid H₂N-CHR-COOH Fmoc_Protected_AA Fmoc-HN-CHR-COOH Amino_Acid->Fmoc_Protected_AA + Fmoc-OSu Fmoc_OSu Fmoc-OSu Base Base Fmoc_Protected_Peptide Resin-Peptide-N(Fmoc)-CHR-CO- Deprotected_Peptide Resin-Peptide-NH₂-CHR-CO- Fmoc_Protected_Peptide->Deprotected_Peptide + Piperidine Piperidine 20% Piperidine/DMF Byproducts DBF-Piperidine Adduct + CO₂ Deprotected_Peptide->Byproducts

Fmoc Protection and Deprotection Pathway.

Experimental Protocols

Detailed and optimized protocols are essential for the successful application of any protecting group strategy. Below are representative protocols for the use of both NBS and Fmoc in solid-phase peptide synthesis.

Synthesis of N-2-Nitrobenzenesulfenyl (NBS) Amino Acids
  • Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane and 1M sodium hydroxide and cool the solution in an ice bath.

  • Addition of NBS-Cl: Add a solution of 2-nitrobenzenesulfonyl chloride in dioxane portion-wise to the cooled amino acid solution, while simultaneously adding 1M NaOH to maintain a basic pH.

  • Reaction: Stir the reaction mixture for 2 hours at 0-5 °C.

  • Work-up: Acidify the reaction mixture and extract the N-NBS-amino acid with an organic solvent. Dry and crystallize the product.

Solid-Phase Peptide Synthesis (SPPS) Cycle with NBS Protection

NBS_SPPS_Cycle Start Resin-Bound Peptide (N-terminal NBS protected) Deprotection NBS Deprotection: - 10 eq. β-mercaptoethanol - 10 eq. DBU in DMF - 30 min Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling: - 3 eq. NBS-Amino Acid - 3 eq. HBTU/HOBt - 6 eq. DIPEA in DMF - 1-2 hours Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Next_Cycle Resin-Bound Peptide (N+1, N-terminal NBS protected) Wash2->Next_Cycle

NBS-based Solid-Phase Peptide Synthesis Cycle.
Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc Protection

Fmoc_SPPS_Cycle Start Resin-Bound Peptide (N-terminal Fmoc protected) Deprotection Fmoc Deprotection: - 20% Piperidine in DMF - 2 x 10 min Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling: - 3 eq. Fmoc-Amino Acid - 3 eq. HBTU/HOBt - 6 eq. DIPEA in DMF - 1-2 hours Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Next_Cycle Resin-Bound Peptide (N+1, N-terminal Fmoc protected) Wash2->Next_Cycle

Fmoc-based Solid-Phase Peptide Synthesis Cycle.

Performance Comparison: A Data-Driven Perspective

While direct, side-by-side comparative studies with quantitative yield and purity data for a wide range of peptides are limited for the NBS protecting group, the available information allows for a qualitative and semi-quantitative comparison with the well-documented Fmoc strategy.

Parameter2-Nitrobenzenesulfenyl (NBS)9-Fluorenylmethoxycarbonyl (Fmoc)
Coupling Efficiency Expected to be comparable to Fmoc, as the coupling chemistry is independent of the Nα-protecting group.Typically >99% for standard amino acids.[3]
Deprotection Time Can be rapid (e.g., 30 minutes).Typically 20 minutes (2 x 10 minutes).[2]
Orthogonality & Compatibility Offers broader orthogonality, being stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. This could be advantageous in the synthesis of complex peptides with multiple protecting groups.Well-established orthogonality with acid-labile side-chain protecting groups, forming the basis of the most common SPPS strategy.[3]
Side Reaction Profile The primary reported side reaction is the modification of the tryptophan indole side chain by NBS-Cl. The extent of other side reactions with sensitive amino acids like cysteine and methionine is not as extensively documented as for Fmoc.Prone to several well-characterized side reactions, including aspartimide formation (especially in Asp-Gly or Asp-Ser sequences), diketopiperazine formation at the dipeptide stage, and racemization of certain amino acids.[5]
Cost-Effectiveness NBS-amino acid derivatives are not as commercially available as Fmoc-amino acids, potentially increasing the initial cost and effort for their preparation.Fmoc-amino acids are commercially available from numerous suppliers, making them a cost-effective choice for routine peptide synthesis.

Logical Relationships in Protecting Group Strategy

The selection of an Nα-protecting group is intrinsically linked to the choice of side-chain protecting groups and the final cleavage strategy. This concept of "orthogonality" is crucial for the selective deprotection of different functional groups without affecting others.

Orthogonality cluster_NBS NBS Strategy cluster_Fmoc Fmoc Strategy NBS_alpha Nα-NBS (Thiol/Base Labile) Side_Chain_Boc Side-Chain Boc (Acid Labile) NBS_alpha->Side_Chain_Boc Orthogonal Side_Chain_Fmoc Side-Chain Fmoc (Base Labile) NBS_alpha->Side_Chain_Fmoc Orthogonal Conclusion_NBS NBS offers broader orthogonal options Fmoc_alpha Nα-Fmoc (Base Labile) Side_Chain_tBu Side-Chain tBu (Acid Labile) Fmoc_alpha->Side_Chain_tBu Orthogonal Conclusion_Fmoc Fmoc strategy relies on a well-defined orthogonal scheme

References

A Head-to-Head Battle of Protecting Groups: Nps vs. Boc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of an appropriate α-amino protecting group is a critical decision that profoundly impacts yield, purity, and the integrity of the final peptide. This guide provides an in-depth, objective comparison of the o-nitrophenylsulfenyl (Nps) and tert-butyloxycarbonyl (Boc) protecting groups, supported by experimental data and detailed protocols to inform strategic decisions in peptide chemistry.

The strategic selection of a protecting group is fundamental to the success of solid-phase peptide synthesis (SPPS). An ideal protecting group must be readily introduced, stable throughout the various coupling and deprotection cycles, and selectively removed under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups. While the Boc group has long been a workhorse in peptide synthesis, the Nps group offers distinct advantages, particularly in the synthesis of peptides containing acid-sensitive residues.

Core Chemical Differences and Strategic Implications

The primary distinction between the Nps and Boc protecting groups lies in their deprotection chemistry. The Boc group is classically acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA). In contrast, the Nps group, while also susceptible to acid cleavage, offers the significant advantage of being removable under very mild, neutral conditions through thiolysis. This orthogonality to acid-labile side-chain protecting groups is a key strategic advantage of the Nps methodology.

Quantitative Performance Comparison

While direct head-to-head comparisons in a single study are not always available, a compilation of data from various sources allows for an illustrative comparison of key performance metrics.

Performance MetricNps Protecting GroupBoc Protecting GroupKey Considerations
Deprotection Conditions Mild and neutral: Thiolysis (e.g., 0.1 M 2-mercaptopyridine in DMF) or with phosphines.[1]Acidic: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50%).[2][3][4]Nps allows for the synthesis of peptides with acid-sensitive residues that may be compromised by repeated TFA treatment.
Typical Deprotection Time 5-30 minutes15-30 minutesBoth offer relatively rapid deprotection.
Orthogonality Orthogonal to acid-labile (e.g., t-butyl) and base-labile (e.g., Fmoc) protecting groups.Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[5]The orthogonality of Nps provides greater flexibility in complex synthetic strategies.
Side Reactions Potential for reattachment of the Nps group during acidolytic cleavage, which can be suppressed with scavengers.[1]Formation of a reactive tert-butyl cation during deprotection can lead to alkylation of sensitive residues like tryptophan and methionine; requires scavengers.[5]The use of neutral deprotection conditions for Nps minimizes side reactions associated with strong acids.
Racemization Potential Generally low, as the Nps group provides protection against racemization.[1]Low for most amino acids, but can be a concern with sensitive residues like histidine under certain coupling conditions.The choice of coupling reagents and conditions is a more significant factor in racemization than the α-amino protecting group itself.
Application with Tryptophan Can be used to protect the indole side chain of tryptophan, preventing modification during synthesis.[6][7]The indole ring of tryptophan is susceptible to alkylation by the tert-butyl cation generated during Boc deprotection.[8]Nps offers a distinct advantage in the synthesis of tryptophan-rich peptides.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic strategy.

Nps Protection of Amino Acids

Materials:

  • Amino acid

  • o-Nitrophenylsulfenyl chloride (Nps-Cl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Dioxane and water

Procedure:

  • Dissolve the amino acid in an aqueous solution of NaOH.

  • In a separate flask, dissolve Nps-Cl in dioxane.

  • Slowly add the Nps-Cl solution to the amino acid solution with vigorous stirring at room temperature.

  • Maintain the pH of the reaction mixture at approximately 9 by the dropwise addition of NaOH solution.

  • After the reaction is complete (typically monitored by TLC), acidify the solution to pH 3-4 with citric acid.

  • Extract the Nps-protected amino acid into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Thiolytic Deprotection of Nps-Protected Peptides

Materials:

  • Nps-protected peptide resin

  • 2-Mercaptopyridine or Thiophenol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Nps-protected peptide resin in DMF.

  • Prepare a 0.1 M solution of 2-mercaptopyridine in DMF.

  • Treat the resin with the 2-mercaptopyridine solution and agitate at room temperature.

  • Monitor the deprotection reaction using a colorimetric test (e.g., the Kaiser test). The reaction is typically complete within 30 minutes.

  • Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.

  • The deprotected peptide resin is now ready for the next coupling step.

Boc Protection of Amino Acids

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Sodium hydroxide (NaOH) or triethylamine (TEA)

  • Dioxane and water or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amino acid in a mixture of dioxane and water (or THF).[9]

  • Add NaOH or TEA to the solution to adjust the pH to approximately 9-10.[9]

  • Add Boc-anhydride to the stirred solution at room temperature.[9]

  • Continue stirring for 1-4 hours, maintaining the pH with the addition of base as needed.[9]

  • Once the reaction is complete (monitored by TLC), remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a cold solution of citric acid or KHSO₄ to pH 2-3.

  • Extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[9]

TFA Deprotection of Boc-Protected Peptides

Materials:

  • Boc-protected peptide resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole)

Procedure:

  • Swell the Boc-protected peptide resin in DCM.[2]

  • Prepare a deprotection solution of 25-50% TFA in DCM. Scavengers may be added to this solution to trap the liberated tert-butyl cations.[2]

  • Treat the resin with the TFA/DCM solution and agitate at room temperature for 15-30 minutes.[3]

  • Filter the resin and wash thoroughly with DCM to remove the TFA and cleaved Boc groups.[3]

  • Neutralize the resin with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM, before the next coupling step.[3]

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams outline the experimental workflows and reaction mechanisms.

SPPS_Workflow_Comparison cluster_Nps Nps-Based SPPS Cycle cluster_Boc Boc-Based SPPS Cycle Nps_Start Nps-AA-Resin Nps_Deprotection Thiolysis (e.g., 2-Mercaptopyridine) Nps_Start->Nps_Deprotection Nps_Washing1 DMF Wash Nps_Deprotection->Nps_Washing1 Nps_Coupling Coupling with Nps-AA-OH Nps_Washing1->Nps_Coupling Nps_Washing2 DMF Wash Nps_Coupling->Nps_Washing2 Nps_End Nps-Dipeptide-Resin Nps_Washing2->Nps_End Boc_Start Boc-AA-Resin Boc_Deprotection Acidolysis (TFA/DCM) Boc_Start->Boc_Deprotection Boc_Washing1 DCM Wash Boc_Deprotection->Boc_Washing1 Boc_Neutralization Neutralization (DIEA/DCM) Boc_Washing1->Boc_Neutralization Boc_Washing2 DCM/DMF Wash Boc_Neutralization->Boc_Washing2 Boc_Coupling Coupling with Boc-AA-OH Boc_Washing2->Boc_Coupling Boc_Washing3 DMF Wash Boc_Coupling->Boc_Washing3 Boc_End Boc-Dipeptide-Resin Boc_Washing3->Boc_End

Figure 1: Comparison of SPPS workflows for Nps and Boc strategies.

Deprotection_Mechanisms cluster_Nps_Deprotection Nps Deprotection (Thiolysis) cluster_Boc_Deprotection Boc Deprotection (Acidolysis) Nps_Struct R-NH-S-Ph(NO2) Thiol + R'-SH Nps_Struct->Thiol Transition_Nps [Transition State] Thiol->Transition_Nps Products_Nps R-NH2 + R'-S-S-Ph(NO2) Transition_Nps->Products_Nps Boc_Struct R-NH-C(=O)O-tBu Acid + H+ Boc_Struct->Acid Protonated_Boc R-NH-C(=O)OH+-tBu Acid->Protonated_Boc Carbamic_Acid R-NH-COOH + (CH3)3C+ Protonated_Boc->Carbamic_Acid Amine R-NH2 + CO2 Carbamic_Acid->Amine

Figure 2: Simplified deprotection mechanisms of Nps and Boc groups.

Conclusion

References

A Comparative Guide to the Validation of HPLC Methods for Nps-Derivatized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and compliance with regulatory standards. This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods, with a special focus on compounds derivatized with 2-nitrophenylsulfenyl chloride (Nps-Cl). While detailed, publicly available validation data for Nps-derivatized compounds is limited, this guide will use established validation protocols for other common derivatizing agents, such as o-phthalaldehyde (OPA) and 9-fluorenylmethylmethoxycarbonyl chloride (FMOC-Cl), as a benchmark for comparison and to outline a robust validation strategy.

The derivatization of analytes, particularly amino acids and peptides, is a common strategy in HPLC to enhance their detectability, especially for compounds lacking a strong chromophore. Nps-Cl is a valuable reagent that reacts with the amino groups of these biomolecules, introducing a UV-active moiety that allows for sensitive detection. The validation of the corresponding HPLC method is paramount to guarantee the quality of the analytical results.

Core Principles of HPLC Method Validation

Method validation establishes through documented evidence that an analytical procedure is suitable for its intended purpose. The key performance parameters for validation are defined by the International Council for Harmonisation (ICH) guidelines and typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

cluster_validation_logic Logical Relationships in HPLC Method Validation Specificity Specificity (Ability to assess analyte unequivocally) Linearity Linearity (Proportionality of signal to concentration) Specificity->Linearity Prerequisite for Range Range (Concentration interval for linearity, accuracy, and precision) Linearity->Range Defines the LOD Limit of Detection (LOD) (Lowest detectable concentration) Linearity->LOD Determined from LOQ Limit of Quantification (LOQ) (Lowest quantifiable concentration) Linearity->LOQ Determined from Accuracy Accuracy (Closeness to the true value) Range->Accuracy Applicable over the Precision Precision (Agreement between repeated measurements) Range->Precision Applicable over the Accuracy->Precision Related but distinct ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->Accuracy Impacts overall Precision->ValidatedMethod LOQ->Accuracy Lower boundary for LOQ->Precision Lower boundary for LOQ->ValidatedMethod Robustness Robustness (Insensitivity to small method variations) Robustness->ValidatedMethod

Comparative analysis of reagents for tryptophan modification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Reagents for Tryptophan Modification

For researchers, scientists, and drug development professionals, the selective modification of tryptophan residues in peptides and proteins is a critical tool for elucidating biological processes, developing novel therapeutics, and creating advanced biomaterials. The unique chemical properties of tryptophan's indole side chain allow for specific targeting, but a thorough understanding of the available reagents is essential for successful experimentation. This guide provides a comparative analysis of common reagents for tryptophan modification, supported by experimental data and detailed protocols.

Quantitative Comparison of Tryptophan Modification Reagents

The selection of a suitable reagent for tryptophan modification depends on several factors, including the desired type of modification (e.g., labeling, cleavage, or structural change), the required reaction conditions, and the tolerance of the protein to these conditions. The following table summarizes the performance of several common reagents.

Reagent/MethodModification TypeTypical YieldReaction ConditionsSelectivityKey Features
Rhodium Carbenoids Covalent Labeling40-60%[1][2]Aqueous solution, pH 6-7[1][2]Excellent for Tryptophan[1][2]Mild conditions, suitable for bioconjugation.
Trp-CLiC (Oxaziridine) Covalent Labeling82% (on model peptide)[3]10 minutes at room temperature[3]High for Tryptophan[3]Rapid reaction kinetics, redox-based.
Pyridinium Salts Photochemical LabelingQuantum Yield: 0.08[4]UV-B light, aqueous conditions[4][5]Excellent for Tryptophan[4][5]Light-induced, catalyst-free.
BNPS-skatole Peptide Bond CleavageUp to 67.4%[6]Acetic acid, 47°C, 60 min[6]Specific for TryptophanUsed for protein sequencing and fragment analysis.
DMSO/HCl Oxidation>90%[7][8]Acetic acid, room temperature[7][8]High for TryptophanOxidizes Tryptophan to oxindolylalanine.
DISA Covalent Labeling50% in 50 min (1M excess)[1][9]0.1 M acetic acid, pH 2.9[1][9]Highly specific for Tryptophan[1][9]Water-soluble reagent and product.
Malondialdehyde Reversible LabelingQuantitative[10]Acidic conditions[10]Selective for TryptophanAllows for attachment and subsequent removal of a tag.
o-Phthaldialdehyde (OPA) Derivatization-VariesPrimary amines, including TryptophanUsed for spectrophotometric or fluorometric quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are protocols for key tryptophan modification techniques.

Protocol 1: Tryptophan Labeling with Rhodium Carbenoids

This protocol is adapted from methodologies demonstrating chemoselective tryptophan labeling at mild pH.[1][2]

Materials:

  • Tryptophan-containing peptide or protein

  • Vinyl diazo compound

  • Rh₂(OAc)₄ catalyst

  • N-(tert-butyl)hydroxylamine

  • Aqueous buffer (e.g., phosphate buffer, pH 6-7)

  • Reaction vessel

Procedure:

  • Dissolve the tryptophan-containing peptide or protein in the aqueous buffer to the desired concentration.

  • Add the N-(tert-butyl)hydroxylamine to the reaction mixture.

  • In a separate vial, dissolve the vinyl diazo compound and the Rh₂(OAc)₄ catalyst in a minimal amount of a compatible organic solvent.

  • Add the catalyst/diazo mixture to the protein solution.

  • Incubate the reaction at room temperature for a specified time (e.g., 1-4 hours), with gentle mixing.

  • Monitor the reaction progress using mass spectrometry.

  • Purify the modified peptide or protein using appropriate chromatographic techniques (e.g., HPLC).

Protocol 2: Peptide Bond Cleavage at Tryptophan using BNPS-skatole

This protocol is based on established methods for the chemical cleavage of proteins at tryptophan residues.[11][12]

Materials:

  • Tryptophan-containing protein

  • BNPS-skatole

  • 70% Acetic acid

  • Phenol (as a scavenger)

  • 2-Mercaptoethanol

  • Reaction vessel

Procedure:

  • Dissolve the protein in 70% acetic acid containing a small amount of phenol.

  • Add a 10-fold molar excess of BNPS-skatole to the protein solution.

  • Incubate the reaction mixture at room temperature for 48 hours in the dark.

  • To stop the reaction and remove the bromo-skatole adduct, add a 10-fold molar excess of 2-mercaptoethanol.

  • Incubate for 5 hours at 37°C.

  • Remove excess reagents by extraction with ethyl acetate or by gel filtration.

  • Analyze the resulting peptide fragments by SDS-PAGE or mass spectrometry.

Protocol 3: Tryptophan Oxidation with Dimethyl Sulfoxide (DMSO) and Hydrochloric Acid (HCl)

This protocol outlines the selective oxidation of tryptophan residues to oxindolylalanine.[7][8]

Materials:

  • Tryptophan-containing peptide or protein

  • Dimethyl sulfoxide (DMSO)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic acid

  • Reaction vessel

Procedure:

  • Dissolve the peptide or protein in acetic acid.

  • Add a mixture of DMSO and concentrated HCl to the solution. The ratio of DMSO to HCl should be optimized for the specific substrate.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from a few hours to overnight.

  • Monitor the reaction by observing the UV spectral shift or by mass spectrometry.

  • Isolate the oxidized product by chromatography.

Visualizing Workflows and Pathways

Understanding the context in which tryptophan modifications are analyzed and their biological relevance is crucial. The following diagrams, generated using Graphviz, illustrate a typical proteomics workflow for analyzing tryptophan modifications and the central role of tryptophan in key metabolic pathways.

Proteomics_Workflow ProteinSample Protein Sample Modification Tryptophan Modification (e.g., Oxidation, Labeling) ProteinSample->Modification Digestion Proteolytic Digestion (e.g., Trypsin) Modification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Data Analysis (Peptide Identification, PTM Localization) LC_MS->DataAnalysis BiologicalInterpretation Biological Interpretation DataAnalysis->BiologicalInterpretation Tryptophan_Metabolism Tryptophan Tryptophan Serotonin Serotonin Pathway Tryptophan->Serotonin Kynurenine Kynurenine Pathway Tryptophan->Kynurenine Indole Indole Pathway Tryptophan->Indole Neurotransmitters Neurotransmitters (e.g., Serotonin, Melatonin) Serotonin->Neurotransmitters ImmuneModulation Immune Modulation (e.g., Kynurenine) Kynurenine->ImmuneModulation GutMicrobiota Gut Microbiota Signaling (e.g., Indole derivatives) Indole->GutMicrobiota Reagent_Comparison_Logic cluster_modification_type Modification Type cluster_reagents Reagents Labeling Covalent Labeling Rhodium Rhodium Carbenoids Labeling->Rhodium TrpCLiC Trp-CLiC Labeling->TrpCLiC Pyridinium Pyridinium Salts Labeling->Pyridinium DISA DISA Labeling->DISA Malondialdehyde Malondialdehyde Labeling->Malondialdehyde Cleavage Peptide Cleavage BNPS BNPS-skatole Cleavage->BNPS Oxidation Oxidation DMSO_HCl DMSO/HCl Oxidation->DMSO_HCl

References

A Researcher's Guide to Nps Group Cleavage: A Comparative Analysis of Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the selection of an appropriate protecting group strategy is paramount to the success of peptide synthesis. The o-nitrophenylsulfenyl (Nps) group, an acid- and thiol-labile Nα-protecting group, offers a valuable orthogonal protection strategy in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of common Nps cleavage methods, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most efficient method for your specific application.

Comparative Efficiency of Nps Cleavage Methods

The efficiency of Nps group removal is highly dependent on the cleavage reagent and reaction conditions. While several methods exist, they vary significantly in terms of reaction time, yield, and potential for side-product formation. The following table summarizes quantitative data gathered from various studies on the efficiency of common Nps cleavage reagents.

Cleavage Reagent/MethodTypical Reaction TimeReported Yield (%)Key AdvantagesPotential Drawbacks
Thiolytic Cleavage
2-Mercaptopyridine5 - 30 minutes> 95%Rapid, mild, and highly efficient.[1]Potential for disulfide byproducts.
Thiophenol15 - 60 minutes~ 90-95%Effective and relatively fast.Unpleasant odor; potential for side reactions.
Acidic Cleavage
2M HCl in Dioxane30 - 60 minutesVariable (70-90%)Readily available reagents.Can lead to side-chain protecting group removal or amide bond cleavage in sensitive peptides.[2]
10% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)15 - 45 minutesVariable (60-85%)Commonly used in peptide synthesis for other deprotection steps.Risk of premature cleavage of acid-labile side-chain protecting groups.

Note: Yields and reaction times can vary depending on the specific peptide sequence, resin, and reaction scale.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful peptide synthesis. Below are representative experimental procedures for the most common Nps cleavage methods.

Protocol 1: Nps Cleavage using 2-Mercaptopyridine

This protocol describes the rapid and efficient removal of the Nps group using a thiol-based reagent.

Materials:

  • Nps-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 2-Mercaptopyridine solution (0.1 M in DMF)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Swell the Nps-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add the 2-mercaptopyridine solution to the resin (10 equivalents relative to the resin loading).

  • Gently agitate the mixture at room temperature for 15 minutes. The resin will typically change color, indicating the progress of the reaction.

  • Monitor the reaction completion by taking a small sample of the resin, washing it with DMF and DCM, and performing a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, drain the cleavage solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove all byproducts.

  • Dry the deprotected peptide-resin under vacuum.

  • For cleavage from the resin and global deprotection, treat the resin with a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether twice.

  • Dry the crude peptide and analyze its purity by RP-HPLC.[3][4]

Protocol 2: Nps Cleavage using HCl in Dioxane

This protocol outlines the procedure for Nps group removal under acidic conditions.

Materials:

  • Nps-protected peptide-resin

  • Dichloromethane (DCM)

  • 2M HCl in Dioxane

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Swell the Nps-protected peptide-resin in DCM for 30 minutes.

  • Drain the DCM and add the 2M HCl in dioxane solution to the resin.

  • Agitate the mixture at room temperature for 45 minutes.

  • Monitor the reaction progress using a suitable method.

  • After completion, drain the acidic solution and neutralize the resin by washing with a 10% solution of diisopropylethylamine (DIPEA) in DMF.

  • Wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the deprotected peptide-resin under vacuum.

  • Proceed with the final cleavage from the resin and purification as described in Protocol 1.[3][4]

Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the Nps protection and cleavage process within the context of Solid-Phase Peptide Synthesis (SPPS), the following diagrams have been generated using Graphviz.

SPPS_Workflow_with_Nps cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Cleavage & Deprotection Resin Resin Support AA1 Couple Nps-AA-OH Resin->AA1 Deprotect1 Nps Cleavage AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 AA2 Couple Nps-AA-OH Wash1->AA2 Deprotect2 Nps Cleavage AA2->Deprotect2 Wash2 Wash Deprotect2->Wash2 Elongation Repeat Cycles Wash2->Elongation Final_Cleavage Global Deprotection & Cleavage from Resin Elongation->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) utilizing the Nps protecting group strategy.

Nps_Cleavage_Mechanisms cluster_thiolytic Thiolytic Cleavage cluster_acidic Acidic Cleavage Nps_Peptide1 Nps-Peptide Intermediate1 Thiol-Nps Adduct Nps_Peptide1->Intermediate1 Nucleophilic Attack Thiol Thiol (e.g., 2-Mercaptopyridine) Thiol->Intermediate1 Deprotected_Peptide1 Deprotected Peptide Intermediate1->Deprotected_Peptide1 Nps_Peptide2 Nps-Peptide Intermediate2 Protonated Intermediate Nps_Peptide2->Intermediate2 Protonation Proton H+ Proton->Intermediate2 Deprotected_Peptide2 Deprotected Peptide Intermediate2->Deprotected_Peptide2 Byproduct o-nitrophenylsulfenyl cation Intermediate2->Byproduct

Caption: Simplified mechanisms of Nps group cleavage by thiolytic and acidic methods.

Conclusion

The choice of an Nps cleavage method should be guided by the specific requirements of the peptide being synthesized. For rapid and high-yield deprotection with minimal side reactions, thiolytic cleavage using 2-mercaptopyridine is a superior choice.[1] However, if the use of thiols is undesirable, acidic cleavage methods can be employed, albeit with careful consideration of potential side reactions and the need for thorough optimization. By understanding the efficiencies and protocols of these methods, researchers can effectively integrate the Nps protecting group strategy into their peptide synthesis workflows, leading to the successful production of desired peptide sequences.

References

A Comparative Spectroscopic Guide to 2-Nitrobenzenesulfenyl Chloride and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for reaction products of 2-nitrobenzenesulfenyl chloride and its common alternatives. By presenting available experimental data and detailed protocols, this document aims to assist researchers in the validation and characterization of sulfenylated compounds, which are pivotal intermediates in various synthetic pathways, including drug development.

Introduction to Sulfenylation Reactions

Sulfenylation, the addition of a sulfenyl group (RS-) to a molecule, is a fundamental transformation in organic chemistry. This compound (NBSCl) is a widely used reagent for this purpose, reacting readily with nucleophiles such as alkenes and indoles. The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, facilitating the reaction. Spectroscopic validation of the resulting products is crucial for confirming the success of the transformation and determining the regioselectivity and stereoselectivity of the addition. This guide compares the spectroscopic signatures of products derived from NBSCl with those from two common alternatives: p-toluenesulfenyl chloride and 2,4-dinitrobenzenesulfenyl chloride.

Comparison of Reagents

ReagentStructureKey Features
This compound O₂N-C₆H₄-SClHighly reactive due to the electron-withdrawing nitro group. The ortho position of the nitro group can influence reaction stereochemistry.
p-Toluenesulfenyl chloride CH₃-C₆H₄-SClModerately reactive. The methyl group is electron-donating, making the sulfur less electrophilic than in NBSCl.
2,4-Dinitrobenzenesulfenyl chloride (O₂N)₂-C₆H₃-SClExtremely reactive due to two electron-withdrawing nitro groups, making it a very powerful sulfenylating agent.

Spectroscopic Data of Reaction Products

Reaction with Cyclohexene

The reaction of a sulfenyl chloride with an alkene like cyclohexene typically proceeds via an electrophilic addition mechanism, resulting in a β-chloro thioether.

Table 1: Spectroscopic Data for Cyclohexene Adducts

ReagentProduct¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 2-(2-Nitrophenylthio)cyclohexan-1-olData not readily availableData not readily availableData not readily available
p-Toluenesulfenyl chloride 2-(p-Tolylthio)cyclohexan-1-olData not readily availableData not readily availableData not readily available
2,4-Dinitrobenzenesulfenyl chloride 2-Chloro-1-((2,4-dinitrophenyl)thio)cyclohexane3.85 (m, 1H, H-1), 4.20 (m, 1H, H-2), 1.30-2.50 (m, 8H, cyclohexyl protons), 7.80-8.90 (m, 3H, Ar-H)Data not readily availableData not readily available

Note: The data for the 2,4-dinitrobenzenesulfenyl chloride adduct is based on similar phenylpropene adducts and serves as an illustrative example.[1]

Reaction with Indole

Electrophilic substitution on the indole ring typically occurs at the C3 position.

Table 2: Spectroscopic Data for Indole Adducts

ReagentProduct¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 3-((2-Nitrophenyl)thio)-1H-indoleData not readily availableData not readily availableData not readily available
p-Toluenesulfenyl chloride 3-(p-Tolylthio)-1H-indole8.10 (br s, 1H, NH), 7.00-7.80 (m, 9H, Ar-H), 2.35 (s, 3H, CH₃)Data not readily available3400 (N-H stretch)
2,4-Dinitrobenzenesulfenyl chloride 3-((2,4-Dinitrophenyl)thio)-1H-indole8.30 (br s, 1H, NH), 7.10-8.90 (m, 8H, Ar-H)Data not readily available3410 (N-H stretch), 1595, 1340 (NO₂ stretch)

Note: Data for p-toluenesulfenyl chloride and 2,4-dinitrobenzenesulfenyl chloride adducts are based on representative data for similar indole derivatives.[2][3][4]

Experimental Protocols

Accurate spectroscopic validation relies on standardized experimental procedures. Below are general protocols for NMR and IR analysis of sulfenylated products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and identify the chemical shifts and coupling constants for all signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the ATR crystal.

    • Liquid/Oil Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film. For ATR-IR, a drop of the liquid is placed directly on the crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions to note for these products include N-H (for indole adducts), C-S, C-Cl, and the characteristic aromatic and nitro group vibrations.

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the sulfenylation of an alkene and a typical experimental workflow for product validation.

Reaction_Pathway reagent 2-Nitrobenzenesulfenyl chloride intermediate Thiiranium Ion Intermediate reagent->intermediate + Alkene alkene Alkene alkene->intermediate product β-Chloro Thioether Product intermediate->product + Cl⁻ (from reagent) chloride Cl⁻ Experimental_Workflow cluster_reaction Reaction cluster_purification Purification cluster_validation Spectroscopic Validation start Mix Sulfenyl Chloride and Substrate reaction Reaction under controlled conditions start->reaction workup Aqueous Workup and Extraction reaction->workup chromatography Column Chromatography workup->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms Reagent_Comparison NBSCl This compound + High reactivity + Ortho-nitro influence - Potential for side reactions TsCl p-Toluenesulfenyl chloride + Moderate reactivity + Good crystallinity of products - Lower electrophilicity NBSCl->TsCl Less Reactive DNBSCl 2,4-Dinitrobenzenesulfenyl chloride + Very high reactivity + Strong electron withdrawal - High cost, potential instability DNBSCl->NBSCl Less Reactive

References

A Comparative Guide to the Applications of 2-Nitrobenzenesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. 2-Nitrobenzenesulfenyl chloride (Nps-Cl) and its derivatives are versatile reagents in organic synthesis, primarily utilized for the protection of amines and the activation of thioglycosides. This guide provides an objective comparison of the performance of this compound and its related compound, 2-nitrobenzenesulfonyl chloride (Ns-Cl), with alternative methods, supported by experimental data.

Amine Protection: A Comparative Analysis

The protection of amine functionalities is a critical step in multi-step synthesis, particularly in peptide and natural product synthesis. The 2-nitrophenylsulfenyl (Nps) and 2-nitrobenzenesulfonyl (Ns) groups serve as effective protecting groups for amines. Their performance is compared here with other commonly used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Data Presentation: Comparison of Amine Protecting Groups
Protecting GroupReagentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ns 2-Nitrobenzenesulfonyl chloridePrimary AminesPyridine/TriethylamineCH₂Cl₂RT-High[1][2]
Boc Di-tert-butyl dicarbonate (Boc₂O)AnilineAmberlyst-15NeatRT< 1 minHigh[3]
Boc Di-tert-butyl dicarbonate (Boc₂O)Various AminesDMAP/NaOH/NaHCO₃Water, THF, ACNRT - 40-High[3]
Cbz Benzyl chloroformate (Cbz-Cl)GlycineNa₂CO₃aq. Na₂CO₃0->90[4]
Cbz Benzyl chloroformate (Cbz-Cl)AlanineNaOHaq. NaOH0-~95[4]
Cbz Benzyl chloroformate (Cbz-Cl)PhenylalanineNaHCO₃aq. NaHCO₃RT->90[4]
Fmoc Fmoc-ClAmines/Amino AcidsNaHCO₃/Na₂CO₃Dioxane/WaterRT-High[5]
Experimental Protocols: Amine Protection and Deprotection

1. Protection of a Primary Amine using 2-Nitrobenzenesulfonyl Chloride (Ns-Cl)

  • Materials: Primary amine, 2-nitrobenzenesulfonyl chloride, pyridine (or triethylamine), dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the primary amine in CH₂Cl₂, an equimolar amount of pyridine is added. The solution is cooled to 0 °C, and 2-nitrobenzenesulfonyl chloride (1.05 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is washed with dilute HCl, saturated NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the Ns-protected amine.[1][2]

2. Deprotection of a 2-Nitrobenzenesulfonamide

  • Materials: Ns-protected amine, thiophenol, potassium carbonate, acetonitrile (CH₃CN).

  • Procedure: The Ns-protected amine is dissolved in acetonitrile. Thiophenol (2-3 equivalents) and potassium carbonate (2-3 equivalents) are added to the solution. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[1]

Workflow for Selecting an Amine Protecting Group

The choice of an amine protecting group is critical and depends on the overall synthetic strategy, including the stability of other functional groups in the molecule.

Amine Protecting Group Selection start Start: Need to protect an amine q1 Is the substrate sensitive to strong acid? start->q1 q2 Is the substrate sensitive to catalytic hydrogenation? q1->q2 Yes pg_Boc Consider Boc (Deprotection: Acid) q1->pg_Boc No q3 Is the substrate sensitive to base? q2->q3 Yes pg_Cbz Consider Cbz (Deprotection: Hydrogenolysis) q2->pg_Cbz No pg_Ns Consider Ns/Nps (Deprotection: Thiolysis) q3->pg_Ns Yes pg_Fmoc Consider Fmoc (Deprotection: Base) q3->pg_Fmoc No

A decision workflow for selecting a suitable amine protecting group.
Deprotection Mechanism of the Ns-Group

The deprotection of the 2-nitrobenzenesulfonyl (Ns) group proceeds via a nucleophilic aromatic substitution mechanism, often involving the formation of a Meisenheimer complex.

Ns Deprotection Mechanism cluster_0 Ns-protected Amine cluster_1 Nucleophile cluster_2 Meisenheimer Complex (Intermediate) cluster_3 Products NsAmine R-NH-SO₂-Ar(NO₂) Meisenheimer [Ar(NO₂)(SR')-SO₂-NH-R]⁻ NsAmine->Meisenheimer + R'S⁻ Thiol R'S⁻ Amine R-NH₂ Meisenheimer->Amine Rearrangement & Elimination Byproduct R'S-Ar(NO₂) + SO₂ Meisenheimer->Byproduct

Deprotection of a 2-nitrobenzenesulfonamide via a Meisenheimer complex.

Glycosylation Reactions: Activation of Thioglycosides

While this compound itself is less commonly cited for glycosylation, the structurally related p-nitrobenzenesulfenyl chloride, in combination with silver triflate, is an effective promoter for the activation of thioglycosides. This method provides a powerful tool for the formation of glycosidic bonds.

Data Presentation: Glycosylation using p-Nitrobenzenesulfenyl Chloride/AgOTf
Glycosyl DonorGlycosyl AcceptorPromoter SystemSolventTemp. (°C)Time (min)Yield (%)Anomeric Selectivity (α:β)Reference
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-mannopyranosideFmoc-L-Ser-OAllp-NO₂PhSCl/AgOTfCH₂Cl₂-783080α-only[6]
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosidep-NO₂PhSCl/AgOTfCH₂Cl₂-7830911:2.3[6]
Experimental Protocol: Glycosylation with Pre-activation of the Donor
  • Materials: Glycosyl donor (thioglycoside), glycosyl acceptor, 2,4,6-tri-tert-butylpyrimidine (TTBP), silver triflate (AgOTf), p-nitrobenzenesulfenyl chloride, anhydrous dichloromethane (CH₂Cl₂), 5Å molecular sieves.

  • Procedure: A suspension of the glycosyl donor (1.0 eq), TTBP (1.2 eq), AgOTf (2.5 eq), and activated 5Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an inert atmosphere for 10 minutes at room temperature, protected from light. The mixture is then cooled to -78 °C. A solution of p-nitrobenzenesulfenyl chloride (1.2 eq) in anhydrous CH₂Cl₂ is added dropwise. After stirring for a specified time, a solution of the glycosyl acceptor (1.5 eq) in anhydrous CH₂Cl₂ is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution. The mixture is filtered through Celite, and the filtrate is washed, dried, and concentrated. The product is purified by column chromatography.[6]

Synthesis of Sulfenamides

This compound is a key reagent for the synthesis of sulfenamides, which are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals.

Data Presentation: Synthesis of Sulfenamides
AmineSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholineNitrobenzene100-76 (of a derivative)[7]
Various primary and secondary amines---High[7]
Experimental Protocol: Synthesis of a Sulfenamide
  • Materials: Amine, this compound, a suitable solvent (e.g., nitrobenzene or an anhydrous, non-protic solvent), and a base (e.g., triethylamine, if the amine salt is used).

  • Procedure: To a solution of the amine in the chosen solvent, an equimolar amount of this compound is added at a controlled temperature (e.g., 0 °C to room temperature). If the starting amine is a salt, a base is added to liberate the free amine. The reaction mixture is stirred until completion, as monitored by TLC. The work-up typically involves filtration to remove any precipitated salts, followed by washing the organic solution with water and brine. The solvent is then removed under reduced pressure to yield the sulfenamide, which can be further purified by crystallization or chromatography.[7]

Other Applications

The utility of this compound and its derivatives extends to the synthesis of complex molecules, including pharmaceuticals like cephalosporins and various natural products. In these syntheses, it is often employed for the strategic introduction of nitrogen functionalities or for the activation of sulfur-containing intermediates. However, specific, reproducible examples with detailed experimental data in these areas are less commonly reported in general literature and are often specific to the target molecule's synthetic route.

References

A Comparative Guide to Amino-Protecting Groups in Solid-Phase Peptide Synthesis: Spotlight on 2-Nitrobenzenesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a suitable amino-protecting group is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the efficacy of 2-Nitrobenzenesulfenyl chloride (NBS-Cl) alongside the two most established protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). The following sections detail their performance, supported by experimental data and protocols, to aid in the selection of the optimal strategy for your synthetic needs.

Introduction to Amino-Protecting Groups in SPPS

Solid-phase peptide synthesis, a cornerstone of peptide and protein chemistry, relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the α-amino group of the incoming amino acid must be temporarily protected. The ideal protecting group should be stable during the coupling reaction but readily and selectively removable under conditions that do not affect the integrity of the growing peptide or other protecting groups. The two most widely used protecting groups are Fmoc, which is base-labile, and Boc, which is acid-labile. This guide introduces 2-Nitrobenzenesulfenyl (NBS) as a viable alternative and provides a comparative analysis of its performance.

Performance Comparison: NBS-Cl vs. Fmoc and Boc

The selection of a protecting group significantly impacts the overall yield, purity, and success of synthesizing challenging peptide sequences. This section provides a comparative overview of the key characteristics of NBS-Cl, Fmoc, and Boc.

Feature2-Nitrobenzenesulfenyl (oNBS)9-Fluorenylmethoxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Deprotection Condition Mildly basic with a thiol reagent (e.g., 5% thiophenol in DMF with K₂CO₃)[1]Basic (typically 20-50% piperidine in DMF)Acidic (e.g., Trifluoroacetic acid (TFA))
Deprotection Time Rapid (often less than 10 minutes)[1]Relatively fast (typically 5-20 minutes)Generally fast (a few minutes to an hour)
Orthogonality Orthogonal to acid-labile side-chain protecting groups. Can be used in conjunction with Fmoc-based strategies.Orthogonal to acid-labile side-chain protecting groups.Not fully orthogonal with many acid-labile side-chain protecting groups, requiring differential acid lability.
Compatibility with Difficult Sequences Reported to be effective for coupling to hindered amino acids, potentially beneficial for difficult sequences.[2]Can be challenging for sequences prone to aggregation under basic deprotection conditions.Repetitive TFA treatment can help disrupt aggregation in some "difficult sequences".
Side Reactions Potential for side reactions related to the thiol reagent and the nitro group, though specific common side reactions in SPPS are less documented in readily available literature. The sulfonamide protecting group can prevent racemization caused by the diketone mechanism.[3]Risk of diketopiperazine formation, aspartimide formation, and racemization, particularly with sensitive amino acids.Risk of t-butylation of sensitive residues (e.g., Trp, Met) by carbocations generated during deprotection.
Reagent Handling & Safety Thiophenol is toxic and has a strong odor, requiring careful handling in a fume hood.Piperidine is a toxic and flammable liquid.TFA is a strong, corrosive acid. HF, sometimes used for final cleavage in Boc-SPPS, is extremely hazardous.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any SPPS strategy. This section outlines the key experimental steps for the use of NBS-Cl, Fmoc, and Boc protecting groups.

2-Nitrobenzenesulfenyl (oNBS) Solid-Phase Peptide Synthesis Protocol

This protocol is based on the use of oNBS-protected amino acids in a manner analogous to Fmoc-SPPS.[1]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first oNBS-protected amino acid to the resin using a standard coupling agent such as HBTU in the presence of a base like N-methylmorpholine (NMM) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • oNBS Deprotection:

    • Treat the resin with a solution of 5% thiophenol in DMF containing an equivalent amount of a base (e.g., potassium carbonate).[1]

    • Agitate the mixture for approximately 10 minutes.[1]

    • Monitor the deprotection using a qualitative test like the ninhydrin test.

  • Washing: Wash the resin extensively with DMF to remove the deprotection reagents and byproducts.

  • Coupling of the Next Amino Acid: Couple the next oNBS-protected amino acid using a suitable activation method (e.g., HBTU/NMM in DMF).

  • Repeat: Repeat the washing, deprotection, and coupling steps until the desired peptide sequence is assembled.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA with appropriate scavengers).

Fmoc Solid-Phase Peptide Synthesis Protocol

This is a standard protocol for Fmoc-based SPPS.

  • Resin Preparation: Swell the chosen resin (e.g., Wang resin for C-terminal acids or Rink Amide resin for C-terminal amides) in DMF.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20-50% piperidine in DMF.

    • Agitate for 5-20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid to the resin and allow it to react.

    • Monitor the coupling reaction with the ninhydrin test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically TFA-based with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), to cleave the peptide from the resin and remove side-chain protecting groups.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the traditional Boc-based SPPS.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Boc Deprotection:

    • Treat the resin with a solution of TFA in DCM (typically 25-50%).

    • React for a few minutes to an hour.

  • Washing: Wash the resin with DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM.

  • Washing: Wash the resin with DCM and then DMF.

  • Amino Acid Coupling:

    • Activate the next Boc-protected amino acid in DMF/DCM using a coupling reagent like dicyclohexylcarbodiimide (DCC) or HBTU.

    • Add the activated amino acid to the resin.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each amino acid.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF) with scavengers.

Visualizing the Synthetic Workflows

To better illustrate the distinct processes, the following diagrams outline the cyclical nature of each SPPS strategy.

SPPS_Workflow_Comparison cluster_NBS oNBS-SPPS Cycle cluster_Fmoc Fmoc-SPPS Cycle cluster_Boc Boc-SPPS Cycle NBS_Start Resin-AA(oNBS) NBS_Deprotect Deprotection (Thiophenol/Base) NBS_Start->NBS_Deprotect NBS_Wash1 Wash NBS_Deprotect->NBS_Wash1 NBS_Couple Coupling (oNBS-AA) NBS_Wash1->NBS_Couple NBS_Wash2 Wash NBS_Couple->NBS_Wash2 NBS_Wash2->NBS_Start Next Cycle Fmoc_Start Resin-AA(Fmoc) Fmoc_Deprotect Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-AA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Start Next Cycle Boc_Start Resin-AA(Boc) Boc_Deprotect Deprotection (TFA) Boc_Start->Boc_Deprotect Boc_Wash1 Wash Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIPEA) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling (Boc-AA) Boc_Wash2->Boc_Couple Boc_Wash3 Wash Boc_Couple->Boc_Wash3 Boc_Wash3->Boc_Start Next Cycle Deprotection_Mechanisms cluster_NBS_Mech oNBS Deprotection Mechanism cluster_Fmoc_Mech Fmoc Deprotection Mechanism (β-Elimination) cluster_Boc_Mech Boc Deprotection Mechanism (Acidolysis) NBS_Protected R-NH-SO₂-C₆H₄NO₂ Meisenheimer Meisenheimer Complex NBS_Protected->Meisenheimer + PhS⁻ Thiolate PhS⁻ Deprotected_Amine R-NH₂ Meisenheimer->Deprotected_Amine Disulfide PhS-SO₂-C₆H₄NO₂ Meisenheimer->Disulfide Fmoc_Protected R-NH-CO-O-CH₂-Fluorene Carbanion Fluorenyl Carbanion Fmoc_Protected->Carbanion + Piperidine Piperidine Piperidine Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene Elimination Free_Amine R-NH₂ + CO₂ Carbanion->Free_Amine Adduct DBF-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine Boc_Protected R-NH-CO-O-C(CH₃)₃ Protonation Protonation (TFA) Boc_Protected->Protonation + H⁺ Carbocation tert-Butyl Carbocation Protonation->Carbocation Carbamic_Acid R-NH-COOH Protonation->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ Final_Amine R-NH₃⁺ Carbamic_Acid->Final_Amine - CO₂

References

Safety Operating Guide

Proper Disposal of 2-Nitrobenzenesulfenyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Nitrobenzenesulfenyl chloride as a corrosive, water-reactive, and moisture-sensitive solid. Proper disposal requires careful handling and adherence to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain.

This guide provides detailed procedures for the safe disposal of this compound, tailored for research scientists and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

I. Understanding the Hazards

This compound is a hazardous chemical with the following primary risks:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Water-Reactive: Reacts with water and moisture, potentially releasing hazardous gases.[2][3]

  • Hazardous Decomposition: Thermal decomposition can produce toxic fumes, including nitrogen oxides (NOx), sulfur oxides, carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][3]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE is required:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and chemical burns.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and fumes, which can cause severe eye damage.[1]
Body Protection A chemical-resistant lab coat.To protect against skin exposure from spills.
Respiratory Use only within a certified chemical fume hood.To prevent inhalation of dust or vapors, which can cause respiratory tract injuries.[2]

III. Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste.

A. Bulk Quantities (Greater than a few grams)

Bulk quantities of this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Protocol for Bulk Disposal:

  • Containerization: Ensure the chemical is in its original, tightly sealed container if possible. If transferring is necessary, use a new, clean, dry, and chemically compatible container.

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").

  • Waste Tagging: Attach a properly filled-out hazardous waste tag as required by your institution.

  • Storage: Store the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong bases and oxidizing agents.[1][3]

  • Arrangement for Pickup: Contact your EHS office to schedule a pickup for the hazardous waste.

B. Small, Residual Quantities (e.g., from cleaning glassware)

For trace amounts of this compound, a neutralization step can be performed prior to disposal. This procedure must be conducted in a chemical fume hood.

Experimental Protocol for Neutralization:

  • Prepare Neutralizing Solution: In a large beaker, prepare a saturated solution of sodium bicarbonate in water. Alternatively, a 10% aqueous sodium carbonate solution can be used. The volume of the basic solution should be at least 10 times the estimated volume of the chemical residue.

  • Cool the Solution: Place the beaker containing the basic solution in an ice-water bath to control the temperature during the exothermic reaction.

  • Slow Addition: While vigorously stirring the cooled basic solution, slowly and carefully add the glassware or equipment containing the this compound residue. If dealing with a solution, add it dropwise.

  • Reaction and Monitoring: Allow the mixture to react. The hydrolysis of this compound will form 2-nitrobenzenesulfonic acid, which will then be neutralized by the base.[4][5] Continue stirring for at least 2 hours to ensure the reaction is complete.

  • pH Verification: After the reaction, check the pH of the solution using pH paper to ensure it is neutral (pH 6-8). If it is still acidic, add more base.

  • Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, pending local regulations. Consult your institution's EHS guidelines for final confirmation.

IV. Spill Management

In the event of a spill, immediate action is crucial to mitigate risks.

Step-by-Step Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operational to manage vapors.

  • Contain: For small, solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[1] Avoid creating dust.

  • Absorb: For larger spills, cover the area with an inert absorbent material. A 1:1:1 mixture of sodium carbonate, bentonite clay, and sand is effective.

  • Collect: Scoop the absorbed material into a properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Assess Quantity of This compound Waste bulk Bulk Quantity (> few grams) start->bulk residual Residual Quantity (e.g., glassware rinsing) start->residual package_waste Secure in a Labeled, Sealed Container bulk->package_waste neutralize Neutralize with Cold, Stirred Sodium Bicarbonate Solution (in fume hood) residual->neutralize tag_waste Attach Hazardous Waste Tag package_waste->tag_waste store_waste Store in Designated Hazardous Waste Area tag_waste->store_waste contact_ehs Arrange for EHS Pickup store_waste->contact_ehs check_ph Verify pH is Neutral (6-8) neutralize->check_ph dispose_aqueous Dispose of Aqueous Waste (per institutional guidelines) check_ph->dispose_aqueous

References

Personal protective equipment for handling 2-Nitrobenzenesulfenyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Nitrobenzenesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 7669-54-7). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this hazardous chemical.

1. Hazard Identification and Immediate Precautions

This compound is a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It is also harmful if inhaled, causing corrosive injuries to the respiratory tract.[3][4] The substance has a strong stench.[1] It is sensitive to moisture and may decompose on exposure to moist air or water.[2][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[3][6]
Serious Eye DamageGHS05DangerH318: Causes serious eye damage.[3]
Corrosive to MetalsGHS05DangerH290: May be corrosive to metals.[7]

2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. Ensure that an eyewash station and safety shower are readily accessible.[1][8]

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldUse tight-sealing safety goggles and a face shield for primary and supplementary protection.[2][5][8]
Skin Chemical Resistant Gloves and Protective ClothingWear elbow-length PVC gloves.[2] Also, wear appropriate protective clothing to prevent skin exposure.[8] Contaminated leather items should be destroyed.[2]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator with a Type AB-P filter or a particulates filter conforming to EN 143 if exposure limits are exceeded or irritation occurs.[2][5][8]
Body Lab Coat/Overalls, PVC ApronWear overalls and a PVC apron to protect against splashes.[2]

3. Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and degradation of the chemical.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][8]

  • Avoid all personal contact, including inhalation of dust.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • WARNING: To avoid a violent reaction, ALWAYS add the material to water and NEVER the other way around.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store in a designated corrosives area.[1][8]

  • Keep refrigerated.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and water.[1][2][5]

  • Be aware that containers may develop pressure; open them carefully and vent periodically.[2]

4. Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5][8] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][5][8] Immediately call a poison center or doctor.[7]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][8] If not breathing, give artificial respiration.[8] Seek immediate medical attention.[7][8]
Ingestion Rinse mouth with water.[7] Do NOT induce vomiting.[7] Ingestion causes severe swelling and damage to the delicate tissue and there is a danger of perforation.[5] Seek immediate medical attention.[7]

5. Spill and Disposal Plan

Spill Management:

  • Evacuate personnel from the area and move upwind.[2]

  • Remove all sources of ignition.[2]

  • Wear full personal protective equipment, including respiratory protection.[2]

  • Avoid dust formation.[8]

  • Sweep up the spilled solid and shovel it into a suitable, labeled container for disposal.[1]

  • Do not let the product enter drains.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][5]

  • Treatment should involve mixing or slurrying in water, followed by neutralization with soda-lime or soda-ash.[2]

  • The neutralized waste may then be buried in a licensed landfill or incinerated in a licensed apparatus after mixing with a suitable combustible material.[2]

  • Contaminated packaging should be completely emptied and can be reused after proper cleaning.[6]

6. Chemical Incompatibilities and Hazardous Reactions

  • Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and water.[1][2][5] Reacts with mild steel and galvanized steel, producing flammable hydrogen gas.[2]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, it can release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride gas.[1][2][5]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Workflow for Handling this compound

G Workflow for Handling this compound A Preparation & PPE B Chemical Handling (Weighing/Transfer) A->B Proceed with caution C Reaction Setup B->C In fume hood E Waste Disposal B->E F Decontamination B->F H Emergency Spill Procedure B->H If spill occurs D Work-up & Purification C->D C->E C->F C->H D->E Collect all waste D->F Clean glassware & area D->H G Storage F->G Store properly

Caption: Procedural flow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.